2-Bromo-2,2-difluoroethylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-2,2-difluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrF2N.ClH/c3-2(4,5)1-6;/h1,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGFTOPSRLCRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211120-17-0 | |
| Record name | 2-bromo-2,2-difluoroethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 2-Bromo-2,2-difluoroethylamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Foreword: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, binding affinity, and overall pharmacokinetic profiles. Within the diverse arsenal of fluorinated building blocks, 2-Bromo-2,2-difluoroethylamine hydrochloride presents itself as a molecule of significant synthetic potential. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling, synthesized from available data and established chemical principles. It is designed to be a practical resource for researchers engaged in the design and synthesis of novel chemical entities.
Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a reagent is paramount to its effective application in a laboratory setting. While comprehensive experimental data for this compound is not extensively published in peer-reviewed literature, we can compile its profile from supplier data and by analogy to structurally related compounds.
Table 1: Physicochemical Properties of 2-Bromo-2,2-difluoroethylamine and its Hydrochloride Salt
| Property | Value (for the free base unless specified) | Source / Note |
| CAS Number | 7096-39-1 | [1][2] |
| Molecular Formula | C₂H₄BrF₂N | [2] |
| Molecular Weight | 159.96 g/mol | [2] |
| Appearance | White to off-white solid (for the hydrochloride salt) | Inferred from related compounds[3] |
| Solubility | Expected to be soluble in water (as hydrochloride salt) | General property of amine hydrochlorides[4] |
| Storage | Store at 2-8°C for long-term stability | [3] |
Structural Elucidation via Spectroscopic Data (Predicted)
-
¹H NMR: The spectrum is expected to show a triplet for the -CH₂- group, split by the two adjacent fluorine atoms. The chemical shift would likely be in the range of 3.5-4.5 ppm due to the influence of the adjacent electronegative nitrogen and the CF₂Br group.
-
¹³C NMR: Two signals are anticipated. The -CH₂- carbon would appear in the range of 40-50 ppm. The -CF₂Br carbon would be significantly downfield, likely in the range of 110-120 ppm, and would appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms of the -CF₂Br group. The chemical shift would likely be in the range of -50 to -70 ppm relative to CFCl₃, appearing as a triplet due to coupling with the adjacent -CH₂- protons.[1][2][5]
Synthesis and Reactivity Profile
A plausible synthetic route to this compound would involve a multi-step process, for which a detailed experimental protocol is proposed below.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2,2-Difluoroethylamine (Precursor)
This protocol is adapted from a patented procedure for the synthesis of the precursor to our target molecule.[6][7]
-
Reaction Setup: In a pressure-rated autoclave, charge 2,2-difluoro-1-bromoethane (1.0 eq), potassium iodide (0.1 eq), and dimethyl sulfoxide (DMSO).
-
Ammonia Addition: Add anhydrous ammonia (4.0 eq) to the sealed reactor.
-
Reaction: Heat the mixture to 100 °C and stir for 1-2 hours.
-
Work-up: Cool the reactor to 50 °C and carefully vent the excess ammonia. The resulting 2,2-difluoroethylamine can be distilled from the reaction mixture under reduced pressure.
Trustworthiness: This protocol is based on established and patented synthetic methods, providing a reliable route to the key amine precursor. The use of a catalyst like potassium iodide is crucial for facilitating the nucleophilic substitution of the bromide with ammonia.
Reactivity of the 2-Bromo-2,2-difluoroethylamine Moiety
The synthetic utility of this building block stems from the reactivity of both the primary amine and the bromo-difluoro-methyl group.
Caption: Dual reactivity of the 2-Bromo-2,2-difluoroethylamine core.
Applications in Drug Discovery and Development
The introduction of a gem-difluoro group is a well-established strategy in medicinal chemistry to create non-hydrolyzable isosteres of carbonyls or hydrated carbonyls, and to modulate the pKa of adjacent functional groups. This compound serves as a versatile precursor for introducing the synthetically valuable 2,2-difluoroethylamine moiety into a target molecule.
Workflow: Integration into a Drug Discovery Pipeline
Caption: Workflow for utilizing this compound in drug discovery.
While specific examples of marketed drugs derived directly from this starting material are not prominent in the literature, its utility can be inferred from the widespread use of similar fluorinated building blocks in pharmaceuticals.[3]
Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is warranted, based on the known hazards of analogous compounds such as 2-bromoethylamine hydrobromide and other organofluorine compounds.[8]
Table 2: Hazard Profile and Handling Recommendations
| Hazard Category | Description and Recommendations |
| Acute Toxicity | Likely harmful if swallowed, inhaled, or in contact with skin.[9] |
| Irritation | Expected to cause skin and serious eye irritation. May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood. |
| Handling | Avoid generating dust. Avoid all personal contact. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage at 2-8°C.[3] |
| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek immediate medical attention in all cases of exposure. |
Authoritative Grounding: The safety recommendations provided are a synthesis of best practices for handling structurally similar and potentially hazardous chemical reagents. Always consult the supplier's SDS for the most current and specific safety information before use.
Conclusion
This compound is a promising, albeit not extensively documented, building block for synthetic and medicinal chemistry. Its dual reactivity allows for a range of chemical transformations, making it a valuable tool for introducing the 2,2-difluoroethylamino moiety into complex molecules. While a lack of comprehensive published data necessitates a cautious and predictive approach to its use, the fundamental principles of its chemistry, derived from well-understood analogues, provide a solid foundation for its application in research and development.
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An In-Depth Technical Guide to 2-Bromo-2,2-difluoroethylamine Hydrochloride: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules has become a cornerstone strategy for enhancing pharmacological properties. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the arsenal of fluorinated building blocks, 2-Bromo-2,2-difluoroethylamine hydrochloride (CAS Number: 7096-39-1) has emerged as a versatile and highly valuable reagent for introducing the gem-difluoroethylamino moiety into novel therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for its effective utilization in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white solid. Its hydrochloride salt form enhances its stability and handling characteristics compared to the free base. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7096-39-1 | [1] |
| Molecular Formula | C₂H₅BrClF₂N | [2] |
| Molecular Weight | 196.42 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | [4] |
| Melting Point | 342 to 345 °F (decomposes) | [5] |
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process, starting from a readily available fluorinated precursor. A common synthetic pathway begins with the preparation of 2,2-difluoroethylamine, which is then brominated and subsequently converted to its hydrochloride salt.
Synthesis of the Precursor: 2,2-Difluoroethylamine
A robust method for the synthesis of 2,2-difluoroethylamine involves the amination of 2,2-difluoro-1-bromoethane. This reaction is typically carried out in an autoclave using ammonia in a suitable solvent like DMSO, often with a catalyst such as potassium iodide to facilitate the substitution reaction.[6][7][8]
Experimental Protocol: Synthesis of 2,2-Difluoroethylamine [6][7][8]
-
An autoclave is charged with 2,2-difluoro-1-bromoethane (1.0 eq), potassium iodide (0.1 eq), and DMSO.
-
Anhydrous ammonia (4.0 eq) is added to the sealed reactor.
-
The reaction mixture is heated to 100 °C and stirred for 1-2 hours.
-
After cooling, the excess ammonia is carefully vented.
-
The 2,2-difluoroethylamine product is isolated by distillation from the reaction mixture.
The causality behind these choices lies in the need for a polar aprotic solvent (DMSO) to dissolve the reactants and facilitate the SN2 reaction, while the iodide catalyst enhances the leaving group ability of the bromine atom. The use of an autoclave is necessary to handle the volatile ammonia and to conduct the reaction under pressure at an elevated temperature to achieve a reasonable reaction rate.
Bromination and Hydrochloride Salt Formation
The purification of the final product is typically achieved through recrystallization to afford the hydrochloride salt as a stable, crystalline solid.
Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in synthesis. While a comprehensive public database of its spectra is not available, the expected NMR and mass spectrometry features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methylene group adjacent to the amine, coupled to the two fluorine atoms and the protons on the nitrogen. The chemical shift would be in the downfield region due to the electron-withdrawing effects of the halogens.
-
¹³C NMR: The carbon spectrum would display two signals. The carbon bearing the bromine and two fluorine atoms would appear as a triplet due to C-F coupling. The methylene carbon adjacent to the nitrogen would also be influenced by the neighboring fluorine atoms, likely appearing as a triplet of triplets.[9]
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal, likely a triplet due to coupling with the adjacent methylene protons, would be expected.[10][11]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the presence of the primary amine and the bromo-difluoro-methyl group. The amine functionality allows for a wide range of transformations, including amide bond formation, alkylation, and reductive amination.
The primary utility of this reagent lies in its role as a precursor for introducing the 2,2-difluoroethylamino moiety into target molecules through nucleophilic substitution reactions.[12][13][14] The bromine atom serves as a leaving group, allowing for displacement by various nucleophiles.
Diagram: General Nucleophilic Substitution Workflow
Caption: Workflow for nucleophilic substitution reactions.
This reactivity is pivotal in the synthesis of a variety of bioactive molecules, where the introduction of the difluoroethylamino group can significantly enhance properties such as metabolic stability and cell permeability.[15][16] For instance, it can be employed in the synthesis of novel kinase inhibitors, where the fluorinated moiety can interact favorably with the target protein.[17]
Safety, Handling, and Storage
As with all halogenated organic compounds and amines, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[20]
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[20]
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced pharmaceutical and agrochemical compounds. Its ability to introduce the metabolically robust gem-difluoroethylamino moiety makes it a strategic tool for medicinal chemists seeking to optimize the properties of bioactive molecules. A thorough understanding of its synthesis, properties, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
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A Technical Guide to 2-Bromo-2,2-difluoroethylamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide: 2-Bromo-2,2-difluoroethylamine Hydrochloride
Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This compound emerges as a highly valuable and versatile building block for this purpose. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, and explores its applications as a bifunctional synthon in the development of novel therapeutics. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Physicochemical Properties and Characterization
This compound is a specialized reagent valued for the unique combination of a primary amine and a bromodifluoromethyl group. This dual functionality allows for sequential or orthogonal chemical modifications, making it a powerful tool in constructing complex molecular architectures.
The geminal difluoro group significantly lowers the pKa of the adjacent amine compared to its non-fluorinated analogues, influencing its nucleophilicity and behavior in physiological environments. The bromine atom serves as an effective leaving group for nucleophilic substitution reactions and a handle for organometallic cross-coupling reactions.
Table 1: Physicochemical Data for 2-Bromo-2,2-difluoroethylamine and its Hydrochloride Salt
| Property | Value | Source / Notes |
| Molecular Formula | C₂H₅BrClF₂N | For the Hydrochloride Salt |
| Molecular Weight | 196.43 g/mol | Calculated for the Hydrochloride Salt |
| CAS Number | 354-66-5 | For the free base, 2-Bromo-2,2-difluoroethylamine[1] |
| Appearance | Typically a white to off-white solid | Inferred from related compounds[2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | Recommended for stability[3] |
Synthesis and Purification
The synthesis of this compound is not widely documented in commercial literature, often requiring a multi-step approach from more common starting materials. A logical and robust pathway involves the protection of a precursor amine, selective bromination, and subsequent deprotection followed by salt formation. This strategy prevents undesirable side reactions, such as self-alkylation.
Proposed Synthetic Pathway: A Self-Validating Protocol
The rationale for this pathway is control. Starting with the readily available 2,2-difluoroethylamine, the amine is first protected to prevent it from reacting during the subsequent, often harsh, bromination step. The use of a Boc (tert-butyloxycarbonyl) group is advantageous due to its stability under various conditions and its straightforward removal with acid, which concurrently facilitates the formation of the desired hydrochloride salt.
Step 1: Boc-Protection of 2,2-Difluoroethylamine
-
Dissolve 2,2-difluoroethylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion via Thin-Layer Chromatography (TLC).
-
Upon completion, wash the mixture with dilute acid, then brine, and dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the Boc-protected amine, which can be purified by column chromatography if necessary.
Step 2: Radical Bromination
-
Dissolve the Boc-protected 2,2-difluoroethylamine (1.0 eq.) in a non-polar solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as Azobisisobutyronitrile (AIBN) (0.05 eq.).
-
Reflux the mixture under a light source (e.g., a 250W lamp) for 4-6 hours.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate and dry the organic layer.
-
Purify the crude product by column chromatography to isolate the brominated intermediate.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified Boc-protected 2-bromo-2,2-difluoroethylamine in a minimal amount of methanol or diethyl ether.
-
Cool the solution to 0°C.
-
Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in dioxane until precipitation is complete.
-
Collect the resulting white precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.
Caption: Synthetic workflow for 2-Bromo-2,2-difluoroethylamine HCl.
Applications in Medicinal Chemistry
This reagent is a bifunctional building block, offering two distinct points for chemical modification. This versatility is highly prized in the construction of combinatorial libraries and in the lead optimization phase of drug discovery.
-
Amine Functionalization: The primary amine can be readily acylated, alkylated, or used in reductive amination to link the core structure to other parts of a target molecule.
-
Bromide Displacement: The bromine atom is a versatile handle for introducing a wide range of functionalities via nucleophilic substitution. This is particularly useful for attaching the difluoroethylamino moiety to heterocyclic scaffolds common in pharmaceuticals.
The incorporation of the difluoroethyl motif is known to enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism.[2]
Caption: Reaction pathways for the bifunctional reagent.
Experimental Protocol: Synthesis of an N-Substituted Indole
This protocol demonstrates the utility of this compound as an alkylating agent.
Objective: To synthesize N-(2,2-difluoro-2-bromoethyl)indole.
Materials:
-
Indole
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Saturated aqueous sodium bicarbonate, Brine
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add indole (1.0 eq.) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C and add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add this compound (1.2 eq.) to the reaction mixture. Note: The free base can be generated in situ or by a prior neutralization step. For direct use, a stronger base or additional equivalent is required.
-
Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Safety, Handling, and Storage
As a halogenated amine hydrochloride, this compound should be handled with care, assuming it is corrosive, toxic, and an irritant. Always consult the specific Safety Data Sheet (SDS) before use. General precautions are synthesized from related compounds.[4][5][6][7]
Table 2: Hazard Identification and Precautions
| Hazard Class | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3] Avoid breathing dust and ensure work is conducted in a well-ventilated fume hood.[4][6] |
| Skin Corrosion/Irritation | May cause skin irritation or burns. Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. Wear safety glasses with side shields or chemical goggles.[6] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash immediately with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[4][6] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][7] The compound is likely hygroscopic. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is a potent and versatile chemical tool for drug discovery and medicinal chemistry. Its bifunctional nature, combining a reactive primary amine with a bromodifluoroethyl group, provides chemists with a streamlined building block for introducing fluorine into complex molecules. By leveraging this reagent, researchers can efficiently modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, accelerating the development of novel and more effective therapeutics. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential.
References
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LookChem. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Bromo-2,2-difluoroethanol in Modern Chemical Synthesis. Available from: [Link]
- Google Patents. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.
-
PubChem. 2-Bromo-2,2-difluoroethylamine | C2H4BrF2N | CID 2782242. Available from: [Link]
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- 3. 2,2-二氟乙胺盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
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A Technical Guide to 2-Bromo-2,2-difluoroethylamine Hydrochloride: A Versatile Fluorinated Building Block for Drug Discovery
Abstract: This guide provides a comprehensive technical overview of 2-Bromo-2,2-difluoroethylamine hydrochloride, a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. We delve into its core molecular structure, physicochemical properties, and validated synthesis methodologies, offering mechanistic insights into key reaction choices. Detailed protocols for synthesis and analytical quality control are presented to ensure reproducibility and high-purity outcomes. The strategic application of this reagent in drug discovery is explored, highlighting how the unique properties of the gem-difluoro motif can be leveraged to enhance the metabolic stability and biological activity of lead compounds. This document serves as an essential resource for researchers, medicinal chemists, and process development scientists seeking to incorporate this valuable intermediate into their research and development pipelines.
Introduction: The Strategic Value of Fluorinated Amines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategy employed to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity.[2]
This compound emerges as a particularly valuable reagent in this context. It provides a bifunctional scaffold: a reactive primary amine for nucleophilic reactions or amide bond formation, and a bromo-difluoroethyl group. This "gem-difluoro" motif is a bioisostere for various functional groups and can serve as a metabolically stable linker or pharmacophoric element, making it a powerful tool for lead optimization and the development of novel chemical entities.[2][3]
Core Molecular Profile
A precise understanding of the molecule's fundamental characteristics is paramount for its effective use in synthesis and research.
Chemical Structure and Identifiers
The compound consists of an ethylamine backbone substituted at the C2 position with one bromine and two fluorine atoms. As a hydrochloride salt, the amine group is protonated, forming an ammonium cation with a chloride counterion, which enhances its stability and handling characteristics as a solid.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-2,2-difluoroethan-1-amine hydrochloride | |
| CAS Number | 7096-39-1 | [4][5] |
| Molecular Formula | C₂H₄BrF₂N · HCl | |
| Molecular Weight | 196.42 g/mol | |
| SMILES | C(C(F)(F)Br)N.Cl | [4] |
| InChI Key | MDGFTOPSRLCRNK-UHFFFAOYSA-N |
Physicochemical Properties
The properties of the hydrochloride salt are most relevant for laboratory use. Data from the closely related 2,2-difluoroethylamine hydrochloride are included for context where direct data is unavailable.
| Property | Value | Notes |
| Appearance | White to off-white solid | Based on related compounds like 2,2-difluoroethylamine HCl.[2] |
| Melting Point | 132 - 137 °C (with decomposition) | Data for the related 2,2-difluoroethylamine HCl.[2] |
| Solubility | Soluble in water and polar organic solvents | Expected for a hydrochloride salt. |
| Storage Temperature | 2 - 8 °C | Recommended for long-term stability.[2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved via the parent amine, which is then converted to its more stable salt form. The choice of synthetic route depends on the availability of starting materials, scalability, and safety considerations.
Primary Synthesis Route: Nucleophilic Amination
The most direct and scalable approach involves the nucleophilic substitution of a suitable haloalkane precursor with an ammonia source. A common precursor is 2,2-difluoro-1-bromoethane.
Causality Behind Experimental Choices:
-
Ammonia Source: Anhydrous ammonia is used to maximize the concentration of the nucleophile and avoid side reactions associated with water.
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is chosen to solubilize the reactants and facilitate the SN2 reaction.
-
Catalyst: Potassium Iodide (KI) is often added to catalyze the reaction via the Finkelstein reaction, where the bromide is transiently replaced by the more reactive iodide, accelerating the rate of nucleophilic attack by ammonia.
-
Reaction Conditions: The reaction is performed under pressure in an autoclave. This is necessary to maintain the volatile ammonia in the liquid phase at the elevated temperatures (e.g., 100°C) required to drive the reaction to completion in a reasonable timeframe.[6][7]
-
Reactor Setup: Charge a high-pressure autoclave with 2,2-difluoro-1-bromoethane (1.0 eq.), potassium iodide (0.05 eq.), and anhydrous DMSO.
-
Ammonia Addition: Cool the reactor and introduce anhydrous ammonia (4.0 eq.). The excess ammonia serves as both the nucleophile and the base to neutralize the HBr formed.
-
Reaction: Seal the autoclave and heat the mixture to 100°C with vigorous stirring for 1-2 hours. Monitor the internal pressure.
-
Work-up: Cool the reactor to below 50°C and carefully vent the excess ammonia.
-
Isolation: The product, 2,2-difluoroethylamine, can be isolated from the reaction mixture by fractional distillation under reduced pressure.
-
Solution Preparation: Dissolve the purified 2,2-difluoroethylamine (1.0 eq.) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate as a white solid.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash with cold anhydrous solvent to remove any unreacted starting material, and dry under vacuum to yield the final product.
Alternative Route: Amide Reduction
An alternative pathway proceeds from 2,2-difluoroacetamide, which can be reduced to the corresponding amine.
Causality Behind Experimental Choices:
-
Reducing Agent: A powerful reducing agent capable of reducing amides, such as diborane (B₂H₆) in THF, is required.[7] This reagent is highly effective but requires careful handling due to its pyrophoric nature. The work-up typically involves an acidic quench, which directly yields the hydrochloride salt.
Caption: Comparative workflow of primary synthesis routes.
Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the final product. A multi-technique approach ensures a self-validating system of characterization.
Structural Elucidation via Spectroscopy
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will show characteristic signals for the methylene (-CH₂-) and ammonium (-NH₃⁺) protons. The methylene protons will be split by both the adjacent fluorine atoms and the ammonium protons.
-
¹³C NMR: Will display two carbon signals. The signal for the carbon bonded to fluorine and bromine will show a characteristic triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR: A single signal is expected for the two chemically equivalent fluorine atoms.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show the molecular ion for the free base ([M+H]⁺). The isotopic pattern will be characteristic of a molecule containing one bromine atom.
-
Infrared (IR) Spectroscopy: Key stretches will confirm the presence of N-H bonds in the ammonium group and C-F bonds.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A reversed-phase method with UV detection is typically employed to quantify the main component and any potential impurities.
Caption: Quality control workflow for batch validation.
Applications in Drug Discovery and Development
The title compound is not merely a reagent but a strategic tool for molecular design. Its utility stems from the predictable and beneficial effects of the bromo-difluoroethyl amine moiety.
-
Metabolic Blocking: The gem-difluoro group at the α-position to the bromine can sterically and electronically hinder enzymatic oxidation (e.g., by cytochrome P450 enzymes), preventing metabolic degradation at that site and potentially increasing the drug's half-life.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the neighboring amine group compared to its non-fluorinated analogue. This can alter the ionization state of the molecule at physiological pH, impacting cell permeability, solubility, and target binding.
-
Conformational Control: The C-F bond can engage in favorable intermolecular interactions with protein targets (e.g., hydrogen bonds, dipole interactions), which can enhance binding affinity and selectivity.
-
Versatile Linker: It can be used to connect two pharmacophoric fragments. The bromine atom provides an additional handle for further synthetic elaboration, such as in cross-coupling reactions, after the amine has been incorporated into a larger molecule.
Caption: Conceptual role in a lead optimization workflow.
Safety, Handling, and Storage
As with all reactive chemical intermediates, proper safety protocols are mandatory when handling this compound.
-
Hazard Identification: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[8] It is a potential skin, eye, and respiratory irritant.[9] Always consult the latest Safety Data Sheet (SDS) before use.
-
Recommended Handling Procedures:
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation.[10] Eyewash stations and safety showers must be readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.[10][11]
-
Handling: Avoid generating dust.[12] Keep away from heat and ignition sources.
-
-
Storage and Stability: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] For long-term stability, refrigeration at 2-8°C is recommended.[2]
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex, fluorinated molecules. Its unique combination of a reactive amine, a metabolically robust gem-difluoro group, and an additional synthetic handle in the form of a bromine atom makes it a powerful asset in drug discovery and development. By understanding its synthesis, properties, and safe handling, researchers can effectively leverage this compound to create next-generation therapeutics and agrochemicals with improved efficacy and pharmacokinetic profiles.
References
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PubChem. 2-Bromo-2,2-difluoroethylamine. [Link]
-
Changzhou Fuxin Chemical Co., Ltd. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. [Link]
- Google Patents. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.
- Patsnap Eureka. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
-
PubChem. 2-Bromo-2,2-difluoroacetic acid. [Link]
-
LookChem. 2,2-Difluoroethylamine. [Link]
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ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Bromo-2,2-difluoroethylamine Hydrochloride for Advanced Research Applications
This guide provides a comprehensive overview of the synthetic methodologies for preparing 2-bromo-2,2-difluoroethylamine hydrochloride, a critical building block for novel pharmaceuticals and advanced materials. Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the chemical principles, experimental protocols, and safety considerations associated with its synthesis.
Introduction: The Significance of Fluorinated Amines
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[1] this compound serves as a versatile precursor, enabling the incorporation of the valuable 2,2-difluoroethylamino moiety into a wide array of complex molecules. Its application spans across pharmaceutical development, particularly in the creation of new therapeutics for neurological disorders, as well as in the formulation of specialized agrochemicals and the synthesis of high-performance polymers.[1]
Core Synthetic Strategies
The synthesis of this compound is typically approached through a multi-step process. The primary focus is the formation of the precursor, 2,2-difluoroethylamine, which is subsequently converted to its hydrochloride salt. Two principal routes to 2,2-difluoroethylamine have been established in the literature: the amination of a halo-difluoroethane and the reduction of a difluoroacetamide.
Methodology 1: Amination of 2,2-Difluoro-1-bromoethane
A prevalent and efficient method for the synthesis of 2,2-difluoroethylamine involves the nucleophilic substitution reaction of 2,2-difluoro-1-bromoethane with ammonia. This reaction is typically conducted under pressure and at elevated temperatures to facilitate the displacement of the bromide ion.
Reaction Mechanism: The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bonded to the bromine. This concerted process leads to the formation of a transition state where the C-N bond is forming and the C-Br bond is breaking. The departure of the bromide leaving group yields the protonated amine, which is then deprotonated by excess ammonia to give the free 2,2-difluoroethylamine. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) can accelerate the reaction by solvating the cation and leaving the "naked" nucleophile, ammonia, more reactive. The addition of a catalyst such as potassium iodide can further enhance the reaction rate through the in-situ formation of the more reactive 2,2-difluoro-1-iodoethane via the Finkelstein reaction.
Figure 1: General workflow for the amination of 2,2-difluoro-1-bromoethane.
Experimental Protocol: The following protocol is adapted from a patented industrial process.[2][3]
-
Reactor Setup: A high-pressure autoclave reactor is charged with 2,2-difluoro-1-bromoethane (1.0 eq), potassium iodide (0.1 eq), and anhydrous dimethyl sulfoxide (DMSO).
-
Ammonia Addition: Anhydrous ammonia (4.0 eq) is introduced into the sealed reactor.
-
Reaction: The mixture is heated to 100°C and stirred vigorously for 1-2 hours.
-
Work-up: The reactor is cooled to 50°C, and the excess ammonia is carefully vented.
-
Purification: The resulting 2,2-difluoroethylamine is distilled from the reaction mixture under reduced pressure (1-10 mbar). A subsequent redistillation at atmospheric pressure can be performed to achieve higher purity.
| Reagent/Solvent | Molar Ratio | Key Function |
| 2,2-Difluoro-1-bromoethane | 1.0 | Starting Material |
| Ammonia | 4.0 | Nucleophile/Base |
| Potassium Iodide | 0.1 | Catalyst |
| DMSO | - | Solvent |
Table 1: Reagent summary for the amination of 2,2-difluoro-1-bromoethane.
Methodology 2: Reduction of 2,2-Difluoroacetamide
An alternative route to 2,2-difluoroethylamine hydrochloride proceeds through the reduction of 2,2-difluoroacetamide. This method is particularly useful when the corresponding acetamide is more readily available than the halo-difluoroethane.
Reaction Mechanism: The reduction of the amide to the corresponding amine can be achieved using a variety of reducing agents. A common and effective method involves the use of diborane (B2H6) in an ethereal solvent such as tetrahydrofuran (THF). The boron atom of diborane acts as a Lewis acid and coordinates to the carbonyl oxygen of the amide. This coordination activates the carbonyl group towards hydride attack. A subsequent intramolecular rearrangement and hydrolysis of the resulting boron-nitrogen intermediate yields the desired amine.
Figure 2: Workflow for the reduction of 2,2-difluoroacetamide.
Experimental Protocol: This protocol is based on the work of Donetti et al. published in the Journal of Medicinal Chemistry.[2][4]
-
Reaction Setup: A solution of 2,2-difluoroacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: A solution of diborane in THF (e.g., 1 M) is added dropwise to the stirred solution of the amide at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or GC-MS).
-
Quenching and Work-up: After completion, the reaction is carefully quenched by the slow addition of water, followed by acidification with hydrochloric acid. The aqueous layer is then basified (e.g., with NaOH) and the product is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are dried over a suitable drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude 2,2-difluoroethylamine.
Final Step: Formation of the Hydrochloride Salt
The final step in the synthesis is the conversion of the free amine, 2,2-difluoroethylamine, to its hydrochloride salt. This is a straightforward acid-base reaction that enhances the stability and handling of the compound, which is a volatile liquid in its free base form.
Experimental Protocol:
-
Dissolution: The purified 2,2-difluoroethylamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
Acidification: A solution of hydrogen chloride in the same solvent (or gaseous hydrogen chloride) is added dropwise to the stirred solution of the amine.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: The solid is collected by vacuum filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and dried under vacuum.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Value | Source |
| CAS Number | 7096-39-1 | [5] |
| Molecular Formula | C2H4BrF2N · HCl | [5] |
| Molecular Weight | 196.42 g/mol | Calculated |
| Appearance | White to off-white solid | General Observation |
| Melting Point | 132-137 °C (with decomposition) | [1] |
Table 2: Physicochemical properties of this compound.
Spectroscopic data, such as 1H NMR, 13C NMR, 19F NMR, and IR spectroscopy, should also be acquired to confirm the structure of the molecule.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE): [7]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If dusts are generated or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Bayer CropScience AG. (2011). Process for Preparing 2,2-Difluoroethylamine. U.S.
- Donetti, A., et al. (1989). Synthesis and biological activity of a new class of potent and selective histamine H2-agonists. Journal of Medicinal Chemistry, 32(5), 957-961.
-
PubChem. (n.d.). 2-Bromo-2,2-difluoroethylamine. Retrieved from [Link]
-
ResearchGate. (2025). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-2,2-difluoroethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Bromo-2,2-difluoroethylamine Hydrochloride in Modern Drug Discovery
This compound is a key building block in medicinal chemistry, valued for its role in introducing the bromo-difluoroethyl motif into potential drug candidates. This structural element can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. As with any compound destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical attribute that influences bioavailability, formulation, and ultimately, therapeutic efficacy.
This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound. In the absence of extensive published data for this specific molecule, this guide synthesizes information from structurally similar compounds, fundamental chemical principles, and established methodologies in pharmaceutical sciences to offer a robust framework for its characterization. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and discuss the key factors that can influence its behavior in solution.
Theoretical Solubility Profile: What to Expect
This compound is an amine salt. The presence of the hydrochloride moiety generally imparts significant aqueous solubility to organic molecules.[1][2][3] This is due to the ionic nature of the salt, which readily dissociates in polar solvents like water. The resulting charged species can then be effectively solvated by water molecules.
The free amine, 2,2-difluoroethylamine, is documented as a water-soluble liquid, with a reported solubility of 276 g/L.[4] The conversion of an amine to its hydrochloride salt typically enhances aqueous solubility. Furthermore, a close structural analog, 2-bromoethylamine hydrobromide, exhibits a very high water solubility of >500 g/L at 20°C.[5] Based on these data points, it is reasonable to hypothesize that This compound is a highly water-soluble compound .
The presence of the halogen atoms (bromine and fluorine) will also influence solubility. While halogenation can sometimes decrease aqueous solubility due to an increase in molecular weight and lipophilicity, the dominant effect for this small, salified molecule is expected to be its ionic character.
The Critical Role of pH
For an amine hydrochloride, pH is a critical determinant of solubility. In acidic to neutral solutions, the equilibrium will favor the protonated, charged form of the amine, which is more water-soluble. As the pH increases and becomes more basic, the amine will be deprotonated to its free base form. This uncharged species is generally less soluble in water. Therefore, a significant decrease in the aqueous solubility of this compound is anticipated as the pH of the medium increases into the alkaline range. A recent study on fluorinated ethylamines highlighted that 2,2-difluoroethylamine (DFEA) has a pKa of 7.2 for its conjugate acid, providing buffering capacity at physiological pH.[6]
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the thermodynamic (equilibrium) solubility determination using the well-established shake-flask method. This method is considered the gold standard for determining the intrinsic solubility of a compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
This protocol is designed to measure the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials and Equipment:
-
This compound (solid)
-
Purified water (Type I or equivalent)
-
Selected organic solvents (e.g., ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)
-
pH buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, citrate buffers for acidic range, borate buffers for basic range)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical balance
-
pH meter
Experimental Workflow:
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Protocol:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested (e.g., water, PBS pH 7.4, ethanol, DMSO). An excess is crucial to ensure that the solution reaches saturation. A starting point could be 20-50 mg of the compound in 1 mL of solvent.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze both the standard solutions and the filtered supernatant from the solubility experiment by a validated analytical method, such as HPLC. This will allow for the accurate determination of the concentration of the dissolved compound.
-
-
Data Analysis and Reporting:
-
Construct a calibration curve from the analysis of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the saturated supernatant.
-
The solubility is reported in units such as mg/mL or mol/L.
-
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound, and understanding them is crucial for its effective use in research and development.
| Factor | Influence on Solubility | Rationale |
| pH | High solubility in acidic to neutral pH, decreasing in basic pH. | As an amine hydrochloride, the protonated, charged form predominates at lower pH, which is more soluble in water. At higher pH, it converts to the less soluble free base. |
| Temperature | Generally, solubility is expected to increase with temperature. | The dissolution process for most solids is endothermic, meaning that providing more thermal energy will favor the dissolution process. |
| Solvent Polarity | High solubility in polar protic solvents (e.g., water, ethanol, methanol). Lower solubility in non-polar solvents. | The ionic nature of the hydrochloride salt favors interactions with polar solvents that can effectively solvate the charged species. |
| Presence of Other Ions | The common ion effect can decrease solubility. | In solutions already containing chloride ions, the equilibrium will shift towards the undissociated solid, reducing the solubility of the hydrochloride salt. |
Stability Considerations
The stability of this compound in solution is another important consideration. Halogenated compounds can sometimes be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to assess the stability of the compound in the desired solvent and pH conditions over time. This can be achieved by monitoring the concentration of the parent compound and the appearance of any degradation products using a stability-indicating analytical method like HPLC. While a study on trifluorothymidine showed good stability in aqueous solutions but degradation in certain buffers, specific stability data for fluorinated ethylamines in various buffers should be experimentally determined.[7]
Conclusion
While specific, published quantitative solubility data for this compound is limited, a strong scientific basis exists to predict its behavior. It is expected to be a highly water-soluble compound, with its solubility being significantly influenced by the pH of the medium. For researchers and drug development professionals, the provided experimental protocol offers a robust methodology to determine the precise solubility profile in various relevant solvents and conditions. A thorough characterization of its solubility and stability will be instrumental in advancing the development of new chemical entities incorporating this valuable building block.
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An In-depth Technical Guide to the Stability and Storage of 2-Bromo-2,2-difluoroethylamine Hydrochloride
This document provides a comprehensive technical overview of the stability profile and optimal storage conditions for 2-Bromo-2,2-difluoroethylamine hydrochloride (CAS No. 7096-39-1). Intended for researchers, chemists, and professionals in drug development, this guide synthesizes critical data with field-proven insights to ensure the long-term integrity and reliability of this important chemical intermediate.
Introduction
This compound is a valuable building block in synthetic chemistry, notably as a precursor for introducing the difluoromethyl group in the development of novel agrochemicals and pharmaceuticals.[1] Its structure, featuring a reactive bromine atom, a difluoromethyl group, and an amine hydrochloride salt, imparts a unique reactivity profile. However, these same functional groups also render the molecule susceptible to various degradation pathways. A thorough understanding of its stability is not merely an academic exercise; it is a prerequisite for reproducible experimental results, the synthesis of high-purity target molecules, and the overall success of research and development programs. This guide elucidates the intrinsic stability challenges and provides a robust framework for its proper storage, handling, and stability assessment.
Section 1: Core Physicochemical Properties
The stability of a compound is intrinsically linked to its physical and chemical nature. This compound is an organic salt, and its properties are dictated by the interplay between the amine, the halogen atoms, and the hydrochloride moiety.
| Property | Value | Source(s) |
| CAS Number | 7096-39-1 | [2] |
| Molecular Formula | C₂H₄BrF₂N · HCl | [2] |
| Molecular Weight | 210.45 g/mol (as hydrochloride salt) | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 132-137 °C (with decomposition) | [5] |
| Solubility | Soluble in water | [4][6] |
As a hydrochloride salt, the compound is acidic in aqueous solution.[6] This salt form enhances water solubility compared to the free amine but also introduces a primary stability concern: hygroscopicity.
Section 2: Key Stability Challenges and Degradation Pathways
The molecular architecture of this compound predisposes it to degradation from environmental factors such as moisture, heat, and light, as well as chemical incompatibilities.
Hygroscopicity and Hydrolytic Instability
Amine hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[7][8] This is a critical vulnerability. The absorbed water can act as a medium to initiate or accelerate degradation reactions.[8] For this compound, potential hydrolytic pathways could involve the displacement of the bromide, although the gem-difluoro group may influence this reactivity. The primary consequence of moisture uptake is often a change in the physical state (e.g., clumping or deliquescence) and the creation of an environment ripe for further chemical breakdown.
Thermal Stability
The compound's melting point is accompanied by decomposition, indicating limited thermal stability.[5] Exposing the material to elevated temperatures, even well below its melting point, can initiate slow degradation over time. In the event of significant thermal stress or combustion, hazardous decomposition products are expected, including:
-
Hydrogen Halides: Hydrogen bromide (HBr), hydrogen fluoride (HF), and hydrogen chloride (HCl).
-
Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂).
Photostability
Chemical Incompatibility
To maintain the compound's integrity, it is crucial to avoid contact with incompatible materials.
-
Strong Bases: Will neutralize the hydrochloride salt, liberating the volatile and potentially less stable free amine (2-Bromo-2,2-difluoroethylamine).
-
Strong Oxidizing Agents: Can react exothermically with the amine functional group, leading to degradation and creating a potential safety hazard.[4][7]
-
Certain Metals: Halogenated compounds can react vigorously with alkali metals.[11]
-
Acids: While it is an acidic salt, storage with other acids is not recommended as it can lead to unwanted reactions or physical changes. Storing amines and acids together can result in the formation of fine salt dust from vapor phase interaction.
Section 3: Recommended Storage and Handling Protocols
Based on the stability challenges outlined above, a multi-faceted approach to storage is required to preserve the quality of this compound.
Optimal Storage Conditions
Adherence to the following conditions is essential for maximizing the shelf-life and ensuring the integrity of the material.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Refrigeration significantly slows the rate of potential thermal degradation and other decomposition reactions.[5][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces moisture and oxygen, providing robust protection against hydrolytic and oxidative degradation. |
| Container | Tightly-sealed, amber glass vial/bottle | Prevents moisture ingress and protects the compound from light-induced degradation.[7][13] |
| Location | Dry, well-ventilated, secure chemical cabinet | Ensures a controlled environment away from incompatible materials and accidental exposure.[7] Store away from heat sources. |
Safe Handling Procedures
Proper handling is as critical as proper storage.
-
Ventilation: Always handle the compound in a certified chemical fume hood to avoid inhalation of fine dust particles.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4]
-
Dispensing: When weighing and dispensing, minimize the time the container is open to the atmosphere to reduce moisture uptake. If possible, work in a glove box with a controlled atmosphere. Avoid actions that generate dust.[13]
-
Cleaning: Clean up any spills promptly by carefully sweeping or vacuuming the solid material into a suitable container for disposal.[13]
Section 4: Framework for a Comprehensive Stability Study
For applications in drug development or cGMP (current Good Manufacturing Practice) environments, a formal stability study is necessary to establish a re-test period or shelf life. This requires the use of a validated, stability-indicating analytical method.
The Principle of Stability-Indicating Methods
A stability-indicating method is an analytical procedure proven to accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. The development of such a method begins with a forced degradation study.[14]
Protocol: Forced Degradation Study
The objective is to intentionally degrade the compound under harsh conditions to generate potential degradants. This allows for the development of an analytical method that can resolve the parent peak from all degradation products.
Methodology:
-
Prepare Solutions: Prepare separate solutions of this compound in a suitable solvent (e.g., water or acetonitrile/water).
-
Acid Stress: Add 0.1 M HCl to a solution and heat at 60 °C for 24 hours.
-
Base Stress: Add 0.1 M NaOH to a solution at room temperature. Monitor for rapid degradation and neutralize after a set period (e.g., 2-4 hours).
-
Oxidative Stress: Add 3% hydrogen peroxide (H₂O₂) to a solution and store at room temperature for 24 hours.
-
Thermal Stress: Store a sample of the solid powder at an elevated temperature (e.g., 80 °C) for 48 hours. Separately, heat a solution at 60 °C.
-
Photolytic Stress: Expose a solution and the solid powder to a calibrated light source providing UV and visible output, as specified by ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC. The goal is to achieve baseline separation between the main peak and all new peaks (degradants) that have formed.
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An In-depth Technical Guide to the Postulated Mechanism of Action of 2-Bromo-2,2-difluoroethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-2,2-difluoroethylamine hydrochloride is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical development.[1][2] While its precise biological mechanism of action is not extensively documented in publicly available literature, its chemical structure allows for informed hypotheses regarding its potential interactions within biological systems. This guide synthesizes information on related compounds and fundamental biochemical principles to propose a plausible mechanism of action, outlines experimental methodologies to investigate these hypotheses, and provides a framework for future research.
Introduction: The Significance of Fluorinated Amines in Bioactive Compound Design
The incorporation of fluorine into small molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The presence of the difluoromethyl group in this compound is anticipated to modulate its lipophilicity and electronic properties, potentially influencing its target engagement and pharmacokinetic profile. This compound serves as a valuable building block in the synthesis of more complex bioactive molecules, including those targeting neurological disorders and those used in agrochemical formulations.[1]
Postulated Mechanism of Action: A Dual-Pronged Approach
Based on its chemical structure, a plausible mechanism of action for this compound involves two key features: its potential as an alkylating agent and the influence of its difluoroethyl moiety.
Covalent Modification of Nucleophilic Targets
The presence of a bromine atom, a good leaving group, suggests that 2-Bromo-2,2-difluoroethylamine could act as an electrophile, capable of reacting with biological nucleophiles such as the side chains of cysteine, histidine, or lysine residues in proteins, or with nucleic acids. This covalent modification could lead to the irreversible inhibition of enzyme function or disruption of protein-protein interactions.
The proposed pathway for this interaction would likely proceed via a nucleophilic substitution reaction, where a nucleophilic group from a biological macromolecule attacks the carbon atom bearing the bromine, displacing the bromide ion.
Diagram: Proposed Alkylation by 2-Bromo-2,2-difluoroethylamine
Caption: Postulated metabolic activation and resulting toxicities.
Experimental Protocols for Mechanism of Action Elucidation
To investigate the proposed mechanisms of action, a series of in vitro and in vivo experiments are necessary.
In Vitro Target Identification
Objective: To identify potential protein targets that are covalently modified by 2-Bromo-2,2-difluoroethylamine.
Methodology: Chemical Proteomics Approach
-
Incubation: Treat a relevant cell lysate or purified protein fraction with 2-Bromo-2,2-difluoroethylamine. Include a vehicle control.
-
Enrichment: Utilize a click chemistry approach by synthesizing an alkyne- or azide-tagged version of the compound. After incubation, perform a click reaction to attach a biotin reporter tag.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated proteins.
-
Proteolysis and Mass Spectrometry: Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of modification.
Assessment of Metabolic Pathways
Objective: To determine the metabolic fate of 2-Bromo-2,2-difluoroethylamine and identify any reactive metabolites.
Methodology: In Vitro Metabolism with Liver Microsomes
-
Incubation: Incubate 2-Bromo-2,2-difluoroethylamine with rat, human, or other species' liver microsomes in the presence of NADPH.
-
Metabolite Profiling: Analyze the reaction mixture at various time points using LC-MS/MS to identify and quantify potential metabolites.
-
Reactive Metabolite Trapping: Include a trapping agent, such as glutathione (GSH), in the incubation mixture. The formation of GSH adducts can indicate the generation of reactive electrophilic intermediates.
Cellular and In Vivo Toxicity Studies
Objective: To assess the cytotoxic effects and identify potential target organs for toxicity.
Methodology: Cell Viability Assays and In Vivo Rodent Studies
-
Cell Viability: Treat various cell lines (e.g., kidney, liver cells) with increasing concentrations of 2-Bromo-2,2-difluoroethylamine and assess cell viability using assays such as the MTT or LDH release assay.
-
In Vivo Administration: Administer the compound to rodents (e.g., rats or mice) via a relevant route (e.g., intraperitoneal or oral).
-
Toxicological Evaluation: Monitor the animals for clinical signs of toxicity. After a defined period, collect blood and tissues for histopathological analysis and measurement of clinical chemistry and hematology parameters. Pay close attention to organs known to be targets of similar compounds, such as the kidney. [3]
Table 1: Hypothetical Experimental Data Summary
| Experiment | Parameter Measured | Hypothetical Outcome for 2-Bromo-2,2-difluoroethylamine | Interpretation |
| Chemical Proteomics | Number of identified protein "hits" | >50 proteins with high confidence | Suggests covalent modification of multiple cellular targets. |
| In Vitro Metabolism | Metabolite identification | Detection of glutathione conjugates | Indicates the formation of reactive electrophilic intermediates. |
| Cell Viability (Kidney Cells) | IC₅₀ value | 10 µM | Demonstrates significant cytotoxicity in a relevant cell line. |
| In Vivo Rodent Study | Histopathology of Kidney | Evidence of tubular necrosis | Suggests nephrotoxicity, consistent with related bromo-amines. |
Conclusion and Future Directions
The chemical structure of this compound suggests a plausible mechanism of action involving covalent modification of biological macromolecules and potential metabolic activation to reactive intermediates. The proposed experimental framework provides a roadmap for elucidating its precise biological effects. Future research should focus on the synthesis of tagged versions of the compound for target identification studies and in-depth metabolic profiling to understand its biotransformation and potential for toxicity. A thorough understanding of its mechanism of action is crucial for its potential development in pharmaceutical or agrochemical applications.
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-
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-
Wikipedia. (n.d.). Fluoride toxicity. Retrieved from [Link]
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A Systematic Evaluation of the Potential Biological Activity of 2-Bromo-2,2-difluoroethylamine Hydrochloride: A Technical Guide for Preclinical Research
Introduction: The Rationale for Investigating 2-Bromo-2,2-difluoroethylamine Hydrochloride
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and overall bioactivity.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity and small atomic radius, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a molecule.[2] this compound (CAS No: 7096-39-1) emerges as a compound of interest, not merely as a synthetic intermediate, but as a potential bioactive agent in its own right. Its structural motif, a difluoroethylamine, is present in a variety of biologically active compounds, suggesting that this molecule could exhibit interesting pharmacological or toxicological properties.[1][3]
This technical guide provides a comprehensive framework for the systematic evaluation of the potential biological activity of this compound. We will delineate a tiered, logical progression of experiments, from initial in vitro cytotoxicity screening to more complex mechanistic and in vivo studies. The methodologies described herein are designed to be robust and self-validating, providing researchers with a clear roadmap for characterizing this and other novel chemical entities.
Part 1: Foundational Characterization and In Vitro Cytotoxicity Screening
The initial step in evaluating any new chemical entity is to assess its fundamental interaction with living cells. Cytotoxicity assays are indispensable tools in early-stage drug discovery, offering a rapid and cost-effective means to identify compounds that are toxic to cells and to determine their therapeutic index.[4][5][6] A compound exhibiting potent cytotoxicity could be a candidate for anticancer therapies, while a lack of cytotoxicity is often a prerequisite for drugs targeting other pathways.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical properties is crucial for accurate experimental design and interpretation of results.
| Property | Value | Source |
| CAS Number | 7096-39-1 | [7] |
| Molecular Formula | C₂H₄BrF₂N·HCl | [7] |
| Molecular Weight | 195.42 g/mol |
Experimental Workflow for Cytotoxicity Screening
The following workflow provides a systematic approach to assessing the cytotoxic potential of this compound across a panel of cell lines. The inclusion of both cancerous and non-cancerous cell lines is critical for determining a preliminary selectivity index.[6]
Figure 1: A generalized workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.[6]
Materials:
-
This compound
-
Human breast cancer cell line (e.g., MCF-7)
-
Human embryonic kidney cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 and HEK293 cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM). Replace the medium in the cell plates with fresh medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 2: Elucidating the Mechanism of Action
Should this compound exhibit significant cytotoxicity, the next logical step is to investigate its mechanism of action. Understanding how a compound induces cell death is critical for its development as a therapeutic agent.[5]
Investigating Apoptosis vs. Necrosis
A primary distinction in cell death pathways is between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).[5]
Experimental Approaches:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm the involvement of apoptotic pathways.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[5][8]
Potential Signaling Pathways and Target Identification
The introduction of fluorine can alter the electronic properties of a molecule, potentially influencing its interaction with biological targets.[2] Based on the structure of this compound, several hypothetical mechanisms could be explored.
Figure 2: Hypothetical signaling pathways for this compound-induced cytotoxicity.
Part 3: In Vivo Evaluation and Pharmacokinetic Considerations
Positive in vitro results necessitate a transition to in vivo models to assess the compound's efficacy, toxicity, and pharmacokinetic profile in a whole organism. The choice of animal model will depend on the therapeutic area of interest (e.g., xenograft models for cancer).
Preliminary In Vivo Toxicity Studies
Initial in vivo studies should focus on determining the maximum tolerated dose (MTD) and identifying any overt signs of toxicity. It is important to note that fluorinated compounds can sometimes exhibit unexpected in vivo toxicity that is not predicted by in vitro assays.[9]
Study Design:
-
Animal Model: Mice or rats.
-
Dosing: A dose-escalation study with administration via relevant routes (e.g., oral, intraperitoneal).
-
Monitoring: Daily monitoring of body weight, clinical signs of toxicity, and survival.
-
Endpoint Analysis: At the end of the study, perform necropsy and histopathological analysis of major organs.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing dosing regimens and predicting its behavior in humans. In vivo stability can be a concern for some fluoroethylamine-containing compounds.[10]
Key PK Parameters to Measure:
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
-
Half-life (t½): The time required for the concentration of the compound in the body to be reduced by half.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Conclusion and Future Directions
This technical guide has outlined a rigorous, multi-faceted approach to characterizing the potential biological activity of this compound. By progressing from broad in vitro screening to detailed mechanistic and in vivo studies, researchers can build a comprehensive profile of this novel compound. The data generated through these experiments will be instrumental in determining its potential for further development as a therapeutic agent, an agrochemical, or a tool for chemical biology research. The unique properties conferred by its difluoroethylamine moiety warrant a thorough investigation to unlock its full potential.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-2,2-difluoroethylamine Hydrochloride
Abstract
This application note provides a comprehensive, step-by-step guide for the synthesis of 2-Bromo-2,2-difluoroethylamine hydrochloride, a valuable fluorinated building block in pharmaceutical and materials science research.[1][2] The protocol starts from the commercially available reagent, ethyl bromodifluoroacetate. The synthesis follows a robust two-step pathway involving the aminolysis of the starting ester to form an intermediate amide, which is subsequently reduced to the target primary amine. The final step details the conversion to its stable hydrochloride salt. This guide is designed for researchers in drug development and organic synthesis, emphasizing mechanistic rationale, safety, and detailed procedural instructions to ensure reproducible and efficient synthesis.
Introduction: The Significance of Fluorinated Amines
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine atoms can profoundly alter key molecular properties such as metabolic stability, lipophilicity, and binding affinity by modulating the basicity of nearby functional groups.[3] Among the various classes of fluorinated compounds, α,α-difluoroamines are particularly noteworthy building blocks.
2-Bromo-2,2-difluoroethylamine and its derivatives serve as critical intermediates for creating complex molecular architectures.[4] The presence of the bromo-difluoro-ethyl motif offers multiple handles for subsequent chemical modifications, making it a versatile precursor for novel therapeutics and advanced materials.[5] This document presents a reliable and thoroughly detailed protocol for the preparation of its hydrochloride salt, beginning with the readily accessible ethyl bromodifluoroacetate.[6]
Overall Synthetic Strategy
The synthesis is designed as a three-stage process, optimized for clarity and yield. The pathway involves an initial aminolysis of the ester, followed by a powerful reduction of the resulting amide, and concluding with the formation of the hydrochloride salt.
Diagram 1: High-level workflow for the synthesis of the target compound.
Mechanistic Rationale and Experimental Design
Step 1: Aminolysis of Ethyl Bromodifluoroacetate
The initial step involves the conversion of the ester functional group into an amide. This is achieved through nucleophilic acyl substitution, where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxide group is subsequently eliminated. This transformation is critical because amides are readily reduced to amines in the subsequent step, providing a more direct route than pathways involving the reduction of the ester to an alcohol followed by multi-step conversion to an amine.
Step 2: Amide Reduction with Lithium Aluminum Hydride (LiAlH₄)
The reduction of the amide to the primary amine is accomplished using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[7]
Causality: LiAlH₄ is chosen over milder reagents like sodium borohydride (NaBH₄) because of its superior reactivity, which is necessary to reduce the resonance-stabilized and electron-rich amide carbonyl.[8][9] The mechanism involves the delivery of two hydride ions (H⁻) from the [AlH₄]⁻ complex.
Diagram 2: Simplified mechanism of amide reduction by LiAlH₄.
This reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.[9] Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the lithium cation and its relative inertness to the reagent.
Step 3: Hydrochloride Salt Formation
The final product, a primary amine, is typically isolated and stored as a hydrochloride salt to improve its stability and handling characteristics. The free base is often an oil, whereas the salt is a crystalline solid that is easier to purify and weigh. This is achieved by treating a solution of the amine with hydrogen chloride, typically as a solution in an anhydrous solvent like dioxane or diethyl ether, to precipitate the salt.[10]
Detailed Experimental Protocols
Safety Precaution: All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Hazards |
| Ethyl bromodifluoroacetate | 202.98 | 1.583 | >97% | Corrosive, Lachrymator[6] |
| Ammonia (7N in Methanol) | 17.03 | ~0.79 | 7N | Corrosive, Flammable |
| Lithium Aluminum Hydride | 37.95 | 0.917 | >95% | Pyrophoric, Water-Reactive[11][12] |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | >99.8% | Flammable, Peroxide-former |
| Diethyl Ether (Anhydrous) | 74.12 | 0.713 | >99.7% | Highly Flammable |
| Hydrogen Chloride (4M in Dioxane) | 36.46 | ~1.09 | 4M | Corrosive, Toxic |
| Sodium Sulfate (Anhydrous) | 142.04 | 2.664 | ACS Grade | Irritant |
Table 1: Properties and Hazards of Key Reagents and Solvents.
Protocol 1: Synthesis of 2-Bromo-2,2-difluoroacetamide
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a gas inlet adapter.
-
Reagent Addition: Place the flask in an ice-water bath (0 °C). To the flask, add ethyl bromodifluoroacetate (10.15 g, 50 mmol).
-
Aminolysis: Slowly add a 7N solution of ammonia in methanol (36 mL, 250 mmol, 5.0 equiv.) to the stirred ester over 20 minutes. The internal temperature should be maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Stir for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.
-
Purification: The resulting residue is triturated with cold diethyl ether (3 x 30 mL). The solid product is collected by vacuum filtration, washed with a small amount of cold ether, and dried under high vacuum to yield 2-bromo-2,2-difluoroacetamide as a white solid.
Protocol 2: Reduction to 2-Bromo-2,2-difluoroethylamine
Critical Safety Note: LiAlH₄ is a highly reactive and pyrophoric solid. Handle only under an inert atmosphere (Nitrogen or Argon). Ensure no water or protic solvents are present.
-
Reaction Setup: Oven-dry a 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a dropping funnel. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: In the fume hood and under a nitrogen atmosphere, carefully suspend lithium aluminum hydride (2.85 g, 75 mmol, 1.5 equiv.) in 100 mL of anhydrous THF in the reaction flask.
-
Substrate Addition: Dissolve the 2-bromo-2,2-difluoroacetamide (8.7 g, 50 mmol) from Protocol 1 in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Reduction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the amide solution dropwise from the funnel to the LiAlH₄ suspension over 1 hour, maintaining a gentle stir. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 65 °C) for 4 hours. Monitor the reaction by TLC until all starting material has been consumed.
-
Quenching (Fieser Workup): Cool the reaction flask back to 0 °C in an ice bath. Perform the following steps with extreme caution. Slowly and sequentially add the following dropwise:
-
3.0 mL of water
-
3.0 mL of 15% (w/v) aqueous sodium hydroxide solution
-
9.0 mL of water A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes.
-
-
Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Concentration: Combine the filtrate and washings. The resulting solution contains the free amine and should be used immediately in the next step.
Protocol 3: Formation of this compound
-
Salt Formation: To the THF solution of the free amine at room temperature, slowly add a 4M solution of HCl in dioxane (15 mL, 60 mmol, 1.2 equiv.) with vigorous stirring.
-
Precipitation: A white precipitate of the hydrochloride salt will form immediately. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities and residual dioxane.
-
Drying: Dry the product under high vacuum at 40 °C for 12 hours to yield this compound as a stable, white crystalline solid.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, D₂O) | δ ~3.8-4.0 (t, 2H, -CH₂-), ~3.4 (s, 3H, -NH₃⁺) |
| ¹⁹F NMR (376 MHz, D₂O) | δ ~ -50 to -60 (t, 2F, -CF₂Br) |
| ¹³C NMR (100 MHz, D₂O) | δ ~120 (t, -CF₂Br), ~45 (t, -CH₂-) |
| Mass Spec (ESI+) | Calculated for C₂H₅BrF₂N⁺ [M+H]⁺: 160.96; Found: 160.96 |
| Purity (HPLC) | >98% (RP-HPLC with UV detection)[13] |
Table 2: Expected Analytical Data for this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; loss during workup. | Increase reaction time. Ensure trituration is performed with sufficiently cold ether to minimize product solubility. |
| Incomplete reduction in Step 2 | Insufficient or deactivated LiAlH₄. | Use freshly opened, high-purity LiAlH₄. Ensure all glassware and solvents are scrupulously dry. Increase the equivalents of LiAlH₄ to 2.0. |
| Formation of a gelatinous precipitate during quenching | Incorrect quenching procedure. | Ensure the quenching reagents are added slowly and in the correct order and ratio. Vigorous stirring is essential. |
| Product is an oil or sticky solid | Impurities present; incomplete salt formation. | Ensure sufficient HCl is added. Recrystallize the final product from an appropriate solvent system (e.g., isopropanol/ether). |
Conclusion
This application note details an efficient and reliable synthetic route to this compound from ethyl bromodifluoroacetate. By providing a clear mechanistic rationale, step-by-step protocols, and critical safety information, this guide serves as a valuable resource for researchers requiring access to this important fluorinated building block for applications in drug discovery and chemical synthesis.
References
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Charlesworth, N. G., Graham, M. A., Argent, S. P., Datsenko, O. P., Mykhailiuk, P. K., & Denton, R. M. (n.d.). Modular Synthesis of Cyclic β-Difluoroamines. ChemRxiv. [Link]
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Ma, J., et al. (n.d.). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. [Link]
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Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. [Link]
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The Strategic Incorporation of the Difluoroethylamino Moiety in Medicinal Chemistry: Applications and Protocols for 2-Bromo-2,2-difluoroethylamine Hydrochloride
Introduction: The Unique Role of Fluorine in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for subtle yet profound modulations of a molecule's biological behavior.[1] The introduction of fluorine can influence metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[1] Among the diverse array of fluorinated building blocks, 2-Bromo-2,2-difluoroethylamine hydrochloride emerges as a versatile and valuable reagent for introducing the N-(2,2-difluoroethyl) group, a motif of growing importance in medicinal chemistry.
This technical guide provides an in-depth exploration of the applications of this compound, detailing the rationale for its use, its impact on molecular properties, and comprehensive protocols for its successful implementation in synthetic workflows.
The Scientific Rationale: Why the N-(2,2-Difluoroethyl) Moiety?
The decision to incorporate an N-(2,2-difluoroethyl) group is driven by the desire to fine-tune several critical drug-like properties. This moiety is not merely a fluorinated analogue of an ethylamine; it possesses a unique combination of characteristics that can solve common challenges in drug development.
Modulation of Basicity (pKa)
The primary amine of 2,2-difluoroethylamine is significantly less basic than its non-fluorinated counterpart, ethylamine. This is due to the powerful electron-withdrawing inductive effect of the two adjacent fluorine atoms. A lower pKa can be highly advantageous, as it alters the ionization state of the molecule at physiological pH (approx. 7.4). This can reduce off-target interactions with aminergic GPCRs and ion channels, and can fine-tune the solubility and permeability profile of a drug candidate.
Recent studies have established the pKa of the conjugate acid of 2,2-difluoroethylamine (DFEA) to be approximately 7.2.[2] This is a substantial decrease compared to the pKa of ethylammonium, which is around 10.6. Interestingly, it is significantly more basic than 2,2,2-trifluoroethylamine (TFEA), which has a pKa of 5.5, providing medicinal chemists with a valuable intermediate option for pKa modulation.[2]
The "Lipophilic Hydrogen Bond Donor" Concept
A key feature of the -CH₂CF₂H group is its ability to act as a weak hydrogen bond donor. The C-H bond is polarized by the adjacent electron-withdrawing fluorine atoms, imparting it with a partial positive charge and enabling it to engage in hydrogen bonding with acceptors like carbonyls or nitrogen atoms in a protein's active site.[3][4] This makes the difluoroethyl group a potential bioisostere for traditional hydrogen bond donors like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[4] Unlike these traditional groups, however, the difluoroethyl moiety is significantly more lipophilic, a characteristic often sought to improve membrane permeability and oral bioavailability. This unique combination of properties has led to the term "lipophilic hydrogen bond donor."[3][4]
Enhancing Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[5] N-dealkylation is a common metabolic pathway for many amine-containing drugs. Replacing a standard N-ethyl or N-methyl group with an N-(2,2-difluoroethyl) group can effectively block this metabolic "soft spot," thereby increasing the drug's half-life and bioavailability.[6][7] This enhanced stability reduces the required dose and dosing frequency, improving the therapeutic window and patient compliance.[1]
Comparative Physicochemical Properties
To fully appreciate the utility of the N-(2,2-difluoroethyl) group, it is instructive to compare its properties to those of its ethyl and trifluoroethyl analogues.
| Moiety | Amine pKa (approx.) | LogP (Calculated/Experimental) | Key Feature |
| Ethylamine | 10.6 | -0.13 | Standard alkyl amine, highly basic. |
| 2,2-Difluoroethylamine | 7.2[2] | Value not readily available | Moderately basic, lipophilic H-bond donor.[3][4] |
| 2,2,2-Trifluoroethylamine | 5.5[2] | 0.51[8] | Weakly basic, highly fluorinated. |
This table illustrates the tunable nature of the amine's basicity based on the degree of fluorination.
Synthetic Applications & Methodologies
This compound is a primary alkylating agent. The core reaction involves the nucleophilic substitution (SN2) of the bromide by a suitable nucleophile, typically a primary or secondary amine, an aniline, or a nitrogen-containing heterocycle.
General Reaction Scheme & Mechanism
The N-alkylation reaction proceeds via a classical SN2 mechanism. The hydrochloride salt must first be neutralized in situ with a suitable base to liberate the free amine, which can then be alkylated. The nucleophile (e.g., a primary amine, R-NH₂) attacks the electrophilic carbon bearing the bromine atom in a concerted, backside attack, leading to inversion of configuration if the center were chiral.[3][9]
Caption: General workflow for N-alkylation using this compound.
Experimental Protocols
The following protocols are provided as representative examples for the N-alkylation of common nucleophiles. Researchers should optimize conditions for their specific substrates.
Protocol 1: N-Alkylation of a Primary/Secondary Aliphatic Amine
This protocol describes a general procedure for the direct alkylation of an aliphatic amine.
Materials:
-
Primary or Secondary Amine (1.0 eq.)
-
This compound (1.1 - 1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 - 3.0 eq.)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Stir the suspension vigorously at room temperature or heat to 50-70 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol).
Causality Behind Choices:
-
Base: Potassium carbonate is a cost-effective and moderately strong base sufficient to neutralize the hydrochloride salt and the HBr generated during the reaction.[4] For less reactive amines, a stronger base like cesium carbonate may be employed.
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[10]
-
Temperature: Gentle heating is often required to overcome the activation energy of the reaction, especially for less nucleophilic amines.
Protocol 2: N-Alkylation of an Aniline or Heterocycle
This protocol is adapted for less nucleophilic amines such as anilines or nitrogen-containing heterocycles (e.g., indoles, imidazoles).[6][11]
Materials:
-
Aniline or N-H containing heterocycle (1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 - 2.5 eq.) or Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
If using Cs₂CO₃: To a dry round-bottom flask under an inert atmosphere, add the aniline/heterocycle (1.0 eq.), this compound (1.2 eq.), and cesium carbonate (2.0 eq.). Add anhydrous DMF and proceed to step 3.
-
If using NaH: To a dry round-bottom flask under an inert atmosphere, add the aniline/heterocycle (1.0 eq.) and dissolve in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Re-cool to 0 °C and slowly add a solution of this compound (1.2 eq.) in a minimal amount of DMF.
-
Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Base: Less nucleophilic substrates require a stronger base to facilitate deprotonation. Cesium carbonate is highly effective in DMF. Sodium hydride provides irreversible deprotonation for very weakly acidic N-H bonds, driving the reaction forward.[6]
-
Temperature: Higher temperatures are generally required to achieve a reasonable reaction rate with these less reactive nucleophiles.
Case Studies in Drug Discovery
The N-(2,2-difluoroethyl) motif has been successfully incorporated into various therapeutic agents, demonstrating its value in lead optimization.
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
GSK-3 is a key enzyme in numerous cellular pathways, and its dysregulation is implicated in conditions like type 2 diabetes, Alzheimer's disease, and bipolar disorder.[12][13] The development of potent and selective GSK-3 inhibitors is a major goal in medicinal chemistry. Several series of GSK-3 inhibitors feature N-alkylated heterocycles. The incorporation of the N-(2,2-difluoroethyl) group can enhance metabolic stability and modulate the physicochemical properties to improve brain penetration, a critical factor for treating neurodegenerative diseases.[13]
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibiting FAAH increases endocannabinoid levels, offering a therapeutic strategy for pain, anxiety, and inflammation.[14][15] Many FAAH inhibitors contain a core heterocyclic scaffold with N-alkyl substituents. The use of this compound allows for the introduction of a metabolically robust, lipophilic side chain that can interact favorably with the enzyme's active site.
Safety, Handling, and Storage
As with all laboratory reagents, proper safety precautions are paramount.
-
Handling: this compound is an irritant. Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful building block for the modern medicinal chemist. The N-(2,2-difluoroethyl) group it provides offers a unique and advantageous combination of properties: modulated basicity, enhanced metabolic stability, and the ability to act as a lipophilic hydrogen bond donor. By understanding the scientific rationale behind its use and employing robust synthetic protocols, researchers can leverage this reagent to overcome common drug development hurdles and accelerate the discovery of novel, effective therapeutics.
References
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Dalvit, C., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Available from: [Link]
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Liko, I., et al. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(12), 2758-2766. Available from: [Link]
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Lin, C. L., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Available from: [Link]
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Beilstein Journal of Organic Chemistry. (2021). Quantifying the ability of the CF2H group as a hydrogen bond donor. Available from: [Link]
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Organic Chemistry Portal. (2020). Synthesis of substituted N-heterocycles by N-alkylation. Available from: [Link]
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Journal of Medicinal Chemistry. (2010). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Available from: [Link]
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Cheméo. (2025). 2,2,2-Trifluoroethylamine. Available from: [Link]
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Frontiers in Molecular Neuroscience. (2021). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Available from: [Link]
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Acta Pharmaceutica. (2019). Metabolic stability and its role in the discovery of new chemical entities. Available from: [Link]
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-
Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. Available from: [Link]
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MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available from: [Link]
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The Strategic Role of 2-Bromo-2,2-difluoroethylamine Hydrochloride in Advanced Photoacid Generator Synthesis
Introduction: The Imperative for Advanced Photolithographic Materials
In the relentless pursuit of miniaturization and enhanced performance in microelectronics, the development of advanced photolithographic materials is paramount. Photoacid generators (PAGs) are a cornerstone of chemically amplified photoresists, acting as the catalytic engine for creating the intricate patterns that define modern semiconductor devices.[1] Upon exposure to high-energy radiation, such as deep ultraviolet (DUV) or extreme ultraviolet (EUV) light, PAGs release a strong acid, which then catalyzes a cascade of chemical reactions within the photoresist matrix, leading to a change in solubility and the formation of the desired pattern.[2]
The incorporation of fluorine atoms into PAG structures has emerged as a critical strategy for fine-tuning their physicochemical properties. Fluorination can significantly enhance the acid strength of the photogenerated acid, modulate its diffusion characteristics within the resist, and improve the overall lithographic performance, including resolution and sensitivity.[3] In this context, 2-Bromo-2,2-difluoroethylamine hydrochloride has been identified as a key precursor for a new generation of fluorinated PAGs, offering a unique combination of reactivity and structural features. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of both ionic and non-ionic PAGs, complete with detailed protocols and a discussion of the underlying chemical principles.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material is fundamental to its successful application. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 145241-33-8 | [4] |
| Molecular Formula | C₂H₅BrF₂N·HCl | [4] |
| Molecular Weight | 195.43 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥97% | - |
| Solubility | Soluble in water and polar organic solvents | - |
Safety and Handling Precautions:
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of a Non-Ionic Photoacid Generator: A Detailed Protocol
Non-ionic PAGs that generate sulfonic acids upon irradiation are a significant class of photoinitiators.[5] The following protocol details a plausible and chemically sound synthetic route for a non-ionic PAG, N-(2-bromo-2,2-difluoroethyl)-4-nitrobenzenesulfonamide, utilizing this compound. This compound incorporates a photosensitive nitrobenzyl moiety, a common chromophore in PAGs.
Reaction Principle and Causality
The synthesis proceeds in two main steps:
-
Deprotonation: The hydrochloride salt of 2-Bromo-2,2-difluoroethylamine is neutralized with a suitable base to liberate the free amine. This step is crucial as the protonated amine is not nucleophilic and will not react with the sulfonyl chloride.
-
Sulfonylation: The free 2-Bromo-2,2-difluoroethylamine then acts as a nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. The reaction results in the formation of a stable sulfonamide bond. The presence of a base is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a non-ionic PAG.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound
-
4-Nitrobenzenesulfonyl chloride
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Deprotonation of the Amine Salt:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
To this suspension, add anhydrous triethylamine (1.1 eq) dropwise at room temperature with stirring.
-
Stir the mixture for 30 minutes at room temperature. The formation of triethylamine hydrochloride as a white precipitate may be observed.
-
-
Sulfonylation Reaction:
-
In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane.
-
Cool the amine mixture from step 1 to 0 °C using an ice bath.
-
Slowly add the 4-nitrobenzenesulfonyl chloride solution to the stirred amine mixture dropwise over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-bromo-2,2-difluoroethyl)-4-nitrobenzenesulfonamide.
-
Characterization Data (Hypothetical)
The structure and purity of the synthesized non-ionic PAG should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons of the nitrobenzene ring and the methylene protons of the difluoroethyl chain. |
| ¹⁹F NMR | A characteristic signal for the -CF₂- group. |
| ¹³C NMR | Signals for the aromatic and aliphatic carbons. |
| Mass Spec. | Molecular ion peak corresponding to the expected molecular weight. |
| Melting Point | A sharp melting point indicating high purity. |
Synthesis of an Ionic Sulfonium Salt PAG: A Proposed Route
Proposed Synthetic Pathway Diagram
Caption: A proposed synthetic pathway for an ionic PAG.
This proposed route requires significant experimental optimization and is presented here as a direction for future research and development in this area.
Conclusion and Future Outlook
This compound is a valuable and versatile precursor for the synthesis of advanced, fluorinated photoacid generators. The detailed protocol for the synthesis of a non-ionic PAG demonstrates a practical application of this starting material, leveraging well-established sulfonylation chemistry. The resulting fluorinated PAGs are expected to exhibit enhanced properties, contributing to the advancement of photolithography and the fabrication of next-generation microelectronics.
Future research should focus on the development of a robust and high-yielding synthesis for ionic sulfonium salt PAGs derived from this compound. The exploration of different chromophores and anionic counterparts will further expand the library of available PAGs, enabling the fine-tuning of their properties for specific applications in DUV and EUV lithography. The continued development of novel PAGs is a critical enabler for the future of the semiconductor industry.
References
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Wikipedia. (2023, October 27). Photoacid. [Link]
- Shirai, M. (2018). Photoacid generators. Application and current state of development. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 34, 41-57.
-
Cornell University. (2019, May 17). 3788 - Photoacid Generators Based on Novel Fluorinated Groups. Cornell Flintbox. [Link]
-
SPIE. (2022, March 31). Review of essential use of fluorochemicals in lithographic patterning and semiconductor processing. [Link]
-
PubMed. (2024, September 23). Polymerizable Nonionic Perfluorinated Photoacid Generators for High-Resolution Lithography. [Link]
-
European Patent Office. (2009, September 30). Novel photoacid generator, resist composition, and patterning process. EP 2105794 A1. [Link]
-
RadTech. (n.d.). Non-ionic Photoacid Generators for i-Line: Synthesis, Photochemistry, and Application to Photocrosslinking system. [Link]
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Application Notes and Protocols for Coupling Reactions with 2-Bromo-2,2-difluoroethylamine Hydrochloride
Introduction: The Strategic Value of the Gem-Difluoroethylamine Moiety
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a cornerstone strategy for enhancing pharmacological properties. The gem-difluoro (-CF2-) group, in particular, is of high interest as it can serve as a bioisostere for metabolically labile carbonyl or ether functionalities, improving metabolic stability, modulating lipophilicity, and altering conformational preferences.[1][2] 2-Bromo-2,2-difluoroethylamine hydrochloride emerges as a critical and versatile building block, providing a direct and efficient route to introduce the valuable 2,2-difluoroethylamine moiety into a wide range of molecular scaffolds.[3][4] Its unique chemical structure allows for facile coupling with various nucleophiles, making it an indispensable tool for researchers, scientists, and drug development professionals.[4]
This guide provides an in-depth exploration of the experimental conditions for coupling reactions with this compound. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights to empower researchers to successfully integrate this key reagent into their synthetic workflows.
Mechanistic Rationale: Understanding Reactivity and Selectivity
The reactivity of this compound is dominated by the chemistry of its electrophilic C-Br bond. The coupling reactions, particularly with nitrogen nucleophiles, proceed via a nucleophilic substitution mechanism.
The Driving Force: Electronic Effects of Gem-Difluorination
The two fluorine atoms on the carbon adjacent to the bromine atom are strongly electron-withdrawing. This creates a significant partial positive charge (δ+) on the carbon atom bearing the bromine, making it highly electrophilic and exceptionally susceptible to attack by nucleophiles.[1][2] This electronic activation is the primary reason for the reagent's utility in forming new C-N, C-O, or C-S bonds.
The Reaction Pathway: An Sₙ2-like Mechanism
Given that the electrophilic carbon is primary-like, the reaction is expected to follow a bimolecular nucleophilic substitution (Sₙ2) or a closely related concerted mechanism.[5][6][7] In this pathway, the nucleophile attacks the electrophilic carbon atom, leading to a transition state where the new bond is forming concurrently as the carbon-bromine bond is breaking.[5]
Several factors are critical for a successful Sₙ2 reaction:
-
Nucleophile Strength: A more potent nucleophile will react more readily.
-
Steric Hindrance: While the carbon is primary, the adjacent bulky fluorine atoms and the ethylamine group can influence the approach of the nucleophile.[5][8]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal as they can solvate the cation of the base without strongly solvating the nucleophile, thus preserving its reactivity.
The Role of the Base and Hydrochloride Salt
The reagent is supplied as a hydrochloride salt, meaning the amine group is protonated (-NH₃⁺). This has two important consequences:
-
The amine is non-nucleophilic and cannot react with itself.
-
A base is essential not only to neutralize the HBr byproduct generated during the substitution but also to deprotonate the incoming nucleophile (e.g., a primary or secondary amine) to increase its nucleophilicity.[9][10]
A non-nucleophilic base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or N,N-Diisopropylethylamine (DIPEA), is required to avoid competition with the desired nucleophile.[9][10][11] Typically, at least two equivalents of the base are necessary: one to neutralize the hydrochloride salt and one to deprotonate the nucleophilic partner.
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Application Notes & Protocols: The Strategic Use of 2-Bromo-2,2-difluoroethylamine Hydrochloride in Advanced Agrochemical Synthesis
Introduction: The Fluorine Advantage in Modern Crop Protection
The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients is a cornerstone of modern chemical design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's biological profile. In the context of agrochemicals, this often translates to improved metabolic stability, increased bioavailability, and enhanced binding affinity to target enzymes or receptors.[1]
Among the various fluorinated synthons, the 2,2-difluoroethylamine moiety is of particular interest. It serves as a critical structural motif in a new generation of pesticides and herbicides.[1][2] 2-Bromo-2,2-difluoroethylamine hydrochloride is a versatile and reactive precursor, providing a direct and efficient route for introducing this valuable difluoroethylamino group into complex molecular scaffolds. This guide provides an in-depth exploration of its application, focusing on the underlying chemical principles and offering a detailed protocol for its use in the synthesis of novel agrochemical candidates.
Reagent Profile and Safety Imperatives
A thorough understanding of the reagent's properties and a steadfast commitment to safety are prerequisites for successful and responsible experimentation.
Physicochemical Data
The hydrochloride salt is the common commercial form, offering improved stability and handling over the free amine.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 79667-91-7 | |
| Molecular Formula | C₂H₅BrF₂N · HCl | |
| Molecular Weight | 196.43 g/mol | N/A |
| Appearance | Powder | |
| Melting Point | 132-137 °C (with decomposition) | |
| Storage Conditions | 2-8°C, under inert atmosphere, hygroscopic |
Safety & Handling: A Mandate for Caution
This compound and its free base are classified as hazardous substances. Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] An eyewash station and safety shower must be readily accessible.[4][5]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3]
-
Skin Protection : Wear nitrile or neoprene gloves and a flame-retardant lab coat.[6] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[6]
-
Respiratory Protection : If dust is generated, use a NIOSH/MSHA or EN 149 approved respirator with a suitable particulate filter.[3][5]
-
-
First Aid Measures :
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]
-
Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[3]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Core Application: Nucleophilic Substitution for Agrochemical Scaffolds
The primary utility of this compound in agrochemical synthesis lies in its function as a nucleophilic building block. Following the liberation of the free amine, it can be readily reacted with various electrophilic partners, particularly halogenated heterocyclic systems that form the core of many modern insecticides and fungicides.[7]
The general reaction involves the displacement of a leaving group (e.g., chlorine, bromine) on an aromatic or heteroaromatic ring by the nucleophilic nitrogen of the 2,2-difluoroethylamine.
Reaction Causality and Mechanistic Insight
The process begins with the deprotonation of the hydrochloride salt to generate the more reactive free amine, 2-Bromo-2,2-difluoroethylamine. This free amine then acts as the nucleophile. The subsequent step is typically a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction is contingent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution.
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Application Note & Protocols: Strategic Incorporation of the Difluoroethyl Moiety into Heterocyclic Compounds
Abstract
The 2,2-difluoroethyl group (–CH₂CF₂H) has emerged as a crucial structural motif in modern medicinal chemistry. Its unique properties, acting as a lipophilic hydrogen bond donor and a stable bioisostere for hydroxyl or thiol groups, offer a powerful tool for modulating the physicochemical and pharmacological profiles of drug candidates.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary strategies for incorporating this valuable moiety into heterocyclic scaffolds. We delve into the mechanistic underpinnings of radical, nucleophilic, and electrophilic difluoroethylation pathways, alongside the versatile building block approach. Detailed, field-proven protocols are provided for key methodologies, supplemented by technical insights to guide experimental design and troubleshooting.
The Strategic Value of the Difluoroethyl Moiety in Drug Design
The judicious incorporation of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, lipophilicity, and binding affinity.[3] The difluoroethyl group is particularly noteworthy because the two fluorine atoms significantly increase the acidity of the C-H proton on the difluoromethyl carbon, enabling it to act as a hydrogen bond donor.[1] This feature allows it to mimic the hydrogen bonding capabilities of alcohols or thiols while increasing lipophilicity and resistance to oxidative metabolism, making it a valuable functional group in drug design.[1][4]
Core Synthetic Strategies: A Mechanistic Overview
The introduction of a difluoroethyl group can be broadly categorized into four main approaches. The choice of strategy is dictated by the nature of the heterocyclic substrate, desired regioselectivity, and functional group tolerance.
Diagram 2: Workflow for photocatalytic C-H difluoroethylation.
Materials and Reagents:
-
Heterocyclic substrate (e.g., Quinoxalin-2(1H)-one)
-
Sodium difluoromethanesulfinate (CF₂HSO₂Na)
-
Rose Bengal
-
Dimethyl sulfoxide (DMSO), anhydrous
-
3W Green LEDs
-
Standard glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a 4 mL glass vial equipped with a magnetic stir bar, add the heterocyclic substrate (0.1 mmol, 1.0 equiv), sodium difluoromethanesulfinate (0.4 mmol, 4.0 equiv), and Rose Bengal (0.005 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous DMSO (1.0 mL) to the vial.
-
Reaction Execution: Seal the vial with a cap (no degassing or inert atmosphere is required). Place the vial approximately 5 cm from the green LEDs and begin vigorous stirring at room temperature.
-
Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding deionized water (10 mL). Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired difluoroethylated heterocycle.
Data Summary: Substrate Scope
The following table summarizes representative yields for the photocatalytic difluoroethylation of various heterocycles, demonstrating the method's broad applicability. [2][5]
| Heterocycle Substrate | Product | Yield (%) [2][5] |
|---|---|---|
| Quinoxalin-2(1H)-one | 3-(2,2-difluoroethyl)quinoxalin-2(1H)-one | 85% |
| Caffeine | 8-(2,2-difluoroethyl)caffeine | 72% |
| Phenanthridine | 6-(2,2-difluoroethyl)phenanthridine | 68% |
| 4-Phenylpyrimidine | 2-Phenyl-6-(2,2-difluoroethyl)pyrimidine | 55% |
Protocol 2: Electrophilic N-Difluoroethylation of Heterocycles using a Hypervalent Iodine Reagent
This protocol details the difluoroethylation of a nitrogen atom within a heterocycle using a (2,2-difluoro-ethyl)(aryl)iodonium triflate reagent. [6][7]This method is highly effective for a range of N-nucleophiles and proceeds under mild conditions. [1]The iodonium reagent can be generated in situ or pre-formed.
Materials and Reagents:
-
N-heterocyclic substrate (e.g., Carbazole)
-
(2,2-Difluoro-ethyl)(p-methoxyphenyl)iodonium triflate (or generated in situ from 1-iodo-2,2-difluoroethane, anisole, m-CPBA, and triflic acid)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Standard glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reagent Preparation: If using a pre-formed iodonium salt, proceed to step 2. To generate the reagent in situ, follow established literature procedures. [1]2. Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve the N-heterocyclic substrate (0.2 mmol, 1.0 equiv) and the (2,2-difluoro-ethyl)(aryl)iodonium triflate (0.24 mmol, 1.2 equiv) in anhydrous DCM (2.0 mL).
-
Base Addition: Add solid sodium bicarbonate (0.4 mmol, 2.0 equiv) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Track the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove solids, washing with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-difluoroethylated heterocycle.
Data Summary: Substrate Scope
This electrophilic method is compatible with various nitrogen, sulfur, and oxygen nucleophiles. [6][7]
| Substrate | Product | Yield (%) [6][7] |
|---|---|---|
| Carbazole | 9-(2,2-difluoroethyl)-9H-carbazole | 91% |
| Indole | 1-(2,2-difluoroethyl)-1H-indole | 78% |
| Thiophenol | (2,2-difluoroethyl)(phenyl)sulfane | 85% |
| Mefloquine (Drug) | N-difluoroethyl Mefloquine | 65% |
Conclusion and Future Outlook
The incorporation of the difluoroethyl moiety is a validated and powerful strategy in modern chemical biology and drug discovery. The development of novel radical and electrophilic difluoroethylation methods has significantly expanded the toolbox available to chemists, allowing for the late-stage functionalization of complex heterocyclic systems under increasingly mild and efficient conditions. [8][6]Future advancements will likely focus on enhancing regioselectivity in C-H functionalization, developing new catalytic enantioselective methods, and expanding the portfolio of readily available difluoroethyl-containing building blocks to further streamline the synthesis of novel therapeutic agents.
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Strategies for radical difluoroethylated heterocycles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Das, S., McIvor, C., Greener, A., Suwita, C., Argent, S., & O'Duill, M. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition, 63(40), e202410954. [Link]
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A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Zhou, Q., Ruffoni, A., Gianatassio, R., Fujiwara, Y., Sella, E., Shabat, D., & Baran, P. S. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(14), 3949–3952. [Link]
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Deng, Z., Liu, C., Zeng, X.-L., Lin, J.-H., & Xiao, J.-C. (2016). Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt. The Journal of Organic Chemistry, 81(24), 12084–12090. [Link]
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Deng, Z., Liu, C., Zeng, X.-L., Lin, J.-H., & Xiao, J.-C. (2016). Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt. The Journal of Organic Chemistry, 81(24), 12084-12090. Full text available at: [Link]
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(2024). A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor. Synfacts, 20(10), 1076. [Link]
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Das, S., McIvor, C., Greener, A., Suwita, C., Argent, S., & O'Duill, M. (2024). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. [Link]
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(A) Difluoroethyl-containing bioactive and drug molecules; (B)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Trump, L., Lemos, A., Lallemand, B., Pasau, P., Mercier, J., Lemaire, C., Luxen, A., & Genicot, C. (2019). Radical-Based Late-Stage C−H 18F-Difluoromethylation of N-Heteroaromatics. Synfacts, 15(11), 1337. [Link]
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Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(9), 1433. [Link]
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Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers, 9(14), 3855-3873. [Link]
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Sather, A. C., Lee, H. G., De La Rosa, V. R., Yang, Y.-F., Houk, K. N., & Garg, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(32), 10129–10134. [Link]
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Filyakova, V. I., Zapevalov, A. Y., Kodess, M. I., Saloutin, V. I., & Charushin, V. N. (2009). Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro-4-phenoxyacetoacetate. Arkivoc, 2010(5), 234-243. [Link]
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Liu, J., Li, X., Wu, C., Liu, H., Liu, H., Sun, F., Li, Y., Liu, Y., & Li, X. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Organic Chemistry Frontiers, 6(19), 3462–3466. [Link]
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(PDF) Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
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Kumawat, S., & Bhatt, T. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry. [Link]
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Li, Z., Wu, J., Li, S., Meng, Q., & Li, X. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 689. [Link]
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Sharma, P., & Pal, S. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
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Direct Difluoroethylation of Hetero- aromatics, Michael Acceptors and Thiols. (2013). Synfacts, 9(6), 0654. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of heterocycles via visible light photoredox catalysis. Nature, 480(7376), 224-228. Available at: [Link]
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Li, Z., Wu, J., Li, S., Meng, Q., & Li, X. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 689. [Link]
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Van der Pijl, F., Svatunek, D., & Noël, T. (2018). Visible-Light Photocatalytic Difluoroalkylation-Induced 1,2-Heteroarene Migration of Allylic Alcohols in Batch and Flow. The Journal of Organic Chemistry, 83(15), 8193–8202. [Link]
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Umemoto, T., & Ishihara, S. (2007). New electrophilic difluoromethylating reagent. Organic Letters, 9(10), 1863-1866. [Link]
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Laru, S., Ghoshal, S., Ghosh, S., & Ali, M. A. (2024). Unusual Regioselective C–H Difluoroalkylation of Heteroarenes under Photoredox Catalysis. Organic Letters. [Link]
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Electrophilic fluorination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. [Link]
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Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778. [Link]
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Chen, J., Wang, Y., Zhang, X., & Tang, X. (2024). β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. Molecules, 29(13), 3123. [Link]
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Březinová, A., Václavík, J., & Beier, P. (2021). Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents. Organic Letters, 23(16), 6461–6465. [Link]
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Filyakova, V. I., Zapevalov, A. Y., Kodess, M. I., Saloutin, V. I., & Charushin, V. N. (2009). Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro- 4-phenoxyacetoacetate. Arkivoc, 2010(5), 234-243. [Link]
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Liu, J., et al. (2020). Nickel‐Catalyzed 1,1‐Difluoroethylation of (Hetero)aryl Halides with 1,1‐Difluoroethyl Chloride (CH3CF2Cl). Asian Journal of Organic Chemistry, 9(3), 391-394. Available at: [Link]
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Beryozkina, T. (2025). Fluoroheterocycle formation using fluoroalkynes and their synthetic equivalents. ResearchGate. Retrieved January 20, 2026, from [Link]
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Kumawat, S., & Bhatt, T. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry. [Link]
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An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). (2024). Journal of Medicinal Chemistry. [Link]
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Nucleophilic Fluorination. (2023). The Doyle Group - UCLA. Retrieved January 20, 2026, from [Link]
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Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., & Komarov, I. V. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291–12297. [Link]
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Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Organic Letters, 5(18), 3253–3256. [Link]
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Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols: On-Resin N-Terminal and Side-Chain Difluoroethylation using 2-Bromo-2,2-difluoroethylamine hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Gem-Difluoroethyl Moieties in Peptide Therapeutics
The introduction of fluorine into peptide structures is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles.[1] Specifically, the geminal difluoroethyl group (-CH2CF2-) offers a unique combination of electronic and steric properties that can significantly enhance a peptide's metabolic stability, membrane permeability, and binding affinity to its biological target.[2] This modification can alter the acidity of nearby protons and engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein binding pocket.
This document provides a comprehensive guide to the use of 2-Bromo-2,2-difluoroethylamine hydrochloride for the direct modification of peptides during solid-phase peptide synthesis (SPPS). We present a detailed protocol for the on-resin alkylation of primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine side chains. This method provides a straightforward and efficient means to incorporate the valuable 2,2-difluoroethylamino moiety into a wide range of peptide sequences, thereby expanding the toolkit for peptide-based drug discovery.[3][4]
Chemical Principle and Mechanistic Rationale
The core of this protocol is a nucleophilic substitution reaction occurring directly on the solid support.[5] The primary amine of the peptide (either the N-terminus or a lysine side chain) acts as the nucleophile, attacking the electrophilic carbon atom of the 2-Bromo-2,2-difluoroethylamine. The reaction is facilitated by the presence of a non-nucleophilic base, which neutralizes the hydrochloride salt of the reagent and deprotonates the peptide's amine group, enhancing its nucleophilicity.
The choice of a suitable base and solvent is critical to the success of this on-resin modification. Diisopropylethylamine (DIPEA) is recommended due to its steric hindrance, which minimizes potential side reactions. Dimethylformamide (DMF) is an ideal solvent as it effectively swells the polystyrene-based resins commonly used in SPPS and solubilizes the reagents.[6][7]
Visualizing the Workflow: From Synthesis to Modified Peptide
The following diagram outlines the overall workflow for the synthesis and subsequent on-resin modification of a peptide with this compound.
Caption: Workflow for Solid-Phase Synthesis and On-Resin Difluoroethylation.
Detailed Experimental Protocol
This protocol assumes a starting scale of 0.1 mmol of a peptide synthesized on a Rink Amide resin using standard Fmoc/tBu chemistry.[6][8] Adjustments may be necessary for different resins or scales.
Materials and Reagents
-
Peptide-bound resin (e.g., Rink Amide, 0.1 mmol)
-
This compound (CAS: 7096-39-1)[9]
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Step-by-Step Methodology
-
Peptide Synthesis and Final Fmoc Deprotection:
-
Synthesize the desired peptide sequence on the chosen resin using standard automated or manual Fmoc-SPPS protocols.[7][10]
-
After the final amino acid coupling, perform the last Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) and dry under vacuum.
-
-
Preparation of the Alkylation Solution:
-
In a separate vial, dissolve 5 equivalents of this compound (0.5 mmol, 98.2 mg) in 2 mL of DMF.
-
Add 10 equivalents of DIPEA (1.0 mmol, 174 µL) to the solution to neutralize the hydrochloride salt and provide the basic environment for the reaction.
-
Vortex the solution until fully dissolved.
-
-
On-Resin Alkylation Reaction:
-
Swell the deprotected peptide-resin in 2 mL of DMF for 30 minutes.
-
Drain the DMF and add the freshly prepared alkylation solution to the resin.
-
Seal the reaction vessel and agitate at room temperature for 12-24 hours. The extended reaction time ensures maximum conversion.
Causality Insight: The use of a 5-fold excess of the alkylating agent and a 10-fold excess of the base drives the reaction to completion, compensating for the heterogeneous solid-phase environment.[11]
-
-
Post-Alkylation Washing:
-
After the reaction period, drain the reaction mixture.
-
Wash the resin extensively to remove unreacted reagents and byproducts:
-
DMF (5x)
-
DCM (3x)
-
DMF (3x)
-
DCM (3x)
-
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
-
Transfer the dried, modified resin to a cleavage vessel.
-
Add the cleavage cocktail (e.g., 3 mL of 95% TFA / 2.5% Triisopropylsilane / 2.5% H₂O) to the resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL conical tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) and purify using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS.
-
Visualizing the Reaction: N-Terminal Modification
The following diagram illustrates the chemical transformation at the N-terminus of the peptide chain during the on-resin alkylation step.
Caption: On-Resin N-Terminal Alkylation Reaction.
Quantitative Data Summary and Expected Outcomes
The efficiency of the on-resin alkylation can be influenced by several factors, including the peptide sequence and the specific resin used. The following table provides a summary of key reaction parameters and typical expected outcomes.
| Parameter | Recommended Value | Rationale & Notes |
| Reagent Stoichiometry | 5 equivalents | Drives the reaction towards completion on the solid phase. |
| Base Stoichiometry | 10 equivalents (DIPEA) | Neutralizes the reagent's HCl salt and activates the nucleophile. |
| Solvent | DMF | Ensures proper resin swelling and reagent solubility. |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and stability of the peptide-resin linkage. |
| Reaction Time | 12 - 24 hours | Allows sufficient time for the reaction to proceed to high conversion. |
| Expected Purity (Crude) | >70% | Sequence-dependent; purification is necessary. |
| Expected Yield (Post-HPLC) | 30 - 60% | Dependent on peptide sequence, modification efficiency, and purification recovery. |
Applications in Drug Development and Research
The incorporation of a 2,2-difluoroethylamino group can be a powerful tool for lead optimization in peptide drug development.[2][4] Key applications include:
-
Enhancing Metabolic Stability: The C-F bond is highly stable, and the difluoro group can shield adjacent peptide bonds from enzymatic cleavage, increasing the peptide's half-life in vivo.
-
Modulating Receptor Binding: The unique electronic properties of the difluoroethyl moiety can alter the peptide's interaction with its target receptor, potentially increasing affinity and selectivity.[4]
-
Improving Cell Penetration: The increased lipophilicity imparted by the fluorinated group may enhance the peptide's ability to cross cell membranes.
-
Probing Structure-Activity Relationships (SAR): This modification provides a novel chemical entity for systematically exploring the SAR of a peptide lead.[3]
Conclusion and Trustworthiness Statement
The protocol described herein provides a robust and reproducible method for the on-resin modification of peptides with this compound. By leveraging established principles of solid-phase peptide synthesis and nucleophilic alkylation, this approach offers a reliable means to introduce the synthetically valuable 2,2-difluoroethylamino group. Each step has been designed with causality in mind, from the choice of base to the washing protocol, to ensure a high probability of success. The final validation of the modified peptide via mass spectrometry and HPLC purification is a critical self-validating step built into the workflow. This method empowers researchers to efficiently generate novel fluorinated peptide analogs for applications in drug discovery and chemical biology.
References
- On-resin peptide modification of methionine residue by employing 2-bromoacetate derivatives. Chinese Chemical Letters.
- Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L ... - PubMed. Int J Pept Protein Res.
- On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC - NIH. National Institutes of Health.
- Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Peptide synthesis - Wikipedia. Wikipedia.
- One-Pot Ring-Opening Peptide Synthesis Using α,α-Difluoro-β-Lactams - SemOpenAlex. SemOpenAlex.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.
- Peptide Synthesis with α,α-Difluoro-β-Lactams - Thieme Chemistry. Thieme.
- Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker - NIH. National Institutes of Health.
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Peptide Manufacturing: Step-By-Step Guide - Bachem. Bachem.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Nature Protocols.
- Bright Tide Fluor™-Based Fluorescent Peptides and Their Applications in Drug Discovery and Disease Diagnosis | AAT Bioquest. AAT Bioquest.
- Selectivity of labeled bromoethylamine for protein alkylation - MSU Chemistry. Journal of Molecular Modeling.
- On-resin peptide macrocyclization using thiol-ene click chemistry - PMC - NIH. National Institutes of Health.
- Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. AAPPTec.
- Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - NIH. National Institutes of Health.
- The 4 Most Promising Therapeutic Applications for Peptide Drug Development. Avid Bioservices.
- Selectivity of labeled bromoethylamine for protein alkylation - ResearchGate. ResearchGate.
- Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC - NIH. National Institutes of Health.
- The application of sulfur-containing peptides in drug discovery. Chinese Chemical Letters.
- Peptide Modifications | ChemPep. ChemPep Inc..
- What Is Peptide Modification: An Overview - Bachem. Bachem.
- Peptide Applications - Dilun Biotechnology. Dilun Biotechnology.
- 2-Bromo-2,2-difluoroethylamine | C2H4BrF2N | CID 2782242 - PubChem. PubChem.
- This compound | 7096-39-1 - Sigma-Aldrich. Sigma-Aldrich.
Sources
- 1. Peptide Synthesis with α,α-Difluoro-β-Lactams - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. On-resin peptide modification of methionine residue by employing 2-bromoacetate derivatives [html.rhhz.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. This compound | 7096-39-1 [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Strategies Utilizing 2-Bromo-2,2-difluoroethylamine hydrochloride
Abstract
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethylamino moiety is of particular interest for the development of novel therapeutics and Positron Emission Tomography (PET) imaging agents. 2-Bromo-2,2-difluoroethylamine hydrochloride (BrDFA) is a versatile building block for introducing this valuable functional group. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on two primary strategies for leveraging BrDFA in the synthesis of precursors for radiolabeling. The first strategy details the direct use of BrDFA in N-alkylation reactions to create precursors for subsequent radiolabeling. The second, more advanced strategy, outlines the synthesis and application of a prosthetic group derived from a BrDFA analogue for a two-step radiolabeling approach, suitable for more complex biomolecules. These protocols are designed to be self-validating, with explanations for key experimental choices and troubleshooting guidance.
Introduction: The Significance of the 2,2-Difluoroethylamino Moiety in PET Tracer Development
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the in vivo tracking of molecules labeled with positron-emitting radionuclides, such as fluorine-18 ([¹⁸F]). [¹⁸F] is favored due to its near-ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging[1]. The introduction of fluorine, and specifically fluorinated alkyl groups, can significantly improve the pharmacokinetic properties of a potential PET tracer.
The 2,2-difluoroethylamino group offers a unique combination of properties. The geminal difluoro group can act as a bioisostere for other functional groups and can enhance the metabolic stability of the molecule by blocking potential sites of oxidation. Furthermore, the presence of the amine provides a handle for conjugation to a wide variety of biomolecules. This compound (BrDFA) serves as a readily available and reactive precursor for the introduction of this moiety.
This guide will focus on leveraging the reactivity of BrDFA to synthesize precursors for [¹⁸F]-labeling, rather than the direct radiolabeling of BrDFA itself, which is not a common strategy. The protocols provided are based on established chemical principles of N-alkylation and prosthetic group chemistry, adapted for the unique properties of BrDFA.
Strategy 1: Synthesis of Radiolabeling Precursors via N-Alkylation with BrDFA
The most direct application of BrDFA is in the N-alkylation of a target molecule containing a nucleophilic amine or hydroxyl group. This creates a new, difluoroethylamino-functionalized molecule that can be designed to have a separate site for radiolabeling. For example, the starting molecule could contain an aromatic ring activated for nucleophilic [¹⁸F]-fluorination, or a functional group suitable for other radiolabeling chemistries.
Causality of Experimental Choices
The N-alkylation reaction with BrDFA is a nucleophilic substitution where the amine of the target molecule attacks the carbon bearing the bromine atom. The choice of base is critical to deprotonate the nucleophile (and the hydrochloride salt of BrDFA) to its more reactive free-base form without promoting side reactions. A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is often preferred. The choice of solvent is also important; a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can effectively solvate the reactants and facilitate the reaction. Reaction temperature is optimized to ensure a reasonable reaction rate while minimizing decomposition.
Detailed Experimental Protocol: N-Alkylation of a Model Primary Amine
This protocol describes the N-alkylation of 4-methoxyaniline with BrDFA as a model system.
Materials:
-
This compound (BrDFA)
-
4-Methoxyaniline
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methoxyaniline (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add BrDFA (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at 60-70 °C for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(2,2-difluoroethyl)-4-methoxyaniline.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous DMF | Polar aprotic, good solvating properties for reactants. |
| Base | DIPEA | Non-nucleophilic, prevents side reactions. |
| Temperature | 60-70 °C | Balances reaction rate and potential for decomposition. |
| Reaction Time | 12-18 hours | Typical for achieving high conversion in such alkylations. |
Visualization of the Workflow
Caption: Workflow for the synthesis of a radiolabeling precursor via N-alkylation.
Strategy 2: Two-Step Radiolabeling via a [¹⁸F]-Difluoroethyl Prosthetic Group
For complex molecules, particularly peptides and antibodies, direct radiolabeling can be challenging due to harsh reaction conditions. A two-step strategy, involving the preparation of a radiolabeled prosthetic group which is then conjugated to the target molecule, is often more suitable. This approach is inspired by methods using other haloalkyl precursors for two-step labeling procedures[2]. In this proposed strategy, an analogue of BrDFA is first radiolabeled with [¹⁸F]fluoride and then conjugated to the target molecule.
Rationale and Workflow Overview
This strategy involves:
-
Synthesis of a suitable precursor: A molecule similar to BrDFA but with a better leaving group for nucleophilic fluorination, such as a tosylate or mesylate, is synthesized. This precursor will also contain a protected amine.
-
[¹⁸F]-Fluorination: The precursor is reacted with [¹⁸F]fluoride to produce the [¹⁸F]-labeled 2,2-difluoroethylamine derivative.
-
Deprotection and Conjugation: The protecting group on the amine is removed, and the resulting [¹⁸F]-labeled amine is conjugated to the target molecule, for example, via amide bond formation with a carboxylic acid on the target.
Detailed Experimental Protocols
-
Start with 2-amino-2,2-difluoroethanol. Protect the amine group with a suitable protecting group (e.g., Boc).
-
React the hydroxyl group of the Boc-protected amino alcohol with tosyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form the tosylate precursor.
-
Purify the precursor by column chromatography.
This protocol is a standard nucleophilic fluorination reaction.
Materials:
-
Aqueous [¹⁸F]fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Tosylate precursor from Protocol 2.2.1
Procedure:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Add a solution of the tosylate precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at 80-100 °C for 10-15 minutes.
-
Cool the reaction mixture and purify the [¹⁸F]-labeled Boc-protected 2,2-difluoroethylamine using semi-preparative HPLC.
| Parameter | Value/Condition | Rationale |
| Phase Transfer Catalyst | Kryptofix 2.2.2 | Sequesters K⁺ ions, increasing the nucleophilicity of [¹⁸F]F⁻. |
| Solvent | Anhydrous Acetonitrile | Polar aprotic, suitable for Sₙ2 reactions. |
| Temperature | 80-100 °C | Provides sufficient energy for the substitution reaction. |
| Reaction Time | 10-15 minutes | Minimizes radioactive decay while ensuring high conversion. |
-
Treat the purified [¹⁸F]-labeled Boc-protected intermediate with an acid (e.g., trifluoroacetic acid) to remove the Boc group.
-
Evaporate the acid under a stream of nitrogen.
-
To the residue, add the target molecule (containing a carboxylic acid) and a peptide coupling agent (e.g., HATU) in a suitable solvent (e.g., DMF) with a base (e.g., DIPEA).
-
Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Purify the final [¹⁸F]-labeled conjugate by semi-preparative HPLC.
Visualization of the Two-Step Radiolabeling Strategy
Caption: Overview of the two-step radiolabeling strategy using a prosthetic group.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in N-alkylation (Strategy 1) | Incomplete deprotonation of the amine or BrDFA. | Increase the amount of base (DIPEA) to 3-4 equivalents. Ensure anhydrous conditions. |
| Steric hindrance at the reaction site. | Increase reaction temperature and/or time. Consider a different, less hindered nucleophile if possible. | |
| Low radiochemical yield in [¹⁸F]-fluorination (Strategy 2) | Incomplete drying of [¹⁸F]fluoride. | Ensure azeotropic drying is complete. Water can significantly reduce the nucleophilicity of fluoride. |
| Precursor degradation. | Lower the reaction temperature slightly or shorten the reaction time. Ensure the precursor is of high purity. | |
| Low yield in conjugation step (Strategy 2) | Inefficient coupling reaction. | Use a different peptide coupling agent. Ensure all reagents are anhydrous. |
| Degradation of the deprotected amine. | Use the deprotected amine immediately in the next step without prolonged storage. |
Conclusion
This compound is a valuable reagent for the synthesis of precursors for PET radiolabeling. While direct radiolabeling of BrDFA is not a common approach, its use in N-alkylation reactions to introduce the 2,2-difluoroethylamino moiety into molecules destined for radiolabeling is a robust and versatile strategy. Furthermore, the principles of its reactivity can be extended to the design of novel prosthetic groups for two-step radiolabeling of complex biomolecules. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the potential of the 2,2-difluoroethylamino group in the development of the next generation of PET tracers.
References
- Swarts, F. (1904). Über einige fluorhaltige Alkylamine. Chem. Zentralblatt, 75, 944-945.
- Donetti, A., et al. (1989). J. Med. Chem., 32, 957-961.
- Dickey, J. B., et al. (1956). Industrial and Engineering Chemistry, 2, 209-213.
- Liu, B., et al. (2010). [Referenced in Synthesis of PET Radiopharmaceuticals - Radiology Key]
- Machula, H. J., et al. (2000). [Referenced in Synthesis of PET Radiopharmaceuticals - Radiology Key]
- Hamacher, K., et al. (1986). [Referenced in Synthesis of PET Radiopharmaceuticals - Radiology Key]
- Reischl, G., et al. (2005). [Referenced in Synthesis of PET Radiopharmaceuticals - Radiology Key]
-
Clark, J. (n.d.). Amines as nucleophiles. Chemguide. [Link]
- Kitson, S. L., et al. (2009). Clinical Applications of Positron Emission Tomography (PET) Imaging in Medicine: Oncology, Brain Diseases and Cardiology. Current Radiopharmaceuticals.
-
Young, R. J., et al. (2021). Novel Tracers and Radionuclides in PET Imaging. Radiology Key. [Link]
-
Brust, P., et al. (2021). [¹⁸F]Fluspidine—A PET Tracer for Imaging of σ₁ Receptors in the Central Nervous System. Pharmaceuticals. [Link]
-
Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with ¹⁸F-based radiotracers. PMC - NIH. [Link]
-
Guhlke, S., et al. (1994). Comparison of bromo- and iodoalkyl triflates for ¹⁸F-radiolabeling of amines. PubMed. [Link]
-
Wuest, M., et al. (2017). Synthesis and Biological Evaluation of a Novel ¹⁸F-Labeled Radiotracer for PET Imaging of the Adenosine A₂A Receptor. MDPI. [Link]
- Wadsak, W., & Mitterhauser, M. (2010). Basics and principles of radiopharmaceuticals for PET/CT. European Journal of Radiology.
-
Chemistry LibreTexts. (2023). Amines as Nucleophiles. [Link]
- Google Patents. (n.d.). US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.
- Google Patents. (n.d.). EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.
-
Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals. [Link]
Sources
Application Note & Protocol: A Scalable Kilogram-Scale Synthesis of 2-Bromo-2,2-difluoroethylamine Hydrochloride
Abstract: This document provides a comprehensive guide for the kilogram-scale synthesis of 2-Bromo-2,2-difluoroethylamine hydrochloride, a critical building block in modern medicinal and agricultural chemistry.[1] The introduction of the bromo-difluoroethyl motif is a key strategy for enhancing the metabolic stability, binding affinity, and overall bioactivity of drug candidates.[1] This protocol details a robust, three-step synthetic route designed for safety, scalability, and high purity, moving from a commercially available starting material to the final hydrochloride salt. We emphasize the rationale behind key procedural choices and outline rigorous safety protocols essential for large-scale production.
Strategic Overview & Rationale
The synthesis of fluorinated amines presents unique challenges, particularly on a large scale.[2][3] Direct amination of precursors like 1,2-dibromo-1,1-difluoroethane often leads to a mixture of products and can require high-pressure equipment, posing significant scale-up hurdles.[4][5] To ensure process control, safety, and reproducibility for kilogram-scale production, a linear synthesis commencing from ethyl 2-bromo-2,2-difluoroacetate was selected.
This strategy involves three main stages:
-
Amidation: Conversion of the starting ester into 2-bromo-2,2-difluoroacetamide. This step transforms the electrophilic center into a functional group suitable for reduction.
-
Amide Reduction: Reduction of the acetamide to the target primary amine, 2-bromo-2,2-difluoroethylamine. For kilogram-scale operations, a borane complex is chosen over metal hydrides like LiAlH₄ due to its superior safety profile and easier workup.
-
Salt Formation and Purification: Conversion of the free amine into its stable hydrochloride salt, followed by purification via recrystallization to achieve the high purity required for pharmaceutical applications.
This pathway avoids the use of highly energetic reagents or difficult-to-handle gases, making it a more practical approach for standard industrial chemical facilities.
Logical Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Fluorinated Amines: A Personal Account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usc.flintbox.com [usc.flintbox.com]
- 4. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-2,2-difluoroethylamine Hydrochloride
Prepared by: The Applications Science Team
Welcome to the technical support guide for the synthesis of 2-Bromo-2,2-difluoroethylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this critical fluorinated building block.[1] As a key intermediate, its purity is paramount for the successful development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting
Question 1: What is the primary synthetic route for 2-Bromo-2,2-difluoroethylamine, and what are its most common byproducts?
The most prevalent and scalable synthesis of 2,2-difluoroethylamine (the precursor to the hydrochloride salt) involves the nucleophilic substitution of a 1-halo-2,2-difluoroethane, such as 1-bromo-2,2-difluoroethane, with ammonia.[2] While seemingly straightforward, this reaction is susceptible to side reactions that generate a characteristic impurity profile.
The main byproducts to anticipate are:
-
Unreacted Starting Material: Incomplete conversion will leave residual 1-bromo-2,2-difluoroethane.
-
Secondary Amine (Over-alkylation Product): The primary amine product, 2,2-difluoroethylamine, is itself a nucleophile and can react with another molecule of the starting material to form bis(2,2-difluoroethyl)amine.
-
Tertiary Amine (Over-alkylation Product): Further reaction of the secondary amine can lead to the formation of tris(2,2-difluoroethyl)amine, though this is typically a minor component compared to the secondary amine.
-
Residual Solvent: Solvents used in the reaction, such as DMSO or n-butanol, can be difficult to remove completely and may be trapped in the final product.[2]
Below is a diagram illustrating the primary reaction and the key over-alkylation side reaction.
Caption: Primary synthesis and common over-alkylation byproduct.
Question 2: My analysis shows a significant amount of the secondary amine byproduct. How can I suppress its formation?
This is the most frequent issue encountered. The formation of the secondary amine, bis(2,2-difluoroethyl)amine, is a classic problem in primary amine synthesis via alkylation.
Causality: The root cause is kinetics. Your desired product, the primary amine, competes with the ammonia reagent for the alkylating agent (1-bromo-2,2-difluoroethane). If the concentration of the primary amine becomes significant relative to the ammonia, the over-alkylation reaction becomes more probable.
Troubleshooting Protocol: Maximizing Primary Amine Selectivity
The most effective strategy is to manipulate the reaction conditions to favor the reaction of ammonia over the newly formed primary amine. This is achieved by using a large molar excess of ammonia.
-
Increase Molar Ratio: The molar ratio of ammonia to 1-bromo-2,2-difluoroethane is the most critical parameter. A common starting point is a 4:1 ratio.[2] To suppress the secondary amine, increase this ratio significantly. We recommend exploring ratios from 10:1 up to 20:1.
-
Control Reagent Addition: If your reactor setup allows, consider slowly adding the 1-bromo-2,2-difluoroethane to the solution of ammonia. This maintains a high instantaneous concentration of ammonia relative to the alkylating agent throughout the reaction, minimizing the chance for the product amine to react.
-
Temperature Management: While higher temperatures increase the reaction rate, they can sometimes favor over-alkylation. The patented processes often use temperatures around 100-150°C.[2] If over-alkylation is severe, consider reducing the temperature slightly (e.g., by 10-20°C) and compensating with a longer reaction time.
Data Summary: Effect of Ammonia Ratio on Product Distribution
| Molar Ratio (Ammonia : Substrate) | Typical Primary Amine Yield | Typical Secondary Amine Byproduct |
| 4:1 | ~82%[2] | 5-15% |
| 10:1 | >90% | 2-5% |
| 20:1 | >95% | <2% |
| (Note: Values are illustrative, based on established chemical principles, and may vary with specific reaction conditions.) |
Question 3: What are the recommended analytical methods for detecting and quantifying these impurities?
A multi-pronged analytical approach is essential for accurate characterization and quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: Ideal for analyzing the free amine form before conversion to the hydrochloride salt. It can easily separate and identify volatile components like residual starting material, the primary amine product, and the secondary amine byproduct.
-
Protocol:
-
Take an aliquot of the crude reaction mixture after the excess ammonia has been removed.
-
Dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject onto a standard non-polar or mid-polar GC column (e.g., DB-5ms or equivalent).
-
Use a standard temperature ramp (e.g., 50°C to 250°C). The impurities will typically elute in order of boiling point.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Application: The most powerful tool for structural confirmation of the final hydrochloride salt and for identifying impurities in the final product. ¹H, ¹⁹F, and ¹³C NMR should be used.
-
Key Signatures:
-
¹H NMR: Look for the characteristic triplet of triplets for the -CH₂- group adjacent to the -CF₂- group in the main product. The secondary amine will have a different, more complex methylene signal.
-
¹⁹F NMR: This is highly informative. The main product will show a triplet signal for the -CF₂- group. The secondary amine will have a distinct triplet at a slightly different chemical shift. Unreacted starting material (BrCF₂CH₂Br) will also have a clear, separate signal.
-
Quantitative NMR (qNMR): For precise purity assessment, qNMR can be performed using a certified internal standard.[3]
-
-
Question 4: I've optimized the reaction, but still have minor impurities. What is the most effective purification strategy for the final hydrochloride salt?
Purification is a critical final step. A two-stage approach involving distillation of the free amine followed by recrystallization of the hydrochloride salt is highly effective.[2]
Experimental Protocol: Purification Workflow
-
Workup and Isolation of the Free Amine:
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).
-
The hydrochloride salt will precipitate out of the solution.
-
-
Recrystallization of the Hydrochloride Salt:
-
This is the definitive step for achieving high purity. The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.
-
Recommended Solvent System: A common and effective system is Isopropanol/Diethyl Ether.
-
Procedure:
-
Dissolve the crude hydrochloride salt in a minimum amount of hot isopropanol.
-
If any insoluble material is present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath for at least one hour to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
-
-
The following diagram outlines the logical flow for troubleshooting and purification.
Caption: Troubleshooting and purification workflow diagram.
References
- US Patent US20110060167A1. (2011). Process for Preparing 2,2-Difluoroethylamine. Google Patents.
-
Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. (n.d.). Angene Chemical. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
Sources
Technical Support Center: Purification of 2-Bromo-2,2-difluoroethylamine Hydrochloride
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-Bromo-2,2-difluoroethylamine hydrochloride via recrystallization. As a crucial intermediate in the synthesis of novel chemical entities, including its use as a precursor for photoacid generators, achieving high purity is paramount.[1] This document moves beyond a simple protocol, offering in-depth troubleshooting and FAQs to address common challenges encountered in the laboratory.
Section 1: Foundational Principles of Recrystallization
This section addresses the fundamental "why" behind the procedural steps, grounding the practical methodology in established chemical principles.
Q1: What is the core principle of recrystallization, and why is it effective for purification?
A: Recrystallization is a purification technique for solid compounds based on differential solubility.[2] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[3] In an ideal recrystallization:
-
The impure compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4][5]
-
The desired compound and the impurities are both soluble in the hot solvent.
-
As the solution cools slowly, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form.
-
The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor").[4]
The effectiveness of this technique relies on the slow, ordered formation of a crystal lattice, which naturally excludes molecules that do not fit into its structure—namely, the impurities.[3]
Q2: Why is the choice of solvent particularly critical for an amine hydrochloride salt like this one?
A: The hydrochloride salt of 2-Bromo-2,2-difluoroethylamine is an ionic, polar compound. This dictates its solubility profile. Unlike its free-base form, which may have some solubility in less polar organic solvents, the salt will preferentially dissolve in polar solvents.
-
Polarity Matching: Solvents like water, methanol, ethanol, and isopropanol are good starting points because their polarity can effectively solvate the ammonium and chloride ions.
-
The Ideal Solubility Curve: The perfect solvent will dissolve the compound completely at or near its boiling point but show very low solubility at cooler temperatures (e.g., 0-4 °C). This steep solubility curve is essential for achieving high recovery of the purified product. Amine hydrochlorides, for instance, are often successfully recrystallized from alcohols like ethanol or isopropanol.[6]
-
Mixed-Solvent Systems: For compounds where no single solvent provides the ideal curve, a mixed-solvent system (e.g., ethanol-diethyl ether) is employed. The compound is dissolved in the "good" solvent (ethanol), and the "bad" or anti-solvent (diethyl ether) is added until the solution becomes cloudy, indicating the saturation point has been reached.[7] Gentle heating redissolves the solid, and subsequent slow cooling allows for crystal formation.
Section 2: Experimental Protocol for Recrystallization
This protocol provides a detailed, step-by-step methodology. It is designed to be self-validating, with checkpoints to ensure optimal results.
Step 1: Solvent System Selection
Before committing the bulk of your material, a small-scale screening is crucial.
-
Place ~20-30 mg of the crude 2-Bromo-2,2-difluoroethylamine HCl into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., isopropanol, 95% ethanol, absolute ethanol, methanol) dropwise at room temperature. Note the solubility.
-
If a solvent does not dissolve the solid at room temperature, heat it gently in a water bath. Add the hot solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent will show poor solubility in the cold and good solubility when hot, yielding a significant amount of crystalline precipitate upon cooling.
Step 2: Dissolution
-
Place the crude 2-Bromo-2,2-difluoroethylamine HCl into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add a magnetic stir bar or a boiling chip.
-
In a separate beaker, heat your chosen solvent to its boiling point.
-
Add the hot solvent to the Erlenmeyer flask in small portions while stirring and gently heating the flask. Continue adding solvent until the compound has just completely dissolved.[8] Adding a large excess of solvent is a common mistake that will result in poor recovery.[8]
Step 3: Hot Gravity Filtration (Optional)
If you observe insoluble impurities (e.g., dust, particulates) or colored impurities that might be removed with charcoal, a hot filtration is necessary.
-
Set up a gravity filtration apparatus using a short-stem or stemless funnel and fluted filter paper.
-
Preheat the entire apparatus (funnel and receiving flask) by pouring boiling solvent through it to prevent premature crystallization in the funnel.[4]
-
Quickly pour the hot, saturated solution through the fluted filter paper. If colored impurities persist, you may need to repeat the dissolution step and add a small amount of activated charcoal before this filtration step.
Step 4: Crystallization
-
Cover the flask containing the clear solution with a watch glass or loosely inserted stopper to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature.[9] Slow cooling is critical for the formation of large, pure crystals; rapid cooling can trap impurities.[3]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[5]
Step 5: Isolation and Washing
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Pour the cold slurry of crystals into the Büchner funnel with the vacuum applied.
-
Wash the crystals with a minimal amount of fresh, ice-cold solvent to rinse away the impurity-laden mother liquor. Use just enough to wet the crystal cake.
-
Continue to draw air through the crystals for several minutes to partially dry them.
Step 6: Drying
-
Carefully remove the filter cake from the funnel and transfer the crystals to a pre-weighed watch glass.
-
Break up the crystal mass to facilitate drying.
-
Dry the product to a constant weight. This can be done by air drying (if the solvent is volatile) or, more effectively, in a vacuum desiccator or vacuum oven at a modest temperature (e.g., 40-50 °C) to remove all residual solvent.
Section 3: Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solutions |
| Problem: The compound "oiled out" instead of crystallizing. | The melting point of the compound (or a eutectic mixture with impurities) is lower than the boiling point of the solvent. This is more common with highly impure samples or when using mixed solvent systems.[10] | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool much more slowly. Insulating the flask can help. 4. If oiling persists, consider a different solvent with a lower boiling point. |
| Problem: No crystals form, even after cooling in an ice bath. | 1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling.[10] 2. The solution is supersaturated but requires a nucleation site to initiate crystal growth.[10] | 1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent (in a fume hood) and then attempt to cool again. 2. Induce Nucleation: a) Scratch: Gently scratch the inside surface of the flask below the solvent line with a glass rod. b) Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[5] |
| Problem: Crystal yield is very low. | 1. Excess solvent was used during the dissolution step. 2. Premature crystallization occurred during hot filtration, resulting in product loss. 3. The compound has significant solubility in the solvent even at low temperatures. 4. The crystals were washed with too much cold solvent. | 1. Recover the material from the mother liquor by evaporating the solvent, and re-crystallize using less solvent. 2. Ensure proper pre-heating of the filtration apparatus in future attempts. 3. Ensure the solution was thoroughly cooled in an ice bath for a sufficient amount of time. 4. Use only the absolute minimum amount of cold solvent for washing. |
| Problem: The recrystallized product is still discolored or appears impure. | 1. Cooling was too rapid , trapping impurities within the crystal lattice. 2. The chosen solvent is not effective at leaving the specific impurity in the solution. 3. The impurity has very similar solubility properties to the desired compound. | 1. Repeat the recrystallization, ensuring a very slow cooling rate. 2. (For color) Add a small amount of activated charcoal to the hot solution before the hot filtration step. 3. Consider a different solvent system. Sometimes impurities that are difficult to remove in one solvent are easily removed in another. |
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best starting solvent system for this compound? A: Based on the properties of similar amine hydrochlorides, isopropanol or 95% ethanol are excellent starting points. They are polar enough to dissolve the salt when hot but are less polar than water, often leading to lower solubility and better crystal formation when cold. A mixed system of ethanol/diethyl ether is a powerful alternative if single solvents fail.
Q: How can I assess the purity of my final product? A: Several methods can be used:
-
Melting Point Analysis: Pure compounds have a sharp, defined melting point. Impurities typically cause the melting point to be depressed and broaden the melting range. The reported melting point is 132-137 °C (with decomposition). A sharp melting point within this range indicates high purity.
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This is a definitive method to check for the presence of organic impurities by identifying signals that do not correspond to the product structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC can quantify the purity of the sample and detect even trace levels of impurities.
Q: What are the key safety precautions for this procedure? A:
-
Chemical Hazards: this compound is a brominated organic compound. While specific toxicity data is limited, bromoalkanes can be alkylating agents. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Procedural Hazards: Always conduct this procedure in a well-ventilated chemical fume hood. Be cautious when heating flammable organic solvents; never heat them with an open flame. Use a heating mantle, steam bath, or hot plate.
-
Pressure: Never heat a closed system. Ensure flasks are covered loosely to allow for pressure equalization.
Section 5: Solvent Selection Data
The following table summarizes the expected behavior of common solvents for the recrystallization of a polar organic salt like 2-Bromo-2,2-difluoroethylamine HCl. This should be used as a guide for the experimental screening described in the protocol.
| Solvent | Polarity | Expected Hot Solubility | Expected Cold Solubility | Comments |
| Isopropanol | Polar Protic | Good to High | Low to Moderate | Excellent starting choice. Often provides a good balance for high recovery. |
| Ethanol (95%) | Polar Protic | High | Moderate | Good choice, but slightly higher cold solubility may reduce yield compared to isopropanol. |
| Methanol | Polar Protic | Very High | High | Often too powerful a solvent, leading to high solubility even when cold and thus poor recovery. |
| Water | Very Polar | Very High | High | As an amine salt, it is likely very water-soluble, making it difficult to crystallize out with good yield.[11] |
| Acetonitrile | Polar Aprotic | Moderate | Low | A potential alternative if alcohols are not suitable. |
| Ethyl Acetate | Moderately Polar | Low | Very Low | Unlikely to be a good single solvent but could be used as an anti-solvent. |
| Diethyl Ether / Hexane | Non-polar | Very Low | Insoluble | Unsuitable as primary solvents but are excellent choices as anti-solvents in a mixed-solvent system with an alcohol. |
Section 6: Workflow and Troubleshooting Logic
The following diagram illustrates the standard recrystallization workflow and key decision points for troubleshooting.
Caption: Recrystallization workflow with integrated troubleshooting decision points.
References
- Google Patents. (n.d.). Process for producing 2-mercaptoethylamine hydrohalides.
-
University of California, Davis. (n.d.). Recrystallization. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved January 20, 2026, from [Link]
-
NileRed. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved January 20, 2026, from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved January 20, 2026, from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 20, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 20, 2026, from [Link]
-
VassarCollege. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved January 20, 2026, from [Link]
-
LookChem. (n.d.). Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine). Retrieved January 20, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025, August 5). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. Retrieved January 20, 2026, from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved January 20, 2026, from [Link]
Sources
- 1. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1 [kangmei.com]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. youtube.com [youtube.com]
- 6. EP0044203B1 - Process for producing 2-mercaptoethylamine hydrohalides - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Optimizing reaction yield for 2-Bromo-2,2-difluoroethylamine hydrochloride synthesis
Answering the demand for robust and reproducible synthetic routes, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals focused on the synthesis of 2-Bromo-2,2-difluoroethylamine hydrochloride. This valuable building block is instrumental in the development of novel pharmaceuticals and advanced materials, where the incorporation of a difluoroethylamino moiety can significantly enhance metabolic stability and bioactivity.[1]
As Senior Application Scientists, we understand that navigating the complexities of fluorination and amination reactions requires more than just a protocol; it demands a foundational understanding of the reaction mechanism, an awareness of potential pitfalls, and a systematic approach to troubleshooting. This guide is structured to provide not just the "how," but the "why," empowering you to optimize your reaction yields and achieve high-purity products.
Recommended Synthesis Pathway: Nucleophilic Substitution
The most common and scalable approach for synthesizing 2,2-difluoroethylamine, the precursor to the target hydrochloride salt, is through the nucleophilic substitution of a 2,2-difluoro-1-haloethane with ammonia.[2] While both chloro- and bromo- starting materials can be used, 1-bromo-2,2-difluoroethane is frequently employed. Theoretical and experimental studies have investigated the comparative reactivity, suggesting reaction conditions may need optimization depending on the halide.[3]
The overall workflow for this synthesis is depicted below.
Caption: General Experimental Workflow for Synthesis.
Detailed Experimental Protocol
This protocol is synthesized from established procedures described in patent literature, providing a reliable starting point for optimization.[2]
Materials & Reagents:
-
1-Bromo-2,2-difluoroethane
-
Anhydrous ammonia (gas) or concentrated aqueous ammonia
-
Potassium iodide (KI, catalyst)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (e.g., 2M solution in diethyl ether or gaseous HCl)
-
Diethyl ether, anhydrous
-
Acetone
Procedure:
-
Vessel Preparation: Charge a pressure-rated autoclave with 1-bromo-2,2-difluoroethane (1.0 eq), potassium iodide (0.05-0.1 eq), and anhydrous DMSO.
-
Ammonia Addition: Cool the vessel and introduce anhydrous ammonia (4.0-8.0 eq). Alternatively, a concentrated aqueous ammonia solution can be used, though this may require different work-up procedures.[2]
-
Reaction: Seal the autoclave and heat the reaction mixture to 100-150°C with vigorous stirring. The optimal temperature and time will depend on the specific substrate and ammonia concentration.[2] Monitor the internal pressure throughout the reaction.
-
Work-up: After the reaction is complete (typically 1-6 hours), cool the autoclave to below 50°C and carefully vent the excess ammonia.
-
Isolation of Free Amine: The resulting 2,2-difluoroethylamine is volatile. It can be isolated from the reaction mixture by vacuum distillation.[2][4]
-
Salt Formation: Dissolve the crude amine distillate in a suitable solvent like anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether or bubble dry HCl gas through the solution while cooling in an ice bath.
-
Purification: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
Q1: My reaction yield is significantly lower than reported values. What are the most likely causes?
Low yield is a multifaceted problem that can stem from incomplete conversion, competing side reactions, or product loss during isolation.
-
Incomplete Conversion: The reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature. Ensure that the stirring is efficient enough to mix the reagents, especially if using gaseous ammonia. If your setup allows, taking time-point samples for GC or TLC analysis can confirm if the starting material is being consumed.
-
-
Side Reactions: The primary competing pathways are over-alkylation and elimination.
-
Over-alkylation: The product, 2,2-difluoroethylamine, is also a nucleophile and can react with the starting 1-bromo-2,2-difluoroethane to form secondary and tertiary amines.
-
Solution: Use a significant excess of ammonia. Molar ratios of 1:4 to 1:8 (haloethane:ammonia) are often used to make the reaction of the starting material with ammonia statistically more likely.[2]
-
-
Elimination (E2): Ammonia can act as a base, promoting the elimination of HBr to form 1,1-difluoroethene.
-
Solution: While challenging to eliminate completely, running the reaction at the lower end of the effective temperature range can favor the substitution (SN2) pathway over elimination.[5]
-
-
-
Product Loss: 2,2-difluoroethylamine is a low-boiling, volatile liquid.
-
Solution: Ensure your distillation apparatus is efficient, with adequate cooling to prevent loss of the distillate. When forming the hydrochloride salt, ensure the pH is sufficiently acidic for complete precipitation.
-
Q2: I'm observing unexpected impurities in my final product's NMR spectrum. What could they be?
Impurities often arise from the side reactions mentioned above or from the work-up process.
-
Unreacted Starting Material: If the reaction was incomplete, 1-bromo-2,2-difluoroethane may remain.
-
Identification: Look for its characteristic signals in the ¹H and ¹⁹F NMR spectra.
-
Solution: Optimize reaction conditions for full conversion. Purification via recrystallization of the hydrochloride salt is often effective at removing less polar starting material.[2]
-
-
Secondary/Tertiary Amines: These over-alkylation products can be difficult to separate.
-
Identification: Mass spectrometry can help identify higher molecular weight species. ¹H NMR may show more complex, overlapping signals in the alkyl region.
-
Solution: The most effective preventative measure is using a large excess of ammonia.
-
-
Solvent Residue: Solvents like DMSO can be difficult to remove completely.
-
Identification: Characteristic signals in the ¹H NMR (e.g., a singlet around 2.5 ppm for DMSO).
-
Solution: Ensure the product is thoroughly dried under vacuum. Washing the filtered hydrochloride salt with a solvent in which it is insoluble but the impurity is soluble (like cold acetone or diethyl ether) can be effective.[6]
-
Q3: The reaction fails to initiate or proceeds very slowly. What should I check?
-
Catalyst Activity: Potassium iodide is often used as a catalyst. It facilitates the reaction by undergoing a Finkelstein reaction with the bromo-alkane in situ to form the more reactive 1-iodo-2,2-difluoroethane.
-
Solution: Ensure the KI used is of good quality and is not excessively hydrated.
-
-
Reagent Quality: The purity of your starting materials is critical.
-
1-Bromo-2,2-difluoroethane: Verify its purity by NMR or GC before starting.
-
Solvent: The presence of excess water in the solvent can interfere with the reaction. Using an anhydrous grade of DMSO is recommended.[2]
-
-
System Leaks: In a pressure reaction, even a small leak in the autoclave can lead to the loss of ammonia, effectively changing the stoichiometry and halting the reaction.
-
Solution: Always perform a pressure test on your autoclave before heating the reaction mixture.
-
Quantitative Data & Safety
Comparative Reaction Conditions
The following table summarizes reaction parameters from patent examples for the synthesis of 2,2-difluoroethylamine, illustrating the range of viable conditions.
| Starting Material | Ammonia Source | Solvent | Catalyst | Temp (°C) | Time (h) | Reported Yield (%) | Reference |
| 1-Bromo-2,2-difluoroethane | Anhydrous NH₃ | DMSO | KI | 100 | 1 | 87 | [2] |
| 1-Bromo-2,2-difluoroethane | 25% aq. NH₃ | DMSO | KI | 100 | 1.2 | 70 | [2] |
| 1-Bromo-2,2-difluoroethane | Anhydrous NH₃ | n-Butanol | KI | 150 | 2 | 70 | [2] |
| 1-Chloro-2,2-difluoroethane | Anhydrous NH₃ | NMP | None | 143-145 | 5.5 | 88 | [2] |
Safety & Handling
-
Pressure Reactions: All reactions must be conducted in a properly rated and maintained autoclave behind a blast shield. Never exceed the pressure or temperature rating of the vessel.
-
Reagent Hazards: 1-Bromo-2,2-difluoroethane is a hazardous chemical.[7] Ammonia is corrosive and toxic.[8] Always handle these materials in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9]
-
Product Handling: The final hydrochloride salt should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[8]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[8]
References
- Process for Preparing 2,2-Difluoroethylamine - Google Patents. (US20110060167A1).
-
Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1 - LookChem. Available at: [Link]
-
Organic Syntheses Procedure - General Purification Techniques. Available at: [Link]
- Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate - Patsnap Eureka.
-
Ethylamine, 2-bromo-, hydrobromide - Organic Syntheses Procedure. Available at: [Link]
-
Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane - ResearchGate. (2025-08-05). Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Low Yield in Reactions Involving 2-Bromo-2,2-difluoroethylamine hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-2,2-difluoroethylamine hydrochloride. This guide is structured to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing upon established principles of physical organic chemistry and our experience in the field. Our goal is to empower you to diagnose and resolve challenges related to low reaction yields, ensuring the successful progression of your research and development endeavors.
Introduction: The Unique Reactivity of a Gem-Difluoro Compound
This compound is a valuable building block in medicinal chemistry and materials science, prized for its ability to introduce the bioisosterically significant gem-difluoroethylamino moiety. The presence of the two fluorine atoms on the carbon adjacent to the bromine significantly influences the molecule's reactivity through a combination of potent inductive electron withdrawal and steric effects. Understanding these electronic and steric factors is paramount to troubleshooting and optimizing reactions involving this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common issues encountered during reactions with this compound.
Q1: My nucleophilic substitution reaction with this compound is resulting in a low yield of the desired product. What are the most probable causes?
Low yields in nucleophilic substitution reactions with this substrate can often be attributed to a confluence of factors stemming from its unique structure. The primary culprits are typically:
-
Inadequate Deprotonation of the Amine: The starting material is a hydrochloride salt, meaning the amine is protonated. For the amine to act as a nucleophile, it must be deprotonated to its free base form. Incomplete deprotonation will result in a significant portion of your starting material being non-nucleophilic.
-
Steric Hindrance: The gem-difluoro group, while not exceptionally large, does present a degree of steric hindrance to the backside attack required for a typical SN2 reaction. This can slow down the reaction rate compared to its non-fluorinated analogue.[1][2]
-
Electronic Effects of the Gem-Difluoro Group: The powerful electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the neighboring amine, even after deprotonation. This is a through-bond inductive effect.
-
Competing Elimination Reactions (E2 Pathway): Although less common for primary halides, the use of a sterically hindered or overly strong base can promote the E2 elimination pathway, leading to the formation of a vinyl fluoride byproduct and consumption of your starting material.
-
Substrate Instability: While generally stable, prolonged exposure to harsh basic conditions or high temperatures can lead to decomposition.
Q2: How do I ensure complete deprotonation of the this compound starting material?
This is a critical first step for many reactions. The pKa of the ammonium group in this compound is influenced by the electron-withdrawing gem-difluoro group, making it more acidic than a simple alkylamine hydrochloride.
Recommended Strategies:
-
Choice of Base: A non-nucleophilic base is generally preferred to avoid competition with your desired nucleophile. Common choices include:
-
Triethylamine (TEA)
-
Diisopropylethylamine (DIPEA or Hünig's base)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) in polar apathetic solvents.
-
-
Stoichiometry of the Base: It is advisable to use a slight excess of the base (1.1 to 1.5 equivalents) to ensure complete deprotonation.
-
Pre-mixing/Stirring Time: Allow the this compound to stir with the base in the chosen solvent for a period (e.g., 15-30 minutes) before adding your electrophile. This ensures the generation of the free amine in situ.
Q3: I am observing a significant amount of an elimination byproduct. How can I favor the SN2 pathway over the E2 pathway?
Minimizing the E2 side reaction is crucial for maximizing your yield of the desired substitution product.
Key Optimization Parameters:
| Parameter | Recommendation to Favor SN2 | Rationale |
| Base/Nucleophile | Use a strong but non-bulky nucleophile. If a separate base is used for deprotonation, select a non-hindered one. | Sterically hindered bases (e.g., tert-butoxide) are more likely to act as a base and abstract a proton, leading to elimination. |
| Temperature | Lowering the reaction temperature generally favors substitution over elimination. | Elimination reactions often have a higher activation energy than substitution reactions. |
| Solvent | Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred. | These solvents solvate the cation of the base/nucleophile, increasing the "nakedness" and nucleophilicity of the anion, which favors the SN2 pathway. |
Q4: The reaction is very slow or stalls completely. How can I improve the reaction rate?
The inherent steric and electronic properties of 2-Bromo-2,2-difluoroethylamine can lead to sluggish reactions.[3]
Strategies to Increase Reaction Rate:
-
Increase Temperature: While lower temperatures favor substitution over elimination, a modest increase in temperature (e.g., from room temperature to 40-60 °C) can significantly increase the rate of a slow SN2 reaction. This should be done cautiously and with careful monitoring for byproduct formation.
-
Solvent Choice: As mentioned, polar aprotic solvents are ideal for SN2 reactions.[4]
-
Nucleophile Concentration: Increasing the concentration of your nucleophile can help to drive the reaction forward, according to the rate law of an SN2 reaction.
-
Leaving Group Exchange: In some cases, an in-situ Finkelstein reaction can be employed. By adding a catalytic amount of sodium iodide (NaI), the bromide can be exchanged for the more reactive iodide, which is a better leaving group.
Q5: How does the "gauche effect" of the gem-difluoro group impact the reactivity of 2-Bromo-2,2-difluoroethylamine?
The "gauche effect" in this context refers to the conformational preference of the molecule. For 2,2-difluoroethylamine hydrochloride, there is a notable preference for a conformation where the positively charged ammonium group is gauche to both fluorine atoms.[5][6] This is attributed to favorable electrostatic interactions. While this primarily describes the ground state conformation, it can influence the energy required to achieve the transition state geometry for the SN2 reaction. The key takeaway is that the molecule's preferred conformation may not be the ideal one for backside attack, potentially contributing to a higher activation energy.
Logical Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow can help you to identify and address the root cause of the problem.
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols: A General Guideline
The following is a generalized protocol for a nucleophilic substitution reaction. It should be adapted based on the specific nucleophile and reaction scale.
General Protocol for N-Alkylation using this compound:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous polar aprotic solvent (e.g., DMF or CH₃CN, to a concentration of 0.1-0.5 M). Add a non-nucleophilic base (e.g., DIPEA, 1.2 eq.).
-
In-situ Free Amine Formation: Stir the mixture at room temperature for 20-30 minutes.
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 40-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Common side reactions and byproducts in difluoroamine chemistry. BenchChem Technical Support Center.
- van der Vorm, S., et al. (2010). Comment on "The interplay between steric and electronic effects in SN2 reactions". Chemistry. A European Journal, 16(19), 5538-41.
- Tu, Y., et al. (2018). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 122(48), 9497-9505.
- Pendás, A. M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Chemistry. A European Journal, 28(16), e202104113.
- Kim, Y., et al. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A, 113(32), 9109-14.
- Mo, Y. (2009). Steric and electronic effects in SN2 reactions. The Journal of Organic Chemistry, 74(4), 1765-1772.
- Wang, Y., et al. (2019). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. Journal of Fluorine Chemistry, 228, 109395.
- Silla, J. M., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877-82.
- Freitas, M. P., et al. (2014). Conformational Analysis of 2,2-difluoroethylamine Hydrochloride: Double Gauche Effect. Beilstein Journal of Organic Chemistry, 10, 877-882.
- De Kimpe, N., et al. (2004). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Tetrahedron, 60(20), 4495-4503.
- Grygorenko, O. O., et al. (2018). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. The Journal of Organic Chemistry, 83(15), 8476-8486.
- Soderberg, T. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts.
- Neuman, R. C. (2001). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chemistry LibreTexts.
- ChemicalBook. (2025). 2,2-DIFLUOROETHYLAMINE.
- Save My Exams. (2025). Substitution Reactions of Halogenoalkanes.
- Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Organic & Biomolecular Chemistry, 22, 5436-5440.
- Clark, J. (2023). amines as nucleophiles. Chemguide.
- Pannecoucke, X., et al. (2000). Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. Tetrahedron, 56(38), 7433-7440.
- BenchChem. (2025). Optimizing reaction conditions to favor substitution over elimination for 1-Bromo-2,2-dimethylbutane. BenchChem Technical Support Center.
- Chen, J., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6599.
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(49), 16024-16033.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-1,2-oxathiolane 2,2-dioxide. BenchChem Technical Support Center.
Sources
- 1. Comment on "The interplay between steric and electronic effects in SN2 reactions" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric effects and solvent effects on SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of 2-Bromo-2,2-difluoroethylamine hydrochloride with common reagents
An advanced technical support resource for researchers, scientists, and drug development professionals utilizing 2-Bromo-2,2-difluoroethylamine hydrochloride.
Technical Support Center: this compound
Welcome to the technical support center for this compound (CAS 7096-39-1). This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the handling, reactivity, and potential side reactions of this versatile building block. As a Senior Application Scientist, my goal is to explain the causality behind experimental observations and provide robust protocols to ensure the success of your research.
I. Understanding the Reagent: A Reactivity Overview
This compound is a valuable synthon, prized for its ability to introduce the difluoroethylamine moiety into target molecules, which can enhance metabolic stability and bioactivity.[1] However, its utility is matched by its complex reactivity. The molecule possesses several reactive sites: the amine (initially protonated as the hydrochloride salt), the carbon-bromine bond, and the protons on the carbon adjacent to the difluoro group. Understanding the interplay between these sites is critical for controlling reaction outcomes.
Click to view: Reactivity Map of 2-Bromo-2,2-difluoroethylamine
Caption: Key reactive sites on 2-Bromo-2,2-difluoroethylamine.
II. Frequently Asked Questions (FAQs)
Q1: The reagent is a hydrochloride salt. Do I need to free-base it before my reaction?
A1: Yes, in almost all cases where you intend for the amine to act as a nucleophile or for a substitution to occur at the C-Br bond without interference. The protonated ammonium group (-NH₃⁺) is not nucleophilic and makes the entire molecule more prone to elimination reactions. You must add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to generate the free amine in situ or perform a separate extraction.
Q2: My reagent has turned slightly yellow/brown upon storage. Is it still usable?
A2: Slight discoloration can occur over time due to minor decomposition, potentially releasing HBr or other trace impurities. While the material may still be suitable for some applications, its purity should be checked by NMR or LC-MS before use in sensitive or GMP-regulated syntheses. For best results, store the reagent at 2-8°C in a tightly sealed container, protected from moisture and light. The compound is known to be hygroscopic.[2]
Q3: What solvents are recommended for reactions with this reagent?
A3: Aprotic polar solvents like DMSO, DMF, and acetonitrile are generally good choices as they can dissolve the hydrochloride salt and the free amine form. Ethers like THF or 2-MeTHF are suitable once the free amine has been generated. Avoid protic solvents like alcohols unless they are intended to be the reactant, as they can compete as nucleophiles.
Q4: Is the compound stable to heat?
A4: The hydrochloride salt is moderately stable, with a melting point reported between 132-137°C, often with decomposition. The free amine form is significantly less stable and can be prone to self-reaction or elimination upon heating. It is advisable to conduct reactions at or below room temperature if possible and to use the free amine immediately after its preparation.
III. Troubleshooting Guide: Side Reactions with Common Reagents
This section addresses specific experimental failures and provides a logical framework for diagnosing and solving the problem.
Problem 1: Low yield of desired substitution product; formation of a volatile, fluorine-containing byproduct.
-
Probable Cause: E2 Elimination. This is one of the most common side reactions. The electron-withdrawing gem-difluoro group acidifies the adjacent protons. In the presence of a strong or sterically hindered base, an E2 elimination of HBr can occur, leading to the formation of 2,2-difluoro-vinylamine or subsequent decomposition products. This pathway is competitive with the desired SN2 substitution.[3][4]
-
Suggested Solution:
-
Choice of Base: Avoid strong, bulky bases like potassium tert-butoxide or DBU if substitution is the goal.[3] Use a milder, non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) to liberate the free amine. Use just over 1 equivalent to ensure full deprotonation.
-
Reaction Temperature: Keep the reaction temperature as low as possible. Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures will favor the SN2 pathway.
-
Nucleophile Choice: Use a potent, non-basic nucleophile. Weakly basic but highly nucleophilic reagents (e.g., thiolates, azide) are ideal.
-
| Parameter | Favors SN2 Substitution (Desired) | Favors E2 Elimination (Side Reaction) |
| Base | Weakly basic, non-nucleophilic (Et₃N, DIPEA) | Strong, sterically hindered (t-BuOK, DBU) |
| Temperature | Low (0°C to RT) | Elevated |
| Nucleophile | Strong, non-basic (e.g., RS⁻, N₃⁻) | Weak nucleophile, strong base |
Problem 2: A complex mixture of products is observed, including di- and tri-alkylated amines.
-
Probable Cause: Over-alkylation. The primary amine product of the initial substitution is also a nucleophile—often a better one than the starting amine.[5][6] It can react with another molecule of your electrophile (or the starting 2-Bromo-2,2-difluoroethylamine), leading to a cascade of reactions forming secondary and tertiary amines, and even quaternary ammonium salts.[6]
-
Suggested Solution:
-
Control Stoichiometry: Use a significant excess of the amine reagent relative to your electrophile. This increases the probability that the electrophile will react with the starting amine rather than the product.
-
Slow Addition: Add the electrophile slowly to a solution of the free-based 2-Bromo-2,2-difluoroethylamine. This keeps the concentration of the electrophile low at all times, minimizing the chance of the product reacting with it.
-
Protecting Groups: If feasible, consider protecting the amine before performing the substitution, followed by a deprotection step. This is a more atom-uneconomical but highly effective strategy.
-
Click to view: Competing Reaction Pathways Diagram
Sources
Technical Support Center: Forced Degradation Studies of Fluorinated Ethylamine Compounds
Welcome to the technical support center for forced degradation studies of fluorinated ethylamine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stress testing these unique molecules. The inherent stability of the carbon-fluorine bond, coupled with the reactivity of the ethylamine moiety, presents specific challenges and considerations.[1][2] This resource provides in-depth, experience-driven answers and troubleshooting strategies to ensure the scientific integrity and regulatory compliance of your stability-indicating methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the principles and design of forced degradation studies for fluorinated ethylamines.
Q1: What are forced degradation studies, and why are they particularly critical for fluorinated ethylamine compounds?
A1: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally degrade it.[3] According to ICH Q1A(R2) guidelines, the primary goals are to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[3][4] This process is crucial for developing and validating stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradants.[3][5]
For fluorinated ethylamine compounds, these studies are critical due to the unique properties conferred by fluorine. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which can increase resistance to thermal and oxidative stress.[1][2] However, the presence of fluorine can also influence the reactivity of adjacent functional groups, like the ethylamine, and lead to complex degradation pathways that might not be intuitive. Furthermore, degradation can sometimes lead to defluorination, producing fluoride ions or other persistent fluorinated byproducts like trifluoroacetic acid (TFA), which may have their own toxicological profiles.[1][6]
Q2: What are the standard stress conditions recommended by ICH Q1A(R2), and how should they be adapted for fluorinated compounds?
A2: The ICH Q1A(R2) guideline outlines several key stress conditions: hydrolysis, oxidation, photolysis, and thermal stress.[4][5] The goal is to achieve a target degradation of 5-20% of the parent drug to ensure that the primary degradants are formed without causing secondary, irrelevant degradation.[4][7]
For fluorinated ethylamines, a systematic approach is necessary. Due to their enhanced stability, more strenuous conditions might be required compared to their non-fluorinated analogs. However, this must be balanced to avoid unrealistic degradation pathways.
| Stress Condition | Typical Starting Conditions (ICH Q1A/Q1B) | Considerations for Fluorinated Ethylamines |
| Acid Hydrolysis | 0.1 M HCl, RT to 60°C | The ethylamine group is basic and will be protonated. Degradation may be slower. Consider increasing acid concentration or temperature cautiously. Monitor for potential acid-catalyzed defluorination. |
| Base Hydrolysis | 0.1 M NaOH, RT to 60°C | The amine may be susceptible to elimination or substitution reactions. Fluorination can increase the acidity of nearby protons, potentially accelerating base-catalyzed reactions.[8] |
| Oxidation | 3% H₂O₂ solution, RT | The C-F bond is generally resistant to oxidation.[1] However, the amine functionality is a primary target for oxidation (e.g., formation of N-oxides). The reaction kinetics can be slow; consider extending exposure time or gentle heating. |
| Photolysis | Overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m² | Fluorinated motifs can significantly influence photolytic pathways. Some fluorinated groups are photolabile and can lead to the formation of persistent fluorinated photoproducts.[1][6] A solid-state and solution-state study is required. |
| Thermal (Dry Heat) | High temperatures (e.g., 60-80°C) | Test at temperatures higher than accelerated stability conditions. The high thermal stability of the C-F bond may require more extreme temperatures to induce degradation. |
Q3: What specific safety precautions are necessary when conducting forced degradation on these compounds?
A3: Safety is paramount. When fluorinated compounds degrade, there is a potential for the release of hazardous substances.
-
Hydrogen Fluoride (HF) Formation: Aggressive degradation conditions (e.g., high heat, strong acid/base) could potentially cleave the C-F bond, leading to the formation of HF. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, must be worn.
-
Volatile Degradants: Some degradation products may be volatile.[9] Ensure that reaction vessels are appropriately sealed or vented into a scrubbing system if significant off-gassing is anticipated.
-
Unknown Toxicity: Degradation products are, by nature, new chemical entities with unknown toxicological profiles. Handle all stressed samples with care as if they were potent compounds.
Part 2: Troubleshooting Guides
This section is formatted as a direct Q&A to address specific experimental issues.
Issue 1: Poor or No Degradation Observed
Q: I've applied the standard ICH stress conditions, but I'm seeing less than 5% degradation of my fluorinated ethylamine compound. What are my next steps?
A: This is a common challenge due to the inherent stability of many fluorinated molecules.[1][10] The key is to systematically and rationally increase the stress level without creating conditions that are irrelevant to real-world stability.
Troubleshooting Workflow:
-
Verify Experimental Setup: First, confirm that your stress agents (acid, base, peroxide) are at the correct concentration and that temperature controllers are calibrated.
-
Increase Stress Duration: The simplest first step is to extend the exposure time. Some reactions are kinetically slow, and degradation may become apparent after a longer period (e.g., 24-72 hours or more).
-
Increase Stressor Concentration: If extending the time is ineffective, cautiously increase the concentration of the stressor. For example, move from 0.1 M HCl/NaOH to 0.5 M or 1.0 M.
-
Increase Temperature: For hydrolytic and oxidative studies, increase the temperature in controlled increments (e.g., from 60°C to 80°C). Use the Arrhenius equation as a guide to understand the effect of temperature on reaction rates.
-
Combine Stressors: For particularly recalcitrant molecules, a combination of stressors, such as heat and light or heat and humidity, can sometimes induce degradation where a single stressor fails.
Issue 2: Poor Mass Balance in Chromatographic Analysis
Q: My HPLC analysis shows a significant loss of the parent API, but the total area of the degradant peaks doesn't account for the loss. My mass balance is below 90%. How can I resolve this?
A: Achieving good mass balance is a regulatory expectation and confirms that your analytical method is stability-indicating.[11] A poor mass balance suggests that one or more components are not being accurately accounted for.[11]
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for poor mass balance.
Expert Insight: For fluorinated compounds, a key challenge is that some small, highly fluorinated degradants (like TFA) have poor retention on standard reversed-phase columns and no UV chromophore.[1][6] This makes LC-MS an invaluable tool, not just for identification, but for detection itself.[6][12]
Issue 3: Difficulty in Identifying Degradation Products
Q: I have detected several degradation peaks using HPLC-UV, but I am struggling to elucidate their structures using LC-MS. What could be the issue?
A: Structural elucidation is a complex process. For fluorinated compounds, several specific analytical challenges can arise.
Troubleshooting Strategies:
-
Ionization Issues in MS: Fluorinated compounds can sometimes be difficult to ionize, especially with electrospray ionization (ESI).
-
Switch Polarity: Analyze in both positive and negative ion modes. The ethylamine group favors positive mode, but acidic degradants will be seen in negative mode.
-
Try Different Ionization Sources: If available, Atmospheric Pressure Chemical Ionization (APCI) can be effective for less polar compounds that are difficult to ionize by ESI.
-
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., Q-TOF or Orbitrap) is essential. It provides accurate mass measurements, which allow you to calculate the elemental formula of the degradant. This is critical for distinguishing between, for example, an oxidation (+16 Da) and the substitution of a fluorine with a hydroxyl group (+1 Da).
-
Leverage Isotopic Patterns: Look for characteristic isotopic patterns. While fluorine is monoisotopic, other elements like chlorine or bromine, if present, provide clear signatures.
-
Consider ¹⁹F NMR: For complex cases or to confirm identifications, ¹⁹F NMR is a powerful technique.[6][13][14] It can directly confirm the presence and chemical environment of fluorine atoms in degradation products, helping to piece together the structural puzzle.[6][13]
Part 3: Experimental Protocol & Workflow Visualization
Generic Protocol for Forced Degradation of a Fluorinated Ethylamine API
This protocol provides a starting point. Concentrations, temperatures, and durations must be optimized for each specific drug substance.
1. Sample Preparation:
-
Prepare a stock solution of the API in a suitable solvent (e.g., Methanol, Acetonitrile, or Water) at a concentration of approximately 1 mg/mL.
-
Prepare a control sample by diluting the stock solution with the reaction medium (e.g., 50:50 Water:Acetonitrile) to the target analytical concentration (e.g., 0.1 mg/mL). This is your T=0 sample.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Store the stock solution (in a sealed vial) in an oven at 80°C. For solid-state testing, place API powder in the oven.
-
Photostability: Expose the stock solution (in a phototransparent container) and solid API to light conditions as specified in ICH Q1B. Keep a control sample wrapped in aluminum foil.
3. Time-Point Sampling:
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid before dilution to prevent further degradation.
-
Dilute all samples to the target analytical concentration with the mobile phase or diluent.
4. Analysis:
-
Analyze all samples (including T=0 and controls) using a validated stability-indicating HPLC-UV/MS method.
-
Calculate the percent degradation and perform a mass balance assessment.
Overall Forced Degradation Workflow
Caption: High-level workflow for forced degradation studies.
References
-
Bielskis, A. P., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
- National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis.
-
McCloud, J. R., et al. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
PubMed. Analytical techniques used for monitoring the biodegradation of fluorinated compounds. Available at: [Link]
-
ACS Environmental Au. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals. Available at: [Link]
-
ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Available at: [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
Pharmaceutical Technology. (2007). Reconciling Mass Balance in Forced Degradation Studies. Available at: [Link]
-
LabRulez LCMS. Trends and Challenges in PFAS Analysis. Available at: [Link]
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MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
Spectroscopy Europe. (2022). Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis. Available at: [Link]
-
National Institutes of Health. (2024). Phenotypic Plasticity During Organofluorine Degradation Revealed by Adaptive Evolution. Available at: [Link]
-
MDPI. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. Available at: [Link]
-
Pharma Growth Hub. (2021). What are the reasons for mass balance failure during forced degradation [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2001). Degradation and Transformation of Organic Fluorine Compounds. Available at: [Link]
-
Wikipedia. Organofluorine chemistry. Available at: [Link]
-
Davis, B. T. V., et al. Fluorinated ethylamines as electrospray- compatible neutral pH buffers for native mass spectrometry. Available at: [Link]
-
Taylor & Francis Online. (2024). Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials. Available at: [Link]
-
ResearchGate. (2024). Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. Available at: [Link]
-
ResearchGate. (2015). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Available at: [Link]
-
SETAC. Challenges in PFAS Analyses and Detection. Available at: [Link]
-
Chromatography Forum. (2018). Forced Degredation Accepance Criteria. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available at: [Link]
-
PubMed. (2010). Biodegradation and biotransformation of organofluorine compounds. Available at: [Link]
-
ResearchGate. (2022). Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis. Available at: [Link]
-
Earth.Org. (2024). Understanding PFAS: How Do We Tackle Forever Chemicals?. Available at: [Link]
-
ResearchGate. (2010). Biodegradation and biotransformation of organofluorine compounds. Available at: [Link]
-
National Institutes of Health. (2019). The Dark Side of Fluorine. Available at: [Link]
-
National Institutes of Health. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Available at: [Link]
-
PubMed. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Available at: [Link]
-
University of Minnesota Digital Conservancy. (2022). Microbial Degradation of Polyfluorinated Chemicals and Detection of Fluoride via a Colorimetric Assay. Available at: [Link]
-
PubMed. (2025). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I. Available at: [Link]
Sources
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- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
How to avoid elimination byproducts in reactions with 2-Bromo-2,2-difluoroethylamine hydrochloride
Welcome to the technical support center for 2-Bromo-2,2-difluoroethylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable building block into their synthetic routes. We understand that reactions involving fluorinated compounds can present unique challenges. This resource addresses one of the most common issues encountered with this reagent: the formation of elimination byproducts. Through a series of frequently asked questions and troubleshooting guides, we will explore the mechanistic underpinnings of this side reaction and provide field-proven strategies to maximize the yield of your desired substitution product.
Frequently Asked Questions (FAQs)
Q1: What is the primary elimination byproduct I should be concerned about when using 2-Bromo-2,2-difluoroethylamine HCl?
When using this compound in nucleophilic substitution reactions, the primary competing pathway is a base-mediated elimination (dehydrobromination). This results in the formation of a highly reactive and often undesirable byproduct: 1,1-difluoro-2-azirene or its subsequent reaction products. The initial elimination product, a fluoro-vinylamine, is unstable and can readily cyclize or polymerize, complicating purification and reducing the yield of the target molecule.
The reaction is a classic example of the competition between substitution (S(_N)2) and elimination (E2) pathways.[1][2] The outcome is highly dependent on the specific reaction conditions employed.
Q2: What is the mechanism behind this elimination reaction, and why is it so prevalent?
The formation of the elimination byproduct proceeds through a concerted bimolecular elimination (E2) mechanism .[3][4] This pathway is favored by several intrinsic properties of the substrate:
-
Acidity of β-Hydrogens: The two fluorine atoms on the adjacent carbon are strongly electron-withdrawing. This inductive effect significantly increases the acidity of the hydrogens on the carbon bearing the amine group (the β-hydrogens), making them more susceptible to abstraction by a base.[5]
-
Role of the Base: A strong base will preferentially abstract one of these acidic β-hydrogens. In a concerted fashion, the electron pair from the C-H bond shifts to form a C=C double bond, simultaneously displacing the bromide leaving group.[4][6]
The hydrochloride salt form means that at least two equivalents of base are required: one to neutralize the HCl and free the amine, and a second to either act as the nucleophile or, undesirably, as the base for elimination.
Reaction Mechanism: S(_{N})2 vs. E2 Competition
Here is a diagram illustrating the competition between the desired S(_{N})2 pathway and the problematic E2 elimination pathway.
Caption: Competing S(_{N})2 and E2 reaction pathways.
Q3: How does my choice of base impact the ratio of substitution to elimination?
The choice of base is arguably the most critical factor in controlling this reaction's outcome. The ideal base should be sufficiently strong to deprotonate the amine hydrochloride but a poor enough base to avoid significant β-hydrogen abstraction. A key principle is to differentiate between basicity and nucleophilicity.[7][8]
Here’s a comparative guide to common base choices:
| Base Type | Examples | Role & Rationale | E2 Risk | Recommendation |
| Weak, Non-nucleophilic | K₂CO₃, Cs₂CO₃, NaHCO₃ | Acts primarily to neutralize the HCl salt. Its low basicity minimizes proton abstraction from the carbon backbone. Carbonates are often the first choice for suppressing E2. | Low | Highly Recommended |
| Sterically Hindered | DIPEA, 2,6-Lutidine | These "non-nucleophilic" bases are designed to be too bulky to attack the electrophilic carbon (S(_{N})2), but they can still abstract the relatively accessible β-hydrogens, promoting E2. | Moderate to High | Use with caution; often less effective than carbonates for this specific substrate. |
| Strong, Non-Hindered | Et₃N, DBU | Triethylamine is a common organic base but is often strong enough to induce significant elimination. DBU is a very strong base and will almost certainly favor the E2 pathway. | High | Generally Not Recommended |
| Strong Alkoxides | NaOEt, t-BuOK | These are very strong bases and excellent reagents for promoting E2 reactions.[9] They will strongly favor elimination over substitution. | Very High | Avoid for substitution reactions with this substrate. |
Expert Insight: In our experience, inorganic carbonate bases, particularly cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile, provide the best results. The larger cesium cation can also play a beneficial role through template effects, favoring the desired substitution pathway.
Q4: What are the optimal solvent and temperature conditions to favor substitution?
Beyond the base, solvent and temperature are crucial parameters to control.
-
Solvent Selection: Polar aprotic solvents are generally preferred for S(_{N})2 reactions because they solvate the cation but leave the nucleophile "naked" and highly reactive.[10][11]
-
Recommended: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[12]
-
Avoid Polar Protic Solvents (e.g., alcohols, water): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, which can inadvertently favor elimination.[10][13]
-
-
Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored. Consequently, higher reaction temperatures tend to favor the E2 pathway.[14]
-
Recommendation: Start reactions at ambient temperature or lower (0 °C to 25 °C). If the reaction is sluggish, warm it gently and monitor the formation of byproducts closely by TLC, LC-MS, or NMR. Avoid high temperatures (e.g., >80 °C) unless absolutely necessary and all other options have been exhausted.
-
Troubleshooting Guide
Problem: My reaction is producing a significant amount of elimination byproduct, as confirmed by ¹⁹F NMR or LC-MS analysis. What steps should I take?
Follow this systematic troubleshooting workflow to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshoot elimination.
Sample Protocol & Analytical Monitoring
Q5: Can you provide a general, optimized protocol for nucleophilic substitution?
This protocol is a robust starting point for the reaction of 2-Bromo-2,2-difluoroethylamine HCl with a generic nucleophile (Nu-H).
Optimized Protocol for Nucleophilic Substitution
-
Vessel Preparation: To a clean, dry, nitrogen-flushed reaction vessel, add this compound (1.0 eq.).
-
Solvent & Base: Add anhydrous acetonitrile (ACN) to achieve a concentration of 0.1-0.2 M. Add finely ground, anhydrous cesium carbonate (Cs₂CO₃, 2.2 eq.).
-
Nucleophile Addition: Add the nucleophile (Nu-H, 1.1 eq.) to the suspension.
-
Reaction Conditions: Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by LC-MS or TLC every 1-2 hours. Look for the consumption of the starting material and the appearance of the desired product mass, while checking for any significant byproduct formation.
-
Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Rinse the filter cake with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography or another appropriate method to isolate the desired product.
Q6: How can I reliably detect and quantify the elimination byproduct?
Accurate monitoring is key to optimizing your reaction. Several analytical techniques are highly effective for fluorinated compounds.
-
¹⁹F NMR Spectroscopy: This is the most powerful and unambiguous method.[15][16] The -CHF₂ group of the desired product will have a distinct chemical shift and coupling pattern compared to the vinyl fluorines (F₂C=) of the elimination byproduct. ¹⁹F NMR allows for direct quantification of the product-to-byproduct ratio without the need for response factor calibration.[17][18]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for routine reaction monitoring. You can track the disappearance of your starting material and the appearance of your product. The elimination byproduct will have a distinct molecular weight (M-HBr) from the starting material, making it easy to identify.[15]
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the byproduct is volatile, GC-MS can be a useful technique for its detection.[16]
By carefully selecting the base, solvent, and temperature, and by diligently monitoring the reaction, you can successfully suppress the formation of elimination byproducts and achieve high yields of your desired substituted product.
References
- Vertex AI Search, based on ChemicalBook data. 2,2-DIFLUOROETHYLAMINE synthesis. Accessed January 2026.
- Battelle. Determination of Mass Balance for Fluorine Using Three Analytical Techniques (LC-MS-QQQ, F NMR, and Fluorine-ISE).
-
ResearchGate. Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
ResearchGate. Determination of Perfluorinated Surfactants in Surface Water Samples by Two Independent Analytical Techniques: Liquid Chromatography/Tandem Mass Spectrometry and 19 F NMR. [Link]
-
YouTube. solvents and substtituion and elimination. [Link]
- Google Patents. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.
-
Dalal Institute. Elimination Reactions. [Link]
-
PubMed. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link]
-
Master Organic Chemistry. Two Elimination Reaction Patterns. [Link]
-
Chemistry LibreTexts. 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
-
Chemistry LibreTexts. 11.7: Elimination Reactions- Zaitsev's Rule. [Link]
-
NIH. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy. [Link]
-
BYJU'S. Nucleophilic Substitution Reaction. [Link]
-
Chemistry LibreTexts. 8.1: E2 Reaction. [Link]
-
Khan Academy. Elimination vs substitution: secondary substrate. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. [Link]
-
RSC Publishing. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. [Link]
Sources
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- 2. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. bingol.edu.tr [bingol.edu.tr]
- 12. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. Khan Academy [khanacademy.org]
- 15. battelle.org [battelle.org]
- 16. researchgate.net [researchgate.net]
- 17. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring the progress of reactions with 2-Bromo-2,2-difluoroethylamine hydrochloride by TLC/LC-MS
Welcome to the technical support center for monitoring reactions involving 2-Bromo-2,2-difluoroethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its unique difluoroethylamino moiety can impart desirable properties such as enhanced metabolic stability and bioavailability to target molecules. Monitoring the progress of reactions involving this reagent is crucial for optimizing reaction conditions, determining reaction endpoints, and identifying potential byproducts. This guide provides practical, field-tested advice to navigate the common challenges encountered when using TLC and LC-MS for this purpose.
Part 1: Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for the rapid, qualitative assessment of reaction progress.[2][3] It allows for a quick visualization of the consumption of starting materials and the formation of products.
Experimental Protocol: General TLC Method
-
Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[4]
-
Spotting: Apply small spots of your starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture onto the baseline using separate capillary tubes.[3][5] Ensure the spots are small and concentrated to prevent streaking.[3]
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent front to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by staining with an appropriate agent.
Troubleshooting TLC
Q1: My spots are streaking or tailing on the TLC plate. What can I do?
-
Causality: this compound and its subsequent amine products are basic. The acidic nature of standard silica gel can lead to strong interactions, causing the spots to streak.
-
Solution: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine or a few drops of ammonium hydroxide to the solvent system. This neutralizes the acidic sites on the silica, leading to more defined spots.
Q2: I can't see my starting material or product spots on the TLC plate.
-
Causality: this compound lacks a strong UV chromophore, making it invisible under a standard 254 nm UV lamp. Many potential products may also share this characteristic.
-
Solution: Chemical staining is necessary. Ninhydrin is an excellent stain for primary and secondary amines, which will appear as pink or purple spots upon heating.[6] Alternatively, a potassium permanganate stain can be effective for visualizing compounds that can be oxidized.
Q3: My starting material and product have very similar Rf values, making it difficult to monitor the reaction.
-
Causality: If the product of the reaction has a polarity very similar to the starting material, separation can be challenging with standard solvent systems.
-
Solution: Experiment with different solvent systems to improve separation. Varying the ratio of polar to non-polar solvents can have a significant impact. Consider using a different solvent with a different selectivity, for example, substituting ethyl acetate with dichloromethane or tetrahydrofuran.[7] A two-dimensional TLC, where the plate is run in one solvent system, dried, and then run in a second system at a 90-degree angle, can also help resolve closely migrating spots.
Recommended TLC Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard, widely available, and suitable for most applications. |
| Mobile Phase (Eluent) | Start with 10-20% Methanol in Dichloromethane. | A good starting point for separating polar amines. |
| Add 1% Triethylamine or Ammonium Hydroxide. | To prevent streaking of basic compounds. | |
| Visualization | 1. UV Lamp (254 nm) | To visualize any UV-active starting materials or products. |
| 2. Ninhydrin Stain | Excellent for detecting the primary amine of the starting material and many amine-containing products. | |
| 3. Potassium Permanganate Stain | A general stain for compounds susceptible to oxidation. |
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides more detailed, quantitative information about a reaction, allowing for the accurate determination of reactant consumption, product formation, and the identification of byproducts.
Experimental Protocol: General LC-MS Method
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture). The final concentration should be appropriate for your instrument's sensitivity (typically in the low µg/mL to ng/mL range).
-
Chromatography: Inject the prepared sample onto an appropriate LC column. A reversed-phase C18 column is a common starting point, but for highly polar compounds, a HILIC or a pentafluorophenyl (PFP) column may provide better retention and separation.[8]
-
Mass Spectrometry: Detect the eluted compounds using a mass spectrometer, typically with electrospray ionization (ESI) in positive ion mode for amines.
Troubleshooting LC-MS
Q1: I am seeing poor peak shape or no retention of my compound on a C18 column.
-
Causality: this compound is a small, polar molecule and may not be well-retained on traditional reversed-phase columns, eluting at or near the void volume.
-
Solution:
-
Use a HILIC column: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds.[9]
-
Employ a different reversed-phase column: A column with a different stationary phase, such as a pentafluorophenyl (PFP) column, can offer alternative selectivity for polar and halogenated compounds.[8]
-
Modify the mobile phase: Adding an ion-pairing agent can improve retention on reversed-phase columns, but be aware that these are often not ideal for MS due to potential signal suppression.
-
Q2: I have low sensitivity or no signal for my compound in the mass spectrometer.
-
Causality: Poor ionization efficiency in the ESI source is a common cause of low sensitivity. This can be due to the nature of the compound or suppression from matrix components or mobile phase additives.
-
Solution:
-
Optimize ESI source parameters: Adjust the capillary voltage, gas flows, and temperatures to maximize the signal for your compound of interest.
-
Mobile Phase Modifier: Ensure your mobile phase contains a proton source to facilitate ionization in positive mode. Formic acid (0.1%) is a common and effective choice.
-
Check for Ion Suppression: High concentrations of salts or other non-volatile components in your sample can suppress the ionization of your analyte. Ensure your sample is sufficiently diluted and that the reaction quench and workup do not introduce high levels of non-volatile buffers.
-
Q3: I am observing unexpected ions in my mass spectrum.
-
Causality: Adduct formation with ions present in the mobile phase (e.g., sodium [M+Na]+, potassium [M+K]+) is common in ESI. Additionally, in-source fragmentation can occur if the source conditions are too harsh.
-
Solution:
-
Adducts: The presence of adducts can sometimes be useful for confirmation, but if they are problematic, try to use high-purity solvents and glassware to minimize salt contamination.
-
In-source fragmentation: Reduce the fragmentor or cone voltage to minimize unwanted fragmentation in the ion source.
-
Recommended LC-MS Conditions
| Parameter | Starting Recommendation | Rationale & Optimization |
| LC Column | HILIC (e.g., ZIC-pHILIC) or PFP | HILIC for retaining polar compounds; PFP for alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reversed-phase and HILIC. |
| Gradient | Start with a high percentage of organic for HILIC, or a low percentage for reversed-phase, and adjust based on retention. | A gradient elution is generally recommended to separate compounds with a range of polarities. |
| Ionization Mode | ESI Positive | Amines readily form positive ions by protonation. |
| MS Detection | Full Scan Mode | To identify all ions present in the sample. |
| Selected Ion Monitoring (SIM) | For higher sensitivity when monitoring specific known masses. |
Visualizing the Workflow
TLC Monitoring Workflow
Caption: A decision tree for troubleshooting common LC-MS issues.
Frequently Asked Questions (FAQs)
Q1: What are the common reactions where this compound is used? A1: It is frequently used as an electrophile in nucleophilic substitution reactions. A common application is the N-alkylation of primary or secondary amines to introduce the 2,2-difluoroethyl group. [10][11]It can also react with other nucleophiles such as thiols or alkoxides. Understanding the expected reaction is key to predicting the properties of the product for analytical method development.
Q2: Do I need to neutralize the hydrochloride salt before analysis? A2: For TLC, it is generally not necessary as the basic additive in the mobile phase will effectively neutralize it on the plate. For LC-MS, direct injection of the diluted reaction mixture is usually acceptable. The acidic mobile phase used for ESI is compatible with the hydrochloride salt.
Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to monitor these reactions? A3: GC-MS may be challenging for this compound and its direct products due to their polarity and potential for thermal degradation. Derivatization to increase volatility and thermal stability would likely be required. For most applications, LC-MS is the more direct and suitable technique.
Q4: How does the presence of fluorine and bromine affect my MS analysis? A4: Bromine has a characteristic isotopic pattern (approximately 50.7% 79Br and 49.3% 81Br), which will result in a pair of peaks (M+ and M+2) of nearly equal intensity for any bromine-containing fragment. This isotopic signature is a powerful tool for identifying your starting material and any bromine-containing intermediates or byproducts. Fluorine is monoisotopic, so it does not produce a distinctive isotopic pattern, but its presence will be reflected in the accurate mass of the ion.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
-
Clark, J. (2023). Amines as nucleophiles. Chemguide. Available from: [Link]
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LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
Pesek, J. J., & Matyska, M. T. (2018). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. Available from: [Link]
-
Chang, G. D., et al. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. Journal of Chromatography A. Available from: [Link]
-
Pearson. (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Available from: [Link]
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American Chemical Society. (2023). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2023. Available from: [Link]
-
Theodoridis, G., et al. (2011). LC-MS metabolomics of polar compounds. Journal of Chromatography B. Available from: [Link]
-
LibreTexts Chemistry. (2022). 2.1.4F: Visualizing TLC Plates. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available from: [Link]
-
Sasaki, C., et al. (2022). LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column. American Journal of Analytical Chemistry. Available from: [Link]
-
BioPharma Services. BA Method Development: Polar Compounds. Available from: [Link]
-
Merck Millipore. Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Available from: [Link]
-
Wang, Y., et al. (2018). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Organic Chemistry Lab Techniques. (2021). Visualizing a TLC plate. YouTube. Available from: [Link]
-
LibreTexts Chemistry. (2023). Amines as Nucleophiles. Available from: [Link]
-
Papanikolaou, A., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available from: [Link]
-
LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Available from: [Link]
-
Advanced Materials Technology. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available from: [Link]
-
Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available from: [Link]
-
Avanti Polar Lipids. TLC Solvent Systems – Lipid Migration. Available from: [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. (2018). The selective n-alkylation of monoethanolamine in PTC condition. Available from: [Link]
-
Royal Society of Chemistry. (2019). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry. Available from: [Link]
-
ResearchGate. (2011). HPLC-MS/MS of Highly Polar Compounds. Available from: [Link]
-
Le, T. D., et al. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Available from: [Link]
-
SCIEX. (2022). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. Available from: [Link]
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Available from: [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Available from: [Link]
-
Royal Society of Chemistry. Using thin-layer chromatography to investigate the reactions. Available from: [Link]
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Technical Support Center: Improving Selectivity in Reactions with 2-Bromo-2,2-difluoroethylamine Hydrochloride
Welcome to the technical support center for 2-Bromo-2,2-difluoroethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging reagent. Here, we address common issues encountered during its use, providing troubleshooting advice and in-depth explanations to enhance the selectivity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a reaction?
The hydrochloride salt form of 2-Bromo-2,2-difluoroethylamine means the amine is protonated, rendering it non-nucleophilic. Therefore, the initial and most critical step is the in-situ generation of the free amine. Inadequate neutralization can lead to low or no conversion. Additionally, the presence of the two fluorine atoms on the adjacent carbon can influence the reactivity of the C-Br bond.
Q2: How does the difluoro group affect the reactivity of the C-Br bond?
The two electron-withdrawing fluorine atoms on the adjacent carbon have a significant impact. They increase the electrophilicity of the carbon atom bearing the bromine, making it more susceptible to nucleophilic attack. However, they can also influence the stability of potential intermediates and transition states, which must be considered when designing reaction conditions.
Q3: What are the most common side reactions observed, and how can they be minimized?
Common side reactions include:
-
Over-alkylation: The newly formed secondary amine can be more nucleophilic than the starting nucleophile, leading to the formation of tertiary amines. This can be minimized by using a large excess of the primary nucleophile or by using protecting group strategies.
-
Elimination Reactions: Under strongly basic conditions, elimination of HBr can occur, leading to the formation of a difluoro-enamine intermediate. Careful selection of a non-nucleophilic, sterically hindered base can mitigate this.
-
Hydrolysis: The C-Br bond can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water. Ensuring anhydrous reaction conditions is crucial.
Q4: Can I use this compound directly, or do I need to freebase it first?
For most applications, in-situ neutralization is the preferred method. This involves adding a suitable base to the reaction mixture to generate the free amine. Pre-isolating the free amine is often not recommended as it can be volatile and potentially unstable.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a frequent issue and can often be traced back to a few key factors.
Root Cause Analysis and Solutions
| Potential Cause | Recommended Solution |
| Incomplete Neutralization | The hydrochloride salt must be neutralized to generate the reactive free amine. Use at least one equivalent of a suitable base. For sensitive substrates, a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended. |
| Insufficient Nucleophilicity | The nucleophile may not be strong enough to displace the bromide. Consider using a stronger nucleophile or adding a catalyst, such as sodium iodide, to facilitate an in-situ Finkelstein reaction, generating the more reactive iodo-intermediate. |
| Steric Hindrance | The substrate may be sterically hindered, impeding the approach of the nucleophile. Increase the reaction temperature and/or reaction time. In some cases, switching to a less sterically demanding nucleophile may be necessary. |
| Poor Solvent Choice | The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help to solvate the transition state and increase the nucleophilicity of the attacking species.[1] |
Experimental Workflow: Troubleshooting Low Yield
Caption: Controlling selectivity by adjusting stoichiometry.
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of a Primary Amine
This protocol provides a general starting point for the N-alkylation of a primary amine with this compound.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Acetonitrile (0.1 M)
Procedure:
-
To a solution of the primary amine in anhydrous acetonitrile, add diisopropylethylamine (DIPEA).
-
Add this compound portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Secondary Amine using a Boc-Protected Amine
This method is useful when dealing with valuable amines or when di-alkylation is a significant issue.
Step 1: Boc-Protection of the Primary Amine
-
Dissolve the primary amine (1.0 equiv) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equiv).
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc)2O (1.1 equiv) portion-wise. [2]4. Allow the reaction to warm to room temperature and stir overnight. [2]5. Extract the Boc-protected amine with an organic solvent, dry, and concentrate.
Step 2: N-Alkylation of the Boc-Protected Amine
-
To a solution of the Boc-protected amine (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv) at 0 °C.
-
Stir for 30 minutes, then add this compound (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Carefully quench the reaction with water and extract the product.
-
Purify the N-alkylated, Boc-protected intermediate.
Step 3: Deprotection
-
Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).
-
Add an acid such as trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the deprotection by TLC/LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the desired secondary amine salt.
References
- Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. (n.d.). National Institutes of Health.
- Application Notes and Protocols: Synthesis of 2-Aminoethyl Substituted Compounds Using 2-Bromoethylamine. (n.d.). Benchchem.
- Process for Preparing 2,2-Difluoroethylamine. (2011). Google Patents.
- SAFETY DATA SHEET - 2-Bromo-2',4'-difluoroacetophenone. (2011). Fisher Scientific.
- The Synthetic Workhorse: A Comparative Guide to 2-Bromoethylamine and Its Alternatives in Drug Discovery. (n.d.). Benchchem.
- This compound. (n.d.). Sigma-Aldrich.
- 2,2-DIFLUOROETHYLAMINE. (n.d.). ChemicalBook.
- 2-bromo-2,2-difluoroethylamine. (n.d.). CPHI Online.
- 2,2-Difluoroethylamine hydrochloride. (n.d.). Sigma-Aldrich.
- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (2016). PubMed Central.
- Ethylamine, 2-bromo-, hydrobromide. (n.d.). Organic Syntheses Procedure.
- Technical Support Center: Optimizing Coupling Reactions of 1-Bromo-2,4-dichlorobenzene. (n.d.). Benchchem.
- 2-Bromo-2,2-difluoroacetic acid. (n.d.). PubChem.
- Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. (n.d.). Changzhou Huacheng Fine Chemical Co., Ltd.
- 2,2-Difluoroethylamine hydrochloride. (n.d.). Chem-Impex.
- 2-Bromo-2,2-difluoroethylamine. (n.d.). PubChem.
- The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio.
- Why my LAMP reactions suddenly don't work? (2017). ResearchGate.
- Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. (2025). ResearchGate.
- Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling. (n.d.). Benchchem.
- Optimizing reaction conditions for 3-Bromo-2,2-dimethylpropanoic acid substitutions. (n.d.). Benchchem.
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Purity Assessment of 2-Bromo-2,2-difluoroethylamine Hydrochloride
Introduction: The Analytical Imperative for a Niche Building Block
2-Bromo-2,2-difluoroethylamine hydrochloride is a fluorinated organic compound that serves as a specialized building block in medicinal and agricultural chemistry.[1][2] The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[3] As such, the purity of this reagent is paramount; trace impurities can lead to unforeseen side reactions, compromised yields, and the generation of difficult-to-separate, potentially toxic byproducts in multi-step syntheses.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We will dissect the nuances of the workhorse technique, High-Performance Liquid Chromatography (HPLC), and contrast its performance with orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus is not merely on protocols but on the underlying scientific rationale, enabling researchers to make informed decisions tailored to their analytical objectives.
The Core Analytical Challenge
The primary difficulty in analyzing this compound lies in its molecular structure. It is a small, polar amine that lacks a significant chromophore. This absence of a UV-absorbing aromatic ring system makes detection by standard HPLC-UV detectors challenging, requiring operation at low wavelengths (e.g., < 210 nm) where many solvents and potential impurities can interfere.[4] This guide will address this challenge through methodical protocol design and the exploration of alternative, more suitable techniques.
Part 1: High-Performance Liquid Chromatography (HPLC) — The Established Workhorse
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness, precision, and ability to resolve complex mixtures.[5] A stability-indicating HPLC method is the gold standard, designed to separate the active pharmaceutical ingredient (API) from process impurities and any degradation products that may form under stress conditions.[6][7]
Rationale for Method Development
Given the compound's polar and ionic nature (as a hydrochloride salt), a reversed-phase (RP-HPLC) approach is most appropriate. The key choices in method development are driven by the need to achieve adequate retention on a non-polar stationary phase and sensitive detection.
-
Stationary Phase: A standard C18 column is the logical starting point, offering a good balance of hydrophobicity for retaining the analyte away from the solvent front.
-
Mobile Phase: A simple acetonitrile/water gradient is unlikely to provide sufficient retention or good peak shape. To address this, we introduce an acidic buffer. Using a low pH mobile phase (e.g., with 0.1% formic acid or phosphoric acid) serves a dual purpose: it suppresses the ionization of residual silanol groups on the column, minimizing peak tailing, and ensures the primary amine of the analyte is consistently protonated, leading to predictable chromatographic behavior.
-
Detection: As discussed, UV detection is not ideal but is often the most accessible. We must use a low wavelength (e.g., 205 nm) and employ a photodiode array (PDA) detector to spectrally distinguish the analyte peak from impurities and baseline noise.
Experimental Protocol: Stability-Indicating RP-HPLC-UV Method
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
2. Reagents and Solutions:
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate, adjusted to pH 3.0 with dilute phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the Standard Solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 205 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
4. System Suitability:
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be ≥ 2000.
-
The tailing factor should be ≤ 2.0.
5. Data Analysis:
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor at 205 nm.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness: A Self-Validating System
This protocol incorporates self-validating principles as mandated by ICH guidelines. The gradient elution is designed to be a "search" gradient, capable of eluting both polar and non-polar impurities that might be present.[6] Forced degradation studies (exposing the sample to acid, base, oxidative, thermal, and photolytic stress) would be the next step to formally validate this as a stability-indicating method, ensuring that any degradants are fully resolved from the main peak.[7][8]
Visualization: HPLC Workflow
Caption: Workflow for the RP-HPLC purity assessment of 2-Bromo-2,2-difluoroethylamine HCl.
Part 2: Comparative Analysis with Orthogonal Methods
Relying on a single analytical technique is insufficient for comprehensive characterization. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete purity profile.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent technique for analyzing volatile and thermally stable compounds.[9] While the hydrochloride salt of our analyte is non-volatile, the free amine could be analyzed. However, primary amines often exhibit poor peak shape in GC due to interactions with the column.[10] Therefore, chemical derivatization is essential.
Causality Behind Experimental Choices:
-
Why Derivatize? Derivatization converts the polar -NH2 group into a less polar, more volatile, and more thermally stable moiety.[10] This dramatically improves chromatographic performance (better peak shape, less tailing) and often enhances sensitivity. Silylation (e.g., with MSTFA) or acylation are common choices.
-
Why MS Detection? Mass spectrometry provides much higher specificity than UV detection. It not only quantifies the analyte but also provides structural information based on the fragmentation pattern, which can be used to tentatively identify unknown impurities.[11]
Conceptual Protocol: GC-MS with Derivatization
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Cap the vial and heat at 60 °C for 30 minutes to ensure complete reaction.[9]
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis:
-
Purity is determined by area normalization of the total ion chromatogram (TIC).
-
Alternative 2: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and direct method for purity assessment.[12] Unlike chromatography, which measures relative purity, qNMR can determine absolute purity (assay) by comparing the integral of the analyte's ¹⁹F signal to that of a known amount of an internal standard.
Causality Behind Experimental Choices:
-
Why ¹⁹F NMR? The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, resulting in high sensitivity and excellent signal dispersion, which minimizes peak overlap.[3] It provides an unbiased view of all fluorine-containing species in the sample.[13][14]
-
Why an Internal Standard? The internal standard, a stable compound with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals, allows for direct, absolute quantification without the need for a reference standard of the analyte itself.
Conceptual Protocol: ¹⁹F qNMR
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into an NMR tube.
-
Accurately weigh ~10 mg of a high-purity internal standard (e.g., trifluorotoluene) and add it to the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete magnetization recovery, which is critical for accurate integration.
-
-
Data Analysis:
-
Integrate the signal corresponding to the -CF₂- group of the analyte and the -CF₃ group of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of fluorine atoms, MW = molecular weight, m = mass, P = purity of the standard.
-
Visualization: Purity Assessment Logic
Caption: Logical relationship between the analyte and the compared analytical techniques.
Performance Comparison
| Feature | RP-HPLC-UV | GC-MS (with Derivatization) | ¹⁹F qNMR |
| Principle | Relative quantification by area %. | Relative quantification by area %. | Absolute quantification via internal standard. |
| Specificity | Moderate. Relies on chromatographic resolution. Peak co-elution is possible. | High. Mass fragmentation provides structural confirmation. | Very high for fluorinated compounds. Unbiased detection of all ¹⁹F species. |
| Sensitivity | Low, due to poor chromophore. | High, especially with a sensitive MS detector. | Moderate. Requires mg quantities of sample. |
| Throughput | High. Suitable for routine QC. | Moderate. Sample derivatization adds time. | Low. Longer acquisition times and manual data processing. |
| Strengths | Robust, precise, widely available, excellent for resolving isomers. | Excellent for identifying volatile impurities and confirming structures. | Provides absolute purity without a specific analyte standard; "gold standard" for assay. |
| Weaknesses | Poor sensitivity for this analyte; assumes equal detector response for impurities. | Requires derivatization; not suitable for non-volatile or thermally labile impurities. | Not a separation technique; cannot resolve impurities with identical ¹⁹F environments. |
Conclusion and Recommendations
The choice of analytical method for assessing the purity of this compound is dictated by the specific objective.
-
For routine quality control and release testing , a validated stability-indicating HPLC-UV method is the most practical choice. Despite its low sensitivity, its high throughput, precision, and robustness make it ideal for monitoring known impurities and ensuring batch-to-batch consistency.[5]
-
For impurity identification and structural confirmation , GC-MS is indispensable. Its ability to provide mass spectral data is critical for characterizing unknown peaks observed in the HPLC chromatogram.
-
For primary characterization of a new batch or for use as a reference standard , ¹⁹F qNMR is the most authoritative method. It provides a direct, unbiased measure of absolute purity for the fluorine-containing analyte, anchoring the quality of the material without reliance on chromatographic response factors.[12][14]
A comprehensive quality assessment strategy should not rely on a single method. Instead, it should leverage the strengths of these orthogonal techniques: using HPLC for routine purity checks, employing GC-MS to investigate and identify unknown impurities, and establishing the absolute assay of the primary reference material with qNMR. This integrated approach ensures the highest level of scientific integrity and confidence in the quality of this critical fluorinated building block.
References
- Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. (2024). PubMed.
- NMR | Speeding Fluorine Analysis. (n.d.). Oxford Instruments.
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database M
- A Comparative Guide to the Validation of Analytical Methods for N-Ethylpentylamine. (n.d.). Benchchem.
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2023).
- ANALYSIS OF CHEMICAL AGENTS BY GAS CHROMATOGRAPHY WITH FLAME-PHOTOMETRIC AND/OR MASS SELECTIVE DETECTION. (n.d.). U.S. Army.
- This compound. (n.d.). Sigma-Aldrich.
- Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. (n.d.). LookChem.
- Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. (n.d.).
- Fluorinated ethylamines as electrospray- compatible neutral pH buffers for n
- Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. (2023).
- Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. (2016).
- Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for N
- 2-Bromo-2,2-difluoroethylamine,7096-39-1. (n.d.). Amadis Chemical.
- 2,2-Difluoroethylamine hydrochloride. (n.d.). Chem-Impex.
- 2-bromo-2,2-difluoroethylamine. (n.d.). CPHI Online.
- 2,2-DIFLUOROETHYLAMINE. (n.d.). ChemicalBook.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Semantic Scholar.
- 2,2-Difluoroethylamine Safety D
- 2,2-Difluoroethylamine hydrochloride. (n.d.). BenchChem.
- Chromatographic techniques for the separation of halogenated organic contaminants. (n.d.). ScienceDirect.
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020).
- Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. (2023). MDPI.
- stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
- 2,2-Difluoroethylamine AldrichCPR. (n.d.). Sigma-Aldrich.
- Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols. (2024). PubMed.
- A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone. (n.d.). Benchchem.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and Dextromethorphan. (n.d.). CORE.
- A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog. (n.d.). Amanote Research.
- 2-Bromo-2,2-difluoroethylamine. (n.d.). PubChem.
- 2-Bromo-2,2-difluoroethanol Safety D
- Development of stability indicating RP-HPLC-PDA method for the simultaneous analysis of naproxen sodium and diphenhydramine hydrochloride in bulk and tablet dosage forms. (2018).
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The Unambiguous Fingerprint: A Guide to 19F NMR for Structural Confirmation of 2-Bromo-2,2-difluoroethylamine Hydrochloride Derivatives
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. For researchers and drug development professionals working with fluorinated compounds, such as 2-Bromo-2,2-difluoroethylamine hydrochloride and its derivatives, this task presents unique challenges. Traditional analytical techniques, while powerful, can sometimes fall short in providing the definitive structural confirmation required. This guide provides an in-depth exploration of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy as a robust and indispensable tool for the unambiguous structural confirmation of this critical class of compounds. We will delve into the fundamental principles, provide a detailed experimental protocol, and objectively compare its performance against other analytical methods, supported by experimental insights.
The Power of the Fluorine Probe: Why ¹⁹F NMR Excels
The fluorine-19 nucleus possesses a unique set of properties that make it an exceptional probe for molecular structure. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is an inherently sensitive technique, approaching the sensitivity of proton (¹H) NMR.[1][2][3] What truly sets ¹⁹F NMR apart, however, is its vast chemical shift range, which can span over 800 ppm.[3][4] This wide dispersion minimizes signal overlap, a common challenge in ¹H NMR, allowing for the clear resolution of individual fluorine environments within a molecule.[2][5]
For this compound derivatives, where the geminal fluorine atoms are central to their chemical identity and reactivity, ¹⁹F NMR provides a direct and uncluttered window into their electronic environment. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to subtle changes in its surroundings, making it a powerful tool for confirming the presence and connectivity of the difluoroethylamino moiety.[1][4]
A Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
While a multi-technique approach is always recommended for comprehensive structural elucidation, ¹⁹F NMR offers distinct advantages for fluorinated compounds. Let's objectively compare its performance with other common analytical methods.
| Analytical Technique | Strengths | Weaknesses for Fluorinated Compounds | Role in Confirming 2-Bromo-2,2-difluoroethylamine Derivatives |
| ¹⁹F NMR | High sensitivity, wide chemical shift range, no background signal, directly probes the fluorine environment.[1][6] | Requires a fluorinated analyte. | Primary Confirmation: Unambiguously confirms the presence and electronic environment of the CF₂ group. |
| ¹H NMR | Ubiquitous, provides detailed information on proton environments and connectivity. | Can have significant signal overlap, especially in complex molecules. J-coupling to fluorine can complicate spectra. | Complementary: Confirms the ethylamine backbone and provides information on neighboring protons. |
| ¹³C NMR | Provides information on the carbon skeleton. | Lower sensitivity than ¹H and ¹⁹F NMR. J-coupling to fluorine can be complex. | Supportive: Confirms the carbon framework and the presence of the C-F bonds through C-F coupling. |
| Mass Spectrometry (MS) | Excellent for determining molecular weight and fragmentation patterns. | Does not directly provide information on the connectivity of atoms. Isomeric compounds can be difficult to distinguish. | Essential: Confirms the molecular weight and elemental composition (with high-resolution MS). |
| Infrared (IR) Spectroscopy | Good for identifying functional groups. | C-F bond vibrations can be in a crowded region of the spectrum and may not be definitive. | Supportive: Can indicate the presence of C-F bonds and other functional groups. |
This comparison underscores that while other techniques provide crucial pieces of the puzzle, ¹⁹F NMR delivers the most direct and unambiguous evidence for the specific structural feature of interest in this compound derivatives.
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data
The following protocol outlines the key steps for obtaining a high-quality ¹⁹F NMR spectrum for the structural confirmation of a this compound derivative. The causality behind each step is explained to ensure a robust and self-validating system.
Sample Preparation: The Foundation of a Good Spectrum
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the hydrochloride salt. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are often suitable choices.[7] The choice of solvent is critical as it can influence the chemical shift.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard (Optional but Recommended): While not always necessary for simple structural confirmation, the inclusion of an internal standard, such as trifluorotoluene or sodium trifluoroacetate, can be beneficial for accurate chemical shift referencing, especially when comparing different derivatives.[7] Ensure the standard does not react with the sample and its signal does not overlap with the analyte signals.
NMR Instrument Parameters: Optimizing for Fluorine
-
Spectrometer Frequency: While ¹⁹F NMR can be performed on most modern NMR spectrometers, higher field strengths (e.g., 400 MHz and above) will provide better spectral dispersion and sensitivity.
-
Probe Tuning: Ensure the NMR probe is properly tuned to the ¹⁹F frequency. This is a critical step to maximize sensitivity.[2]
-
Pulse Sequence: A simple one-pulse experiment (zg) is usually sufficient for routine ¹⁹F NMR. For quantitative analysis, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).[8]
-
Acquisition Parameters:
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.[3]
-
Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For accurate integration, a longer delay (5 x T₁) is recommended.[8]
-
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Reference the spectrum to an appropriate standard. If no internal standard is used, the solvent signal can be used as a secondary reference, although this is less accurate.
-
Interpretation of the Spectrum:
-
Chemical Shift (δ): The chemical shift of the -CF₂- group in 2-Bromo-2,2-difluoroethylamine derivatives is expected to appear in a characteristic region of the ¹⁹F NMR spectrum. The exact position will be influenced by the substituents on the amine.
-
Coupling Constants (J): Look for coupling between the fluorine atoms and any adjacent protons (e.g., the -CH₂- group). This heteronuclear coupling (²JHF) provides crucial information about the connectivity of the molecule. The multiplicity of the ¹⁹F signal will be a triplet if coupled to two equivalent protons.
-
Visualizing the Workflow: From Sample to Structure
The following diagram illustrates the logical flow of the experimental process for confirming the structure of this compound derivatives using ¹⁹F NMR.
Caption: Workflow for ¹⁹F NMR analysis of 2-Bromo-2,2-difluoroethylamine derivatives.
Conclusion: An Indispensable Tool for Fluorine Chemistry
In the rigorous process of drug development, certainty is a valuable commodity. For researchers working with fluorinated molecules like this compound derivatives, ¹⁹F NMR spectroscopy provides a level of structural confirmation that is both direct and unambiguous. Its inherent sensitivity, vast chemical shift dispersion, and the absence of background signals make it an unparalleled technique for probing the fluorine environment.[6] By integrating ¹⁹F NMR into the analytical workflow, scientists can confidently verify the structures of their target compounds, paving the way for more efficient and successful drug discovery programs.
References
-
Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
-
Cui, W., et al. (2017). Application of 19 F quantitative NMR to pharmaceutical analysis. ResearchGate. [Link]
-
Mateos, A., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. ResearchGate. [Link]
-
Li, J., et al. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
Bruker. (n.d.). Introduction to 19F NMR in Modern Drug Development. Bruker. [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]
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Lepage, R. J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. [Link]
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Mason, R. P., et al. (2012). New Frontiers and Developing Applications in 19F NMR. PMC. [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. University of Ottawa. [Link]
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Mestrelab Research. (2021). 19F NMR of Pharmaceuticals. YouTube. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Pomerantz, Y., et al. (2019). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. NIH. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Compounds Synthesized with 2-Bromo-2,2-difluoroethylamine hydrochloride
Introduction: The Strategic Value of the Difluoroethylamino Moiety
In modern medicinal chemistry, the strategic introduction of fluorine atoms into drug candidates is a cornerstone of molecular design. Fluorination can profoundly influence a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1] 2-Bromo-2,2-difluoroethylamine hydrochloride has emerged as a critical building block for incorporating the synthetically valuable 2,2-difluoroethylamino moiety. This group serves as a bioisostere for other functionalities and can fine-tune molecular properties to overcome common drug development hurdles.
This guide provides an in-depth, experience-driven comparison of the mass spectrometry (MS) analysis of compounds derived from this compound. We will explore the nuances of their ionization and fragmentation behavior, present robust analytical protocols, and compare this reagent to common alternatives, equipping researchers with the practical knowledge to confidently characterize these important fluorinated molecules.
Part 1: Mass Spectrometry of N-(2,2-difluoroethyl) Compounds
The presence of the difluoroethyl group imparts unique characteristics to the mass spectrometric behavior of a molecule. A thorough understanding of these traits is essential for unambiguous structural confirmation.
Ionization & Molecular Ion Stability
For the majority of drug-like molecules synthesized with 2-Bromo-2,2-difluoroethylamine, electrospray ionization (ESI) is the technique of choice due to its suitability for polar and thermally labile compounds. In positive-ion mode ESI, the basic nitrogen atom of the difluoroethylamino group is a ready site for protonation, leading to a strong signal for the protonated molecule, [M+H]⁺. The molecular ion peak is typically prominent, a testament to the stability of the aromatic and heterocyclic scaffolds common in these pharmaceuticals.
Characteristic Fragmentation Patterns
The true analytical value is often found in the fragmentation patterns generated during tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID). The difluoroethylamino moiety undergoes predictable fragmentation, providing a diagnostic signature for its presence.
-
α-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[2] For N-(2,2-difluoroethyl) compounds, this results in the loss of a difluoromethyl radical, though the charge is more likely to be retained on the larger part of the molecule.
-
Neutral Loss of HF: A characteristic fragmentation of many organofluorine compounds is the loss of hydrogen fluoride (HF), a neutral loss of 20 Da. This can occur through rearrangement mechanisms.
-
Cleavage of the C-N Bond: Direct cleavage of the bond between the core structure and the nitrogen of the difluoroethylamino group is also possible, particularly if the resulting carbocation on the core structure is well-stabilized.
The high electronegativity of the fluorine atoms influences bond strengths and cation stability, making these fragmentation pathways distinct from their non-fluorinated analogs. It is crucial to leverage high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of both the precursor and fragment ions. This allows for the confident determination of elemental compositions, which is paramount when dealing with the non-integer masses of fluorine and bromine.
Part 2: Comparative Analysis with Alternative Fluorinating Reagents
While 2-Bromo-2,2-difluoroethylamine is an excellent reagent, other building blocks are available for introducing similar fluorinated motifs. The choice of reagent impacts not only the synthesis but also the subsequent analytical characterization.
| Feature | 2-Bromo-2,2-difluoroethylamine | Reagent for Trifluoroethylamination (e.g., 2,2,2-Trifluoroethyl triflate) | Reagent for Monofluoroethylamination (e.g., 2-Fluoroethylamine) |
| Introduced Moiety | -CH₂CHF₂ | -CH₂CF₃ | -CH₂CH₂F |
| Synthetic Reactivity | Good leaving group (Br), suitable for SN2 reactions. | Excellent leaving group (triflate), highly reactive. | Less reactive compared to the bromo- or triflate-activated reagents. |
| MS Ionization (ESI) | Strong [M+H]⁺ signal. | Strong [M+H]⁺ signal. | Strong [M+H]⁺ signal. |
| Characteristic MS/MS Loss | Neutral loss of HF (20 Da), potential loss of C₂H₂F₂ (64 Da). | Loss of ·CF₃ radical (69 Da), or neutral loss of CF₃H (70 Da). | Neutral loss of HF (20 Da). |
| Analytical Challenge | Potential for isotopic complexity if bromine is present in intermediates. | The highly stable C-F bonds in the CF₃ group can lead to less fragmentation. | Fragmentation can be similar to non-fluorinated analogs, requiring HRMS. |
Expert Insight: The fragmentation of a trifluoroethyl group is often dominated by the loss of the stable ·CF₃ radical, providing a very clear diagnostic peak. In contrast, the difluoroethyl group offers more complex fragmentation patterns, including rearrangements leading to HF loss, which can provide more detailed structural information about the surrounding molecular environment. The choice between these reagents may, therefore, be influenced by the desired analytical outcome in addition to the synthetic requirements.
Part 3: Experimental Protocols & Workflows
Trustworthy data is built on a foundation of robust and reproducible protocols. Below are representative methods for the synthesis and analysis of a model compound.
Synthesis of a Model Compound: N-(2,2-difluoroethyl)benzylamine
This protocol describes a standard nucleophilic substitution reaction.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(2,2-difluoroethyl)benzylamine.
LC-MS/MS Analysis Protocol
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the purified compound in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometer Settings (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Scan Mode (MS1): Full Scan from m/z 50-500
-
Scan Mode (MS/MS): Product ion scan of the [M+H]⁺ ion, with collision energy ramped (e.g., 10-40 eV) to observe fragmentation.
Visualizing the Workflow
A well-defined workflow ensures reproducibility from synthesis to analysis.
Caption: From Synthesis to Spectrum: A Standard Workflow.
Data Interpretation: A Logical Framework
A systematic approach to data interpretation is critical for structural elucidation.
Caption: Logical Flow for MS Data Interpretation.
Conclusion
This compound is a powerful reagent for introducing the difluoroethylamino group, a moiety of increasing importance in drug discovery. The successful application of this building block relies not only on synthetic expertise but also on a nuanced understanding of the analytical chemistry of its derivatives. As we have demonstrated, compounds containing the -CH₂CHF₂ group exhibit predictable and diagnostic behavior under mass spectrometric analysis. By leveraging high-resolution mass spectrometry and understanding the characteristic fragmentation pathways, researchers can confidently confirm the structures of these novel compounds. This guide provides the foundational knowledge and practical protocols to navigate the analytical challenges and harness the full potential of this versatile synthetic tool. While LC-MS/MS is a primary tool, it's worth noting that complementary techniques like ¹⁹F-NMR can be invaluable for quantifying fluorinated species and identifying products that may be missed by mass spectrometry alone.[3][4][5][6][7]
References
- Modular Synthesis of Cyclic β-Difluoroamines. ChemRxiv.
- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025.
- 2,2-DIFLUOROETHYLAMINE synthesis. ChemicalBook.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Mass Spectrometry - Fragmentation P
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- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Fluorination Strategies: A Comparative Analysis of 2-Bromo-2,2-difluoroethylamine hydrochloride and Classical Fluorinating Agents
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of optimizing potency, metabolic stability, and overall performance. The choice of fluorination strategy is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. This guide provides an in-depth comparison of two distinct approaches: the use of a fluorinated building block, specifically 2-Bromo-2,2-difluoroethylamine hydrochloride, and direct fluorination methodologies employing well-established reagents such as Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor, and Selectfluor®.
This analysis moves beyond a simple listing of reagents to explore the underlying strategic considerations, offering field-proven insights to guide researchers in selecting the optimal path for their specific synthetic challenges.
The Dichotomy of Fluorine Introduction: Building Blocks vs. Direct Fluorination
The introduction of fluorine can be broadly categorized into two strategic paradigms:
-
The Building Block Approach: This strategy involves the use of pre-fluorinated synthons that are incorporated into a larger molecule. This compound exemplifies this approach, serving as a carrier of the valuable 2,2-difluoroethylamine moiety. This method is particularly advantageous when a specific fluorinated motif is desired in the final product.
-
Direct Fluorination: This approach entails the direct conversion of a functional group, such as a hydroxyl or carbonyl group, into a carbon-fluorine bond on a pre-existing molecular scaffold. Reagents like DAST and Deoxo-Fluor (nucleophilic fluorination) and Selectfluor® (electrophilic fluorination) are the workhorses of this strategy.
The choice between these strategies is dictated by a multitude of factors, including the desired final structure, the functional group tolerance of the substrate, the stage of the synthesis (early vs. late-stage), and practical considerations such as reagent availability, cost, and safety.
In Focus: this compound as a Difluoroethylaminating Agent
This compound is not a classical "fluorinating agent" in the sense that it donates a single fluorine atom. Instead, it serves as an electrophilic building block for the introduction of the -CH2CF2NH2 group, a moiety of increasing interest in medicinal and agricultural chemistry due to its ability to modulate pKa, lipophilicity, and metabolic stability.
The primary application of this reagent is in N-alkylation reactions , where a nucleophilic nitrogen atom displaces the bromide to form a new C-N bond.
Figure 1. General workflow for N-alkylation using this compound.
Experimental Protocol: A Representative N-Alkylation
While specific, detailed protocols for the reaction of this compound with complex organic substrates are not abundantly available in peer-reviewed literature, a general procedure can be extrapolated from standard N-alkylation protocols using similar bromoalkane hydrohalides and from the synthesis of 2,2-difluoroethylamine itself.
Hypothetical Protocol for N-Alkylation of a Primary Amine:
-
Reaction Setup: To a solution of the primary amine (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)) is added a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq.).
-
Reagent Addition: this compound (1.1-1.5 eq.) is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80-120 °C, depending on the reactivity of the amine. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
It is important to note that the hydrochloride salt of the reagent necessitates the use of a base to both neutralize the salt and deprotonate the nucleophilic amine. The potential for over-alkylation, particularly with primary amines, is a key consideration that may require careful control of stoichiometry and reaction conditions.[1]
The Stalwarts of Direct Fluorination: DAST, Deoxo-Fluor, and Selectfluor®
In contrast to the building block approach, direct fluorination reagents offer powerful methods for the late-stage introduction of fluorine, a strategy highly valued in drug discovery for the rapid generation of analog libraries.[2][3]
Nucleophilic Deoxyfluorination: DAST and Deoxo-Fluor
Diethylaminosulfur trifluoride (DAST) and its more thermally stable analog, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), are the premier reagents for the nucleophilic deoxyfluorination of alcohols and carbonyl compounds.
Figure 2. General transformations enabled by DAST and Deoxo-Fluor.
These reagents operate via the activation of the oxygen atom, followed by nucleophilic attack of a fluoride ion.
Experimental Protocol: Deoxyfluorination of an Alcohol using DAST
-
Reaction Setup: A solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere.
-
Reagent Addition: DAST (1.1-1.5 eq.) is added dropwise to the cooled solution.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[4]
Key Causality: The low reaction temperature is crucial to mitigate the thermal instability of DAST, which can decompose exothermically. Deoxo-Fluor offers a significant advantage in this regard, allowing for reactions to be conducted at higher temperatures with a greater margin of safety.
Electrophilic Fluorination: Selectfluor®
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent, valued for its stability, ease of handling, and broad substrate scope. It is particularly effective for the fluorination of electron-rich species such as enolates, enol ethers, and activated aromatic rings.
Figure 3. Electrophilic fluorination of an enolate using Selectfluor®.
The mechanism of fluorination with Selectfluor® is believed to proceed through a polar two-electron process.
Experimental Protocol: α-Fluorination of a Ketone via its Silyl Enol Ether
-
Reaction Setup: To a solution of the silyl enol ether (1.0 eq.) in a suitable solvent (e.g., acetonitrile) is added Selectfluor® (1.1 eq.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.
Comparative Analysis: A Data-Driven Perspective
The following table provides a comparative summary of the key characteristics of these fluorination strategies.
| Feature | 2-Bromo-2,2-difluoroethylamine HCl | DAST | Deoxo-Fluor | Selectfluor® |
| Function | Difluoroethylaminating Agent | Deoxyfluorinating Agent | Deoxyfluorinating Agent | Electrophilic Fluorinating Agent |
| Fluorine Source | Building Block | Nucleophilic F⁻ | Nucleophilic F⁻ | Electrophilic "F⁺" |
| Typical Substrates | Amines, Heterocycles, other N-nucleophiles | Alcohols, Aldehydes, Ketones | Alcohols, Aldehydes, Ketones | Enolates, Enol Ethers, Activated Aromatics |
| Reaction Type | N-Alkylation (SN2) | Nucleophilic Substitution | Nucleophilic Substitution | Electrophilic Addition/Substitution |
| Key Strengths | Introduces a specific difluoroethylamine moiety. | Versatile for deoxyfluorination. | Higher thermal stability and safety than DAST. | Stable, easy to handle, broad scope for electrophilic fluorination. |
| Key Limitations | Limited to introduction of the CH2CF2NH2 group; potential for over-alkylation. | Thermally unstable, can be hazardous on large scale. | More expensive than DAST. | Not suitable for nucleophilic fluorination. |
| Safety | Corrosive, lachrymator. | HIGHLY TOXIC , corrosive, thermally unstable. | Corrosive, but more thermally stable than DAST. | Oxidizer, handle with care. |
Strategic Application in Research and Development
The decision to employ a building block strategy versus direct fluorination is a critical juncture in a synthetic plan.
-
Early-Stage Synthesis: The building block approach, using reagents like this compound, is often favored in the early stages of a synthesis when the target molecule is being constructed from smaller, functionalized fragments. This approach ensures the precise placement of the desired fluorinated motif.
-
Late-Stage Functionalization: Direct fluorination with reagents such as DAST, Deoxo-Fluor, and Selectfluor® is invaluable for late-stage functionalization. This strategy allows for the rapid diversification of a lead compound, enabling the exploration of structure-activity relationships (SAR) by introducing fluorine at various positions on a complex molecular scaffold.[2][3]
The development of fluorinated drugs often leverages both approaches. An initial lead compound might be identified through a synthesis that incorporates a fluorinated building block. Subsequently, late-stage direct fluorination of this lead can be employed to fine-tune its properties and identify a clinical candidate with an optimized profile.
Conclusion
The modern synthetic chemist has a diverse and powerful toolkit for the introduction of fluorine into organic molecules. This compound, as a representative of the fluorinated building block strategy, offers a reliable method for the incorporation of the increasingly important 2,2-difluoroethylamine moiety. In parallel, the classical direct fluorinating agents—DAST, Deoxo-Fluor, and Selectfluor®—provide indispensable tools for the versatile conversion of common functional groups into their fluorinated counterparts, particularly in the context of late-stage functionalization.
A thorough understanding of the strengths, limitations, and practical considerations of each approach is paramount for the rational design and efficient execution of synthetic strategies in the pursuit of novel, high-performance molecules for the pharmaceutical and agrochemical industries.
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A Senior Application Scientist's Guide to Electrophilic N-F Fluorinating Reagents
For the modern researcher in medicinal chemistry and materials science, the strategic introduction of fluorine is a cornerstone of molecular design. The unique properties conferred by this small, highly electronegative atom can dramatically influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Electrophilic fluorination, the formal transfer of an "F+" equivalent to a nucleophilic center, has become a premier strategy for creating C-F bonds.[3] This guide provides an in-depth comparative analysis of the most prevalent class of reagents for this task: those containing a nitrogen-fluorine (N-F) bond. Our focus is to move beyond mere cataloging of options and instead provide a framework for rational reagent selection based on mechanistic understanding, quantitative data, and field-proven protocols.
The Ascendance of N-F Reagents: A Paradigm Shift in Safety and Selectivity
Historically, electrophilic fluorination was the domain of highly specialized laboratories equipped to handle hazardous and often indiscriminate reagents like elemental fluorine (F₂) or volatile hypofluorites (e.g., CF₃OF).[3][4] The development of N-F reagents revolutionized the field by offering stable, crystalline solids that are comparatively safe to handle in standard laboratory glassware.[4][5] The core principle behind their efficacy is the attachment of fluorine to a nitrogen atom bearing strongly electron-withdrawing groups. This polarization drastically reduces the electron density on the fluorine atom, transforming it into a potent electrophile.[3]
The Mechanistic Dichotomy: SN2 versus Single-Electron Transfer (SET)
A deep understanding of a reagent's performance begins with its mechanism of action. For N-F reagents, the precise pathway of fluorine transfer has been a subject of considerable investigation, with evidence supporting two primary mechanisms: a direct nucleophilic attack on the fluorine atom (SN2-type) and a single-electron transfer (SET) process.[3][5][6]
The operative pathway is not absolute and often depends on the specific N-F reagent, the nucleophilicity of the substrate, and the reaction conditions.[6] For instance, kinetic studies involving the fluorination of enamines and carbanions have provided strong evidence for a direct SN2-type mechanism in many cases.[7] Conversely, reactions with other substrates, such as certain stilbenes, have been shown to proceed via an SET pathway.[8] This mechanistic duality is crucial, as it can influence reaction outcomes, including the potential for side reactions or the formation of unexpected byproducts.
Head-to-Head Comparison: The Leading N-F Reagents
While a multitude of N-F reagents have been developed, two have emerged as the undisputed workhorses in both academic and industrial settings: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
Selectfluor® (F-TEDA-BF₄): The Powerhouse
Selectfluor®, a 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) salt, is arguably the most widely recognized and powerful electrophilic fluorinating agent.[8][9]
-
Structure and Properties: It is a stable, non-volatile, and relatively safe-to-handle crystalline solid.[8][10] As a dicationic salt, its solubility is highest in polar solvents like acetonitrile, DMF, and water.[9]
-
Reactivity: Selectfluor® is generally considered one of the most reactive N-F reagents, capable of fluorinating a vast array of nucleophiles.[6][11] Its high reactivity stems from the highly electron-deficient quaternary ammonium structure, which strongly withdraws electron density from the N-F bond.
-
Core Applications: Its broad applicability makes it a go-to reagent for the α-fluorination of carbonyl compounds, the fluorination of enol ethers, silyl enol ethers, electron-rich aromatics, and even challenging C(sp³)-H bonds under certain conditions.[3][9][12]
-
Expert Insight: The high reactivity of Selectfluor® is a double-edged sword. While it enables difficult transformations, it can also lead to over-fluorination (e.g., difluorination of active methylene compounds) or oxidative side reactions.[8][13] Careful control of stoichiometry and reaction temperature is paramount to achieving high selectivity for monofluorination.
N-Fluorobenzenesulfonimide (NFSI): The Versatile and Milder Workhorse
NFSI is a neutral N-F reagent that offers a milder and often more selective alternative to Selectfluor®.[6]
-
Structure and Properties: A stable, crystalline solid, NFSI exhibits excellent solubility in a wider range of common organic solvents (e.g., MeCN, THF, CH₂Cl₂) compared to Selectfluor®.[1][14]
-
Reactivity: Kinetic studies have shown NFSI to be several orders of magnitude less reactive than Selectfluor®.[11] This attenuated reactivity allows for greater functional group tolerance and often requires the pre-formation of a potent nucleophile, such as a metal enolate, for efficient reaction.[3][15]
-
Core Applications: NFSI is exceptionally effective for the fluorination of carbanions, making it a preferred reagent for the fluorination of β-ketoesters, malonates, and other active methylene compounds, often in the presence of a base.[1][16][17] It is also widely used in transition-metal-catalyzed fluorination reactions.[18]
-
Expert Insight: The true elegance of NFSI lies in its tunable reactivity. While less reactive substrates may require strong bases or metal catalysis, this provides the chemist with more levers to control selectivity. Furthermore, under certain palladium-catalyzed conditions, NFSI can serve as an aminating agent, showcasing its versatility beyond fluorination.[14]
Other Key Players
While Selectfluor® and NFSI dominate the landscape, other reagents serve important niche roles.
-
N-Fluoro-o-benzenedisulfonimide (NFOBS): Structurally similar to NFSI but with the two sulfonyl groups tied back into a ring, NFOBS is another effective neutral reagent often used for fluorinating metal enolates.[3]
-
N-Fluoropyridinium Salts: These were among the first N-F reagents to be developed and offer a range of reactivities that can be tuned by altering the substituents on the pyridine ring.[5][14]
Quantitative Performance Data
To facilitate reagent selection, the following tables summarize key properties and present comparative experimental data for the fluorination of representative substrates.
Table 1: Comparative Properties of Selectfluor® and NFSI
| Property | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Class | Cationic (Quaternary Ammonium Salt) | Neutral (Sulfonimide) |
| Reactivity | Very High[6][11] | Moderate[6] |
| Appearance | White to off-white crystalline solid[8] | White crystalline solid |
| Stability | High thermal stability, non-hygroscopic[5][9] | Stable, crystalline solid |
| Solubility | Polar solvents (MeCN, DMF, H₂O)[9] | Broad range of organic solvents (MeCN, THF, CH₂Cl₂)[14] |
| Key Advantage | High reactivity for challenging substrates | Milder, often more selective, broader solvent compatibility |
| Key Disadvantage | Potential for over-fluorination/side reactions[13] | May require strong base or catalyst for less reactive substrates[15] |
Table 2: Representative Experimental Data for α-Fluorination of Carbonyls
| Substrate | Reagent | Product | Yield (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | Selectfluor® | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 92 | [6] |
| Ethyl 2-oxocyclopentanecarboxylate | NFSI | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 85-95 (with base) | [6][16] |
| Dibenzoylmethane | Selectfluor® | 2-Fluorodibenzoylmethane | 95 | [10] |
| 1,3-Diphenyl-1,3-propanedione | NFSI | 2-Fluoro-1,3-diphenyl-1,3-propanedione | 90 (with base) | [19] |
| N-Boc Oxindole | NFSI (with Cu catalyst) | 3-Fluoro-N-Boc-oxindole | 94 | [16] |
Note: Yields are representative and can vary significantly based on the specific reaction conditions, scale, and purity of reagents.
Field-Proven Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following protocols for the α-fluorination of a model β-ketoester highlight the practical differences in employing Selectfluor® versus NFSI.
Experimental Workflow Overview
Protocol 1: α-Fluorination using Selectfluor®
-
Target Reaction: Fluorination of ethyl 2-oxocyclopentanecarboxylate.
-
Rationale: This protocol leverages the high reactivity of Selectfluor® in a polar aprotic solvent. No additional base is typically required as the enol form of the β-ketoester is sufficiently nucleophilic.
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl 2-oxocyclopentanecarboxylate (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous acetonitrile (10 mL).
-
Add Selectfluor® (1.1 mmol, 1.1 equiv) portion-wise over 5 minutes at room temperature. Causality Note: Portion-wise addition helps to control any initial exotherm.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield ethyl 1-fluoro-2-oxocyclopentanecarboxylate.
-
Protocol 2: α-Fluorination using NFSI
-
Target Reaction: Fluorination of ethyl 2-oxocyclopentanecarboxylate.
-
Rationale: Due to the milder nature of NFSI, this protocol requires the use of a base to deprotonate the β-ketoester, forming a more potent enolate nucleophile for the subsequent fluorination step.[17]
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl 2-oxocyclopentanecarboxylate (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol, 1.1 equiv) portion-wise. Stir for 30 minutes at 0 °C to allow for complete enolate formation. Causality Note: Pre-forming the enolate at a low temperature ensures it is ready to react immediately with the fluorinating agent, minimizing potential side reactions.
-
In a separate flask, dissolve NFSI (1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL).
-
Add the NFSI solution dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-4 hours).
-
Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Safety and Handling Considerations
While N-F reagents are a significant improvement over F₂ gas, they are potent oxidizing agents and must be handled with appropriate care.[13][20]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle solid reagents in a well-ventilated fume hood to avoid inhalation of fine dust.
-
Incompatibilities: Avoid contact with strong reducing agents.[13]
-
Byproducts: Some reactions can generate hydrofluoric acid (HF) or its equivalents, which is highly corrosive and toxic. Work-up procedures should be designed to neutralize any acidic byproducts.[13][20]
-
SDS: Always consult the Safety Data Sheet (SDS) for any specific reagent before use.[21]
A Logic-Based Reagent Selection Guide
Choosing the right reagent is critical for success. This decision tree provides a logical framework for navigating the selection process.
Conclusion
Selectfluor® and NFSI stand as powerful and complementary tools for electrophilic fluorination. Selectfluor® offers unparalleled reactivity for challenging transformations, while NFSI provides a milder, more broadly soluble, and often more selective option for a vast range of substrates.[6] The optimal choice is not universal but is instead dictated by the specific nuances of the substrate, the desired outcome, and the reaction conditions. By understanding the underlying mechanisms, comparing quantitative performance data, and adhering to robust experimental protocols, researchers can confidently harness the power of N-F reagents to accelerate innovation in drug discovery and beyond.
References
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Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
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Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]
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Rozatian, N., & Hodgson, D. R. W. (2021). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57(5), 683-712. [Link]
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Grokipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
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Rozatian, N., & Hodgson, D. R. W. (2020). Reactivities of electrophilic N-F fluorinating reagents. Semantic Scholar. Retrieved from [Link]
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Shain, D. I., et al. (1995). Electrophilic NF Fluorinating Agents. Chemical Reviews, 95(6), 1761-1805. [Link]
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Vincent, S. P., et al. (2004). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 69(16), 5427-5441. [Link]
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Borodkin, G., et al. (2007). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Wordpress. Retrieved from [Link]
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Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1826-1880. [Link]
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Singh, P., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic and Medicinal Chemistry International Journal, 3(5). [Link]
-
Vincent, S. P. (2008). Electrophilic Fluorination with N-F Reagents. Organic Reactions. [Link]
-
Wang, C., et al. (2017). Decarboxylative fluorination of β-Ketoacids with N-Fluorobenzenesulfonimide. Tetrahedron Letters, 58(40), 3943-3946. [Link]
-
Request PDF. (n.d.). NFSI and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. Retrieved from [Link]
-
Request PDF. (n.d.). Electrophilic Fluorination with N–F Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved from [Link]
-
Le, C. M., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31-45. [Link]
-
Guiry, P. J. (2008). Selectfluor. ResearchGate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinating reagents of the N−F class investigated in this study. Retrieved from [Link]
-
ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Mayr, H., et al. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society, 140(36), 11466-11477. [Link]
-
Chemistry Stack Exchange. (2024). Electrophilic fluorination power: selectfluor vs NFSI. Retrieved from [Link]
-
Zarei, M., & Zarei, S. A. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(28), 16426-16445. [Link]
-
ResearchGate. (n.d.). (a) Commonly used N–F reagents: Selectfluor™, N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts (NFPy). Retrieved from [Link]
-
Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Difluoromethyl Group Incorporation in Target Molecules
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of fluorine into molecular scaffolds is a well-established paradigm for optimizing pharmacological profiles. Among the array of fluorinated motifs, the difluoromethyl (CHF₂) group has garnered significant attention. It serves as a unique bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities, capable of acting as a hydrogen bond donor to enhance target affinity and specificity.[1][2] The introduction of a CHF₂ group can also confer improved metabolic stability and membrane permeability, critical attributes for successful drug candidates.[1]
However, the successful synthesis of a difluoromethylated compound is only the first step. Unambiguous validation of the incorporation and precise structural elucidation of the final molecule are paramount. This guide provides a comparative analysis of the three cornerstone analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. As a Senior Application Scientist, my objective is to not only present the methodologies but to delve into the causality behind experimental choices, empowering you to select and execute the most appropriate validation strategy for your target molecule.
The Validation Workflow: A Triad of Analytical Techniques
The comprehensive validation of a difluoromethylated molecule relies on a multi-faceted analytical approach. Each technique provides a unique and complementary piece of the structural puzzle. An optimal workflow integrates these techniques to build a self-validating system of evidence.
Caption: A typical workflow for the validation of difluoromethyl group incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful and informative technique for the initial confirmation of difluoromethyl group incorporation. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a unique spectroscopic handle.[3]
Key NMR Signatures of the Difluoromethyl Group
Successful incorporation of a CHF₂ group will manifest in characteristic signals and coupling patterns across ¹⁹F, ¹H, and ¹³C NMR spectra.
| NMR Experiment | Key Feature | Typical Value Range | Significance |
| ¹⁹F NMR | Chemical Shift (δ) | -80 to -130 ppm (vs. CFCl₃) | Confirms the presence of the CHF₂ group. The exact shift is sensitive to the electronic environment. |
| ¹H Coupling (²JFH) | 45 - 60 Hz | Results in a triplet in the ¹⁹F spectrum (if no other couplings are present). | |
| ¹H NMR | Chemical Shift (δ) | 5.5 - 7.5 ppm | The proton of the CHF₂ group is significantly deshielded. |
| ¹⁹F Coupling (²JHF) | 45 - 60 Hz | Results in a triplet in the ¹H spectrum. | |
| ¹³C NMR | Chemical Shift (δ) | 110 - 125 ppm | The carbon of the CHF₂ group. |
| ¹⁹F Coupling (¹JCF) | 230 - 250 Hz | Results in a triplet in the ¹³C spectrum. |
Experimental Protocol: ¹⁹F NMR Analysis
This protocol outlines the acquisition of a standard ¹⁹F NMR spectrum for a small organic molecule.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, e.g., trifluorotoluene)
-
Your difluoromethylated compound
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of your compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Ensure complete dissolution.
-
If a quantitative measurement is desired, add a known amount of an internal standard.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the ¹⁹F probe.
-
-
Acquisition Parameters:
-
Load a standard ¹⁹F NMR experiment.
-
Set the spectral width to cover the expected chemical shift range of the CHF₂ group (e.g., a range of 100 ppm centered around -100 ppm).
-
Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans for a moderately concentrated sample).
-
For improved resolution, consider acquiring the spectrum with proton decoupling.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum. If no internal standard is used, the solvent's residual peak can be used as a secondary reference, though this is less accurate.
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Caption: Correlated NMR data confirming a CHF₂ group.
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Gatekeeper
HRMS is indispensable for confirming the elemental composition of your target molecule. The high mass accuracy of modern instruments allows for the determination of the molecular formula with a high degree of confidence, thereby validating the successful incorporation of the CHF₂ group.
Expected HRMS Data for a Difluoromethylated Compound
For a hypothetical molecule with the formula C₁₀H₈F₂N₂O, the expected HRMS data would be:
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 211.0677 | 211.0675 | -0.9 |
| [M+Na]⁺ | 233.0496 | 233.0494 | -0.9 |
Fragmentation Patterns: A Window into Molecular Structure
While HRMS provides the molecular formula, the fragmentation pattern in tandem MS (MS/MS) can offer clues about the molecule's connectivity. Common fragmentation pathways for difluoromethylated aromatic compounds include:
-
Loss of HF (20 Da): A common fragmentation pathway for many organofluorine compounds.
-
Loss of the CHF₂ radical (•CHF₂, 51 Da): Cleavage of the bond connecting the difluoromethyl group to the rest of the molecule.
-
Fragmentation of the core structure: The remainder of the molecule will fragment according to its functional groups.
Experimental Protocol: HRMS Analysis
Materials:
-
Your difluoromethylated compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Vial for sample preparation
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of your compound (typically 1-10 µg/mL) in a suitable solvent.
-
-
Infusion and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Utilize an appropriate ionization technique, such as electrospray ionization (ESI) for polar molecules or atmospheric pressure chemical ionization (APCI) for less polar compounds.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in high-resolution mode.
-
If fragmentation information is desired, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated mass for the expected molecular formula.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous and detailed three-dimensional structure of a molecule.[4][5] It is the gold standard for confirming connectivity, stereochemistry, and intermolecular interactions in the solid state.
The Power of X-ray Crystallography for Fluorinated Compounds
The high electronegativity of fluorine can influence crystal packing through various non-covalent interactions, such as C-H···F and F···F contacts.[6] X-ray crystallography can reveal these interactions, providing valuable insights into the solid-state behavior of the molecule.
Experimental Workflow: Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure can be divided into three main stages: crystallization, data collection, and structure solution and refinement.
Caption: The workflow for single-crystal X-ray diffraction.
Procedure:
-
Crystallization:
-
This is often the most challenging step. Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.
-
Screen a variety of solvents and solvent combinations to find conditions that yield high-quality single crystals (typically >0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
Comparative Analysis: Choosing the Right Tool for the Job
| Technique | Strengths | Weaknesses | Best For... |
| NMR Spectroscopy | - Provides detailed information on chemical environment and connectivity.- Non-destructive.- Applicable to solutions, allowing for the study of dynamic processes.[7] | - Can be complex to interpret for large or highly coupled systems.- Lower sensitivity compared to MS. | - Initial confirmation of CHF₂ incorporation.- Determining the position of the CHF₂ group on the molecular scaffold.- Assessing sample purity. |
| Mass Spectrometry | - High sensitivity.- Provides accurate molecular weight and elemental composition.- Can be coupled with chromatography for mixture analysis. | - Provides limited information on connectivity and stereochemistry.- Fragmentation can be complex and difficult to predict. | - Confirming the molecular formula.- Detecting low-level impurities.- High-throughput screening. |
| X-ray Crystallography | - Provides a definitive 3D structure.- Unambiguously determines connectivity and stereochemistry.- Reveals information about intermolecular interactions. | - Requires a high-quality single crystal, which can be difficult to obtain.- Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution.[8] | - Absolute proof of structure.- Elucidating stereochemistry.- Understanding solid-state packing and polymorphism. |
Conclusion: An Integrated Approach to Confident Validation
The successful incorporation of a difluoromethyl group into a target molecule is a significant achievement in medicinal chemistry. However, the journey from synthesis to a fully validated compound requires a rigorous and multi-pronged analytical strategy. As we have seen, NMR spectroscopy, mass spectrometry, and X-ray crystallography each offer unique and complementary insights. By leveraging the strengths of each technique, researchers can build a comprehensive and self-validating dataset that provides unequivocal proof of structure. This integrated approach not only ensures the scientific integrity of your work but also provides a solid foundation for further drug development efforts.
References
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Performance of 2-Bromo-2,2-difluoroethylamine Hydrochloride in Organic Synthesis
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering profound enhancements to metabolic stability, binding affinity, and bioavailability.[1] Among the various fluorinated motifs, the 2,2-difluoroethylamino group has emerged as a valuable substituent. This guide provides a technical benchmark of 2-Bromo-2,2-difluoroethylamine hydrochloride, a key reagent for introducing this moiety, comparing its performance against common alternatives and offering practical, data-supported insights for researchers and drug development professionals.
Introduction: The Significance of the Difluoroethyl Moiety
The introduction of fluorine atoms into organic compounds can dramatically alter their physical, chemical, and biological properties.[2] The difluoroethyl group (CHF₂CH₂-) is particularly noteworthy as it can act as a lipophilic hydrogen bond donor and is often considered a bioisostere of hydroxyl or thiol groups.[3] This has led to its integration into a range of pharmaceuticals and agrochemicals to enhance efficacy.[1][4] Consequently, the development of efficient and robust methods for the introduction of this group is of high importance. This compound serves as a critical building block in this endeavor.[4]
Mechanism of Action and Reaction Landscape
This compound is primarily employed in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent fluorine atoms activates the carbon-bromine bond, making it susceptible to displacement by a wide range of nucleophiles. The hydrochloride salt form enhances the reagent's stability and handling properties, though an appropriate base is required in the reaction mixture to liberate the free amine for subsequent reactions or to neutralize the generated hydrobromic acid.
Common applications include the N-alkylation of amines, S-alkylation of thiols, and O-alkylation of phenols and alcohols, providing access to a diverse array of difluoroethylated compounds.
Comparative Benchmarking: N-Difluoroethylation of Amines
To objectively assess the performance of this compound, we compare it here with other common difluoroethylating agents in the context of N-difluoroethylation, a frequently employed transformation in medicinal chemistry. The alternatives considered are 2,2-difluoroethyl tosylate and 2,2-difluoroethyl triflate.
| Reagent | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-2,2-difluoroethylamine HCl | Aniline | K₂CO₃ | DMF | 80 | 12 | 75 | Hypothetical Data |
| 2,2-Difluoroethyl Tosylate | Aniline | Cs₂CO₃ | Acetonitrile | 80 | 8 | 85 | Hypothetical Data |
| 2,2-Difluoroethyl Triflate | Aniline | DIPEA | Dichloromethane | 25 | 2 | 92 | Hypothetical Data |
Note: The data in the table above is representative and hypothetical, synthesized from established principles of organic chemistry to illustrate typical performance differences. Actual results may vary based on specific substrate and reaction conditions.
Discussion of Results:
-
This compound demonstrates good reactivity and provides a solid yield. Its primary advantages are its commercial availability and lower cost compared to more reactive alternatives. The higher reaction temperature and longer reaction time are indicative of the lower leaving group ability of bromide compared to tosylate or triflate.
-
2,2-Difluoroethyl Tosylate offers a better yield and a shorter reaction time under similar conditions. Tosylate is a more effective leaving group than bromide, facilitating a faster reaction. However, the reagent is typically more expensive.
-
2,2-Difluoroethyl Triflate is the most reactive of the three, allowing the reaction to proceed at room temperature with a significantly shorter reaction time and an excellent yield. The triflate group is an exceptionally good leaving group. This high reactivity, however, comes with the drawbacks of higher cost, lower stability, and moisture sensitivity.
Choosing the Right Reagent: The choice of reagent is a trade-off between reactivity, cost, and stability. For large-scale synthesis where cost is a major factor, this compound is often the preferred choice. For delicate substrates that are sensitive to high temperatures, or when rapid reaction times are crucial for library synthesis, the more reactive triflate may be justified despite its higher cost.
Experimental Protocols
Below is a detailed, step-by-step methodology for a representative N-difluoroethylation reaction using this compound.
Synthesis of N-(2,2-difluoroethyl)aniline:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq), this compound (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of 0.2 M.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir for 12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,2-difluoroethyl)aniline.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-difluoroethylation reaction described above.
Caption: General workflow for N-difluoroethylation.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[5] All manipulations should be performed in a well-ventilated fume hood. Store the reagent in a cool, dry place.[1]
Conclusion
This compound stands as a robust and cost-effective reagent for the introduction of the 2,2-difluoroethylamino moiety. While more reactive alternatives like the corresponding tosylates and triflates offer faster reaction times and higher yields, the bromo derivative provides a practical balance of reactivity, stability, and economic viability, particularly for larger-scale applications. The choice of reagent should be guided by the specific requirements of the substrate, desired reaction conditions, and economic considerations. The provided protocols and comparative data serve as a valuable resource for chemists aiming to incorporate this important fluorinated group into their target molecules.
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Difluoroethylation Reactions of Organic Compounds | Request PDF - ResearchGate. Available at: [Link]
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Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1 . Available at: [Link]
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A Researcher's Guide to the Cross-Reactivity of 2-Bromo-2,2-difluoroethylamine Hydrochloride: A Comparative Analysis
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing crucial pharmaceutical properties.[1][2][3] The 2,2-difluoroethylamine moiety, in particular, is a valuable building block, and 2-Bromo-2,2-difluoroethylamine hydrochloride serves as a key reagent for its introduction.[4][5] This guide offers an in-depth analysis of the reactivity profile of this reagent, comparing it with viable alternatives. The focus is on "cross-reactivity," a term here encompassing both its chemoselectivity in synthetic applications and its potential for off-target interactions in a biological context. Understanding these facets is critical for designing efficient syntheses and developing safer, more effective therapeutics.
The Reactivity Profile of this compound
This compound is an alkylating agent, with its reactivity centered on the carbon-bromine bond. The presence of two electron-withdrawing fluorine atoms on the adjacent carbon significantly influences its behavior. This electronic effect makes the bromine-bearing carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the gem-difluoro group also presents steric hindrance, which can modulate its reactivity.[6]
The primary reaction of this compound is nucleophilic substitution (SN2), where a nucleophile displaces the bromide ion. Common nucleophiles in a drug discovery context include amines, thiols, and alcohols.
Key Reactivity Considerations:
-
With Nitrogen Nucleophiles: Primary and secondary amines readily react with 2-Bromo-2,2-difluoroethylamine to form the corresponding N-substituted products.[7][8] However, due to the amine's own nucleophilicity, over-alkylation can be a competing reaction, leading to tertiary and quaternary ammonium salts.[7][8] The hydrochloride salt form of the reagent necessitates the use of a base to liberate the free amine for reaction.
-
With Sulfur Nucleophiles: Thiols are generally excellent nucleophiles and react efficiently with this reagent to form thioethers. This reaction is of particular relevance in a biological context, as the free thiol group of cysteine residues in proteins can be a target for alkylating agents.[9]
-
With Oxygen Nucleophiles: Alcohols and phenols are weaker nucleophiles than amines and thiols. Their reaction with 2-Bromo-2,2-difluoroethylamine typically requires stronger bases and more forcing conditions.
The following diagram illustrates the general SN2 reaction pathway.
Caption: Generalized SN2 reaction of 2-Bromo-2,2-difluoroethylamine with a nucleophile (Nu:⁻).
Comparative Analysis with Alternative Reagents
While this compound is a workhorse reagent, several alternatives exist for introducing the 2,2-difluoroethylamine moiety or similar fluorinated groups. The choice of reagent depends on factors like substrate scope, reaction conditions, and functional group tolerance.
| Reagent/Method | Leaving Group | Advantages | Disadvantages | Key Considerations |
| 2-Bromo-2,2-difluoroethylamine HCl | Bromide | Commercially available, well-established reactivity. | Can be highly reactive, potential for over-alkylation with amines.[7][8] Requires base. | |
| 2,2-Difluoroethyl Tosylate/Mesylate | Tosylate/Mesylate | Good leaving groups, often crystalline and easy to handle. | May require synthesis from the corresponding alcohol. Can be potent alkylating agents with toxicity concerns. | |
| Reductive Amination | N/A | Uses a carbonyl compound and 2,2-difluoroethylamine. Milder conditions, good for complex molecules. | Requires the corresponding aldehyde/ketone precursor. | |
| Nucleophilic Fluorination | Halide/Sulfonate | Allows for late-stage introduction of fluorine. | Can be challenging for secondary carbons, may have selectivity issues.[10] |
This comparative data highlights the trade-offs involved in reagent selection. For straightforward alkylations, the bromo-reagent is often sufficient. For more complex substrates with sensitive functional groups, a milder approach like reductive amination may be preferable.
Experimental Protocols
To provide a practical context, here are representative protocols for a standard alkylation and a method to assess cross-reactivity.
Protocol 1: N-Alkylation of a Primary Amine
This protocol describes a typical procedure for reacting this compound with a primary amine.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, 2.5 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial to deprotonate both the primary amine and the hydrochloride salt of the reagent.
-
Alkylation: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Protocol 2: Competitive Reactivity Assay
This experiment can provide a semi-quantitative measure of the reagent's cross-reactivity with different nucleophiles.
-
Nucleophile Mixture: Prepare a solution containing equimolar amounts (e.g., 1.0 eq each) of a primary amine, a thiol, and an alcohol in a suitable solvent.
-
Reagent Addition: Add a sub-stoichiometric amount of this compound (e.g., 0.5 eq) to the mixture, along with a base as in Protocol 1.
-
Analysis: After a set reaction time, quench the reaction and analyze the product mixture by LC-MS or quantitative NMR to determine the relative amounts of the N-alkylated, S-alkylated, and O-alkylated products. This provides a direct comparison of the reagent's reactivity towards these functional groups under the chosen conditions.
The following workflow diagram outlines the decision-making process for selecting an appropriate difluoroethylamination strategy.
Caption: Decision workflow for choosing a difluoroethylamination method.
Biological Cross-Reactivity and Metabolic Stability
When the 2,2-difluoroethylamine moiety is part of a drug candidate, its potential for off-target interactions and its metabolic fate are of paramount importance.[11][12][13]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which often enhances the metabolic stability of drug molecules by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[1][3] The gem-difluoro group in the 2,2-difluoroethylamine moiety can protect the adjacent C-H bonds from metabolism, potentially leading to a longer half-life in the body.[1][11][12]
-
Off-Target Reactivity: While the C-F bond is stable, the presence of an alkylating agent precursor like 2-Bromo-2,2-difluoroethylamine in any synthesis carries the risk of it acting as a genotoxic impurity if not fully removed. In a final drug molecule, the 2,2-difluoroethylamine group itself is generally considered stable. However, the overall structure of the drug could place it in proximity to biological nucleophiles, such as the cysteine residue in glutathione, which could lead to covalent modification of off-target proteins.[6][9] This is a potential liability that should be assessed during preclinical safety studies. The reduced reactivity of gem-difluoroalkyl groups compared to their monofluorinated counterparts in SN2 reactions can mitigate this risk.[6]
Conclusion
This compound is a potent and effective reagent for introducing the valuable 2,2-difluoroethylamine moiety into molecules. Its reactivity is dominated by SN2 chemistry, with a predictable preference for softer, more potent nucleophiles like thiols and amines. A careful consideration of its reactivity profile in comparison to other reagents, such as sulfonates or the use of reductive amination, allows for the selection of the optimal synthetic strategy. From a drug development perspective, the resulting difluoroethylamino group generally imparts favorable metabolic stability. However, a thorough evaluation of potential off-target reactivity is a critical component of the safety assessment for any new chemical entity containing this functional group.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-2,2-difluoroethylamine hydrochloride
For laboratory professionals engaged in the fast-paced world of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-2,2-difluoroethylamine hydrochloride, ensuring the safety of personnel and the protection of our environment. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a clear rationale behind each critical step, fostering a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
Key hazards to consider are:
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
Given these potential hazards, a thorough risk assessment should be conducted before handling or disposing of this chemical. This includes evaluating the quantities being used and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.[3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[3] | To protect against accidental splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended for enhanced protection.[3] | To prevent skin contact and absorption. |
| Body Protection | A laboratory coat is mandatory. For larger quantities, a chemically resistant apron is advised.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[3] | To prevent the inhalation of dust or vapors, especially if the compound is a solid. |
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
For Small Spills:
-
If the material is a solid, carefully dampen it with water to prevent it from becoming airborne.[3]
-
Using appropriate tools, transfer the spilled material into a designated, labeled hazardous waste container.[3]
-
Clean the affected area with a damp cloth or absorbent paper, and place these materials in the same hazardous waste container.[3]
-
Finally, wash the contaminated surface with soap and water.[3]
For Large Spills:
-
Evacuate all non-essential personnel from the immediate area.[3]
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
If it is safe to do so, contain the spill to prevent it from spreading.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be handled in accordance with all federal, state, and local regulations.[2] This compound should be treated as a halogenated organic waste .[4]
Step 1: Waste Segregation Proper waste segregation is the cornerstone of safe and compliant chemical disposal. Never mix incompatible waste streams.[5]
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and chemically compatible container.[5] The container should be kept closed when not in use.[6][7]
-
Labeling: The waste container must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings.[3][5]
Step 2: Neutralization (for acidic waste) As a hydrochloride salt, solutions of this compound will be acidic. If your institution's waste disposal protocol requires it, neutralize acidic waste solutions before collection. However, never neutralize concentrated solutions or the pure compound without a specific, validated procedure and proper engineering controls. Consult your EHS department for guidance.
Step 3: Collection and Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6][7]
-
Maintain an inventory of the waste generated.
Step 4: Final Disposal The final disposal of halogenated organic waste is typically achieved through high-temperature incineration by a licensed hazardous waste disposal company.[8]
-
Contact EHS: Arrange for the collection of your hazardous waste through your institution's Environmental Health and Safety department. They will ensure that the waste is transported and disposed of in compliance with all regulatory requirements.
-
Documentation: Maintain all records related to the generation, storage, and disposal of the hazardous waste as required by your institution and regulatory agencies.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical safety and disposal.
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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Mastering the Safe Handling of 2-Bromo-2,2-difluoroethylamine Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug development, the novel building block 2-Bromo-2,2-difluoroethylamine hydrochloride (CAS No. 79667-91-7) offers unique synthetic possibilities. However, its potential is matched by its hazardous nature. As a halogenated amine, this compound demands a comprehensive and meticulously executed safety protocol. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for its safe handling, ensuring both the integrity of your research and the safety of your team.
Hazard Analysis: Understanding the Intrinsic Risks
The cornerstone of any robust safety protocol is a thorough understanding of the substance's inherent hazards. This compound is classified as an Acutely Toxic substance, Category 4 , via oral, dermal, and inhalation routes.[1] This classification means that short-term exposure through any of these pathways can cause significant adverse health effects. Furthermore, it is known to cause skin and serious eye irritation.[2][3]
The primary operational risks, therefore, stem from the generation of dust when handling the solid and potential for skin and eye contact. The causality is clear: inhalation of airborne particles, absorption through the skin, or accidental ingestion can lead to systemic toxicity.
| Hazard Classification | Route of Exposure | GHS Hazard Statement | Source |
| Acute Toxicity, Category 4 | Oral, Dermal, Inhalation | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled | [1] |
| Skin Irritation | Dermal | H315: Causes skin irritation | [3] |
| Serious Eye Irritation | Ocular | H319: Causes serious eye irritation | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's toxicity profile, a multi-layered PPE strategy is non-negotiable. The selection of each component is a direct response to the identified risks of dust inhalation, skin contact, and eye irritation.
-
Respiratory Protection: When handling the solid, especially during weighing or transfer, a NIOSH-approved respirator is mandatory to prevent inhalation of airborne particles.[2][3]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2] Given the risk of serious eye irritation, a face shield should be worn in conjunction with goggles, particularly when there is a risk of splashing.[4]
-
Hand Protection: Chemical-resistant gloves are essential.[2] Nitrile or neoprene gloves generally provide adequate protection against minor splashes, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[5] Contaminated gloves must be disposed of properly after use.
-
Body Protection: A standard laboratory coat is required.[5] When handling larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.[4] Long pants and closed-toe shoes are mandatory in the laboratory at all times.[6]
Operational Plan: From Receipt to Disposal
A proactive, step-by-step approach to handling ensures that safety is integrated into every stage of the workflow.
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials.[2] The container should be kept tightly closed.[2]
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Designated Area: All handling of the solid compound, including weighing and transfer, must be conducted within a certified chemical fume hood to control dust and vapors.[2]
-
Weighing: Use a disposable weighing boat or paper. Tare the balance with the empty boat. Carefully add the desired amount of the compound, minimizing the creation of dust.
-
Transfer: If transferring the solid to a reaction vessel, do so slowly and carefully. If dissolving in a solvent, add the solvent to the solid in the fume hood.
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[3] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[7][8]
-
Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[8][9]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]
Emergency Procedures: A Rapid Response Framework
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air.[10][11] If they are not breathing, administer artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek medical attention.[13]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10][12][13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
Spill Management Workflow
A minor spill of this compound within a chemical fume hood can be managed by trained laboratory personnel. For any large spill or a spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Diagram: Minor Spill Response Workflow
Caption: Workflow for managing a minor spill of this compound.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each procedural step, researchers can move from rote compliance to an intuitive and proactive safety mindset. This comprehensive approach not only protects individuals but also upholds the integrity and success of your vital research endeavors.
References
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Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Retrieved from [Link]
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What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]
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First Aid: Chemical Exposure. (n.d.). UMass Memorial Health. Retrieved from [Link]
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Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
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Unknown Chemical Exposure – Emergency Preparedness. (2025, October 2). Virginia Department of Health. Retrieved from [Link]
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Hazardous Waste Segregation. (n.d.). Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Safe Handling of Acutely Toxic Chemicals. (n.d.). Scribd. Retrieved from [Link]
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Acute Toxicants. (n.d.). UNC Charlotte Environmental Health and Safety. Retrieved from [Link]
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UCCS Task Specific PPE Requirements - Chemical Use Hazards. (n.d.). Retrieved from [Link]
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Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
